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  • Product: Oralith Brilliant Pink R
  • CAS: 52641-31-3

Core Science & Biosynthesis

Foundational

The Chemo-Structural Architectonics of Oralith Brilliant Pink R (C.I. Vat Red 1): A Technical Monograph

The Chemo-Structural Architectonics of Oralith Brilliant Pink R (C.I.[1][2] Vat Red 1): A Technical Monograph[2] Executive Summary Oralith Brilliant Pink R , chemically defined as 6,6'-dichloro-4,4'-dimethylthioindigo (C...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemo-Structural Architectonics of Oralith Brilliant Pink R (C.I.[1][2] Vat Red 1): A Technical Monograph[2]

Executive Summary

Oralith Brilliant Pink R , chemically defined as 6,6'-dichloro-4,4'-dimethylthioindigo (C.I.[1][2][3] Vat Red 1 / C.I.[2][3][4][5][6][7][][9] Pigment Red 181), represents a cornerstone in the thioindigoid class of chromophores.[2] Distinguished by its exceptional lightfastness and solvent resistance, this compound serves as a critical colorant in high-performance textiles, cosmetics (D&C Red No. 30), and specialized polymer matrices.[2]

This technical guide deconstructs the molecular scaffold of Oralith Brilliant Pink R, elucidating the steric and electronic mechanisms governing its solubility and chromaticity.[2] It provides researchers with validated protocols for synthesis, analytical characterization, and redox-based application, grounded in rigorous chemical principles.[2]

Molecular Architecture & Physicochemical Identity[2][3]

Structural Analysis

The chromophore belongs to the thioindigo subclass.[1][2][3] Its core structure consists of two benzothiophene-3-one units linked by a central double bond (


).[2] The "Brilliant Pink" hue arises from the specific substitution pattern:
  • Thioindigo Core: The central cross-conjugated system (

    
    ) is responsible for the primary absorption in the visible spectrum.[2]
    
  • 6,6'-Dichloro Substitution: The chlorine atoms exert a bathochromic shift (red-shift) via the inductive effect (-I), stabilizing the HOMO-LUMO gap.[2]

  • 4,4'-Dimethyl Substitution: The methyl groups provide steric bulk, influencing the planarity of the molecule and its packing in the crystal lattice.[2] This tight packing contributes to its insolubility and high melting point.[2]

Physicochemical Data Profile[1][2][10]
PropertyValue / Description
IUPAC Name (2E)-6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophen-3(2H)-one
CAS Number 2379-74-0
Color Index (C.I.) Vat Red 1 / Pigment Red 181 / C.I. 73360
Molecular Formula C₁₈H₁₀Cl₂O₂S₂
Molecular Weight 393.31 g/mol
Melting Point >243°C (Sublimes/Decomposes >300°C)
Solubility (Water) Insoluble (< 0.1 mg/L)
Solubility (Organic) Soluble in Xylene, Tetralin (hot); Insoluble in Ethanol, Acetone
Appearance Red to Violet-Pink crystalline powder
Acid/Base Response Conc.[1][2][4][6][7][][10] H₂SO₄: Deep Green/Blue (halochromism) -> Red upon dilution

Synthesis & Manufacturing Pathways

The industrial synthesis of Oralith Brilliant Pink R typically follows the Herz Reaction pathway or the Thioindoxyl Oxidation route.[2] The protocol below outlines the thioindoxyl condensation method, favored for its yield and purity.

Synthetic Logic

The strategy involves synthesizing the monomeric half (thioindoxyl derivative) and then oxidatively coupling two units.[2] The presence of the methyl group at the ortho position of the starting aniline is critical for the 4,4'-dimethyl placement in the final dye.[2]

Reaction Workflow (Graphviz Visualization)

SynthesisPathway Start o-Toluidine (Starting Material) Step1 Sulfurization (Sulfur Monochloride) Start->Step1 Vulcanization HerzSalt Herz Salt Intermediate (Aminothiophenol derivative) Step1->HerzSalt Step2 Condensation (Chloroacetic Acid + NaOH) HerzSalt->Step2 Hydrolysis & Alkylation Thioindoxyl Substituted Thioindoxyl (6-chloro-4-methylthioindoxyl) Step2->Thioindoxyl Cyclization (-H2O) Step3 Oxidative Coupling (Air/O2 or Ferricyanide) Thioindoxyl->Step3 Final Oralith Brilliant Pink R (C.I. Vat Red 1) Step3->Final Dimerization

Figure 1: Synthetic pathway from o-toluidine to C.I.[2] Vat Red 1 via the thioindoxyl intermediate.[2]

Application Science: The Vatting Mechanism[2]

As a vat dye, Oralith Brilliant Pink R is insoluble in its pigmentary form.[2] Application requires a reversible redox mechanism to render it water-soluble (leuco form) for fiber penetration, followed by oxidation to trap the pigment inside the polymer matrix.[2]

The "Vatting" Protocol (Self-Validating Experiment)

This protocol serves as both an application method and a qualitative identification test.[2]

Reagents:

  • Sodium Hydroxide (NaOH), 50% solution.[2]

  • Sodium Dithionite (Na₂S₂O₄) (Reducing agent).[2]

  • Distilled Water (degassed).[2]

Methodology:

  • Dispersion: Disperse 0.5g of Oralith Brilliant Pink R in 50mL water at 60°C.

  • Reduction (The Vat): Add 5mL NaOH followed by 2g Sodium Dithionite.

  • Observation (Validation Point): The brilliant pink suspension will dissolve and change color to a yellowish-brown or dull olive solution .[2] This is the leuco (soluble enolate) form.[2]

    • Mechanism:[1][2] The ketone groups (

      
      ) are reduced to enols (
      
      
      
      ), which form water-soluble sodium salts (
      
      
      ).[2]
  • Application: Immerse cotton fabric into the leuco solution for 10 minutes at 60°C.

  • Oxidation: Remove fabric and expose to air.[2] The oxygen will re-oxidize the leuco form back to the insoluble keto form.[2]

  • Result: The fabric turns from yellow/brown back to Brilliant Pink. This reversibility confirms the vat dye identity.[2]

Redox Pathway Visualization[2]

VattingMechanism Pigment Pigment Form (Keto) INSOLUBLE (Pink) Reduction Reduction (Na2S2O4 + NaOH) Pigment->Reduction Leuco Leuco Form (Enolate) SOLUBLE (Yellow/Brown) Reduction->Leuco Fiber Fiber Penetration (Diffusion) Leuco->Fiber Oxidation Oxidation (Air / H2O2) Fiber->Oxidation Trapped Trapped Pigment COLORFAST (Pink) Oxidation->Trapped Trapped->Pigment Identical Structure

Figure 2: The reversible redox cycle (Vatting) allowing insoluble thioindigo dyes to impregnate cellulosic fibers.[2]

Analytical Profiling & Quality Control

For drug development and cosmetic formulation, purity is paramount.[2]

Spectroscopic Signature[2]
  • UV-Vis (Xylene):

    
     at approximately 544 nm .[2]
    
  • FT-IR: Distinct carbonyl stretch (

    
    ) around 1650 cm⁻¹ (shifted due to conjugation).[2] C-Cl stretch visible in the fingerprint region (600-800 cm⁻¹).[2]
    
HPLC Method for Purity Assessment[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.[2]

  • Mobile Phase: Isocratic elution.[2] Acetonitrile : Tetrahydrofuran (THF) (80:20 v/v).[2] Note: Standard aqueous buffers are ineffective due to extreme insolubility.[2]

  • Detection: UV @ 540 nm.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Validation: Peak area normalization. High-purity standard (>98%) required for calibration.[2]

Regulatory & Safety Toxicology

Regulatory Status
  • US FDA: Listed as D&C Red No. 30 (21 CFR 74.1330).[2] Approved for use in drugs and cosmetics (excluding eye area).[2]

  • EU: CI 73360.[1][2][3][7] Allowed in cosmetics (Annex IV).[2]

  • REACH: Registered.

Toxicological Profile
  • Acute Toxicity: Low.[2] LD50 (Oral, Rat) > 5000 mg/kg.[2]

  • Skin Irritation: Non-irritating to slightly irritating (concentration dependent).[2]

  • Carcinogenicity: Studies generally indicate lack of genotoxicity for the purified pigment, unlike some azo-dye counterparts.[2]

  • Environmental: Persistent in environment due to stability, but low bioavailability due to insolubility.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16926, Vat Red 1. PubChem. Available at: [Link][2]

  • U.S. Food and Drug Administration (FDA). Code of Federal Regulations Title 21: Color Additives Subject to Certification - D&C Red No.[2] 30. eCFR. Available at: [Link][2]

Sources

Exploratory

Technical Monograph: Pigment Red 181 (D&amp;C Red No. 30)

CAS Number: 2379-74-0 Chemical Family: Thioindigo Regulatory Status: FDA Approved (21 CFR 74.1330) for Drugs & Cosmetics Executive Summary Pigment Red 181 (PR181), legally designated in the United States as D&C Red No. 3...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2379-74-0 Chemical Family: Thioindigo Regulatory Status: FDA Approved (21 CFR 74.1330) for Drugs & Cosmetics

Executive Summary

Pigment Red 181 (PR181), legally designated in the United States as D&C Red No. 30 , is a synthetic thioindigo pigment characterized by its exceptional thermal stability, chemical inertness, and brilliant bluish-red hue.[1] Unlike soluble dyes, PR181 functions as an insoluble excipient, making it critical for drug development professionals to understand its particle dynamics, dispersion rheology, and regulatory purity profiles. This guide provides a mechanistic deep-dive into its synthesis, characterization, and application in pharmaceutical formulations.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Integrity

The core structure of PR181 is 6,6'-dichloro-4,4'-dimethylthioindigo . Its stability arises from the trans-configuration of the central double bond connecting two thionaphthenone units. The presence of chlorine atoms at the 6,6' positions and methyl groups at the 4,4' positions induces steric locking, significantly reducing solubility in polar solvents and enhancing lightfastness.

Physicochemical Data Table
PropertyValue / DescriptionRelevance to Drug Development
Molecular Formula C₁₈H₁₀Cl₂O₂S₂Stoichiometry for impurity calculations
Molecular Weight 393.31 g/mol Mass balance in synthesis
Appearance Dark red to violet powderQuality Control (Visual Identity)
Solubility (Water) Insoluble (< 0.1 mg/L)Non-leaching in aqueous tablet coatings
Solubility (Ethanol) InsolubleStable in alcohol-based wet granulation
Solubility (H₂SO₄) Soluble (Green fluorescence)Key identification mechanism
Melting Point > 300°C (Decomposes)Suitable for hot-melt extrusion (HME)
Lightfastness 6–7 (Blue Wool Scale)High stability for shelf-life

Part 2: Synthesis & Manufacturing Engineering[3][4]

The Oxidative Coupling Mechanism

The industrial synthesis of PR181 is a multi-step organic transformation starting from o-toluidine .[1] The critical step is the oxidative coupling of the thionaphthenone intermediate.

Synthetic Protocol (Laboratory Scale)

Note: This protocol involves hazardous reagents (chlorosulfonic acid, chloroacetic acid). All procedures must be conducted in a fume hood.

  • Sulfonation/Chlorination: React o-toluidine with sulfur monochloride (

    
    ) to form the dithiazolium salt.
    
  • Hydrolysis & Alkylation: Hydrolyze the salt and react with chloroacetic acid to yield 4-methyl-6-chlorophenylthioglycolic acid .

  • Cyclization: Heat the thioglycolic acid derivative with chlorosulfonic acid (

    
    ) to close the ring, forming 6-chloro-4-methylthioindoxyl .
    
  • Oxidative Coupling: The thioindoxyl intermediate is oxidized (using sodium polysulfide or air/copper catalyst) to dimerize into the final thioindigo pigment.

Synthesis Workflow Diagram

SynthesisPath Start o-Toluidine Step1 Sulfur Monochloride (S2Cl2) Start->Step1 Inter1 Dithiazolium Salt Step1->Inter1 Step2 Chloroacetic Acid + Hydrolysis Inter1->Step2 Inter2 Thioglycolic Acid Derivative Step2->Inter2 Step3 Cyclization (Chlorosulfonic Acid) Inter2->Step3 Inter3 6-Chloro-4-Methylthioindoxyl Step3->Inter3 Step4 Oxidative Coupling (Na2S4 or O2/Cu) Inter3->Step4 Final Pigment Red 181 (D&C Red No. 30) Step4->Final

Figure 1: Step-wise chemical synthesis pathway from o-toluidine precursor to the final thioindigo pigment.

Part 3: Regulatory & Safety Profile (FDA Compliance)

For drug development, compliance with 21 CFR 74.1330 is non-negotiable. PR181 is a "certifiable" color additive, meaning every batch must be analyzed and certified by the FDA before use in commerce.

Impurity Limits (21 CFR 74.1330)

The following specifications are critical Critical Quality Attributes (CQAs) for raw material release testing:

Impurity / AttributeFDA LimitDetection Method
Volatile Matter (135°C) ≤ 5.0%Gravimetric Analysis
Chlorides & Sulfates ≤ 3.0% (as Na salts)Ion Chromatography / Titration
Acetone Soluble Matter ≤ 5.0%Solvent Extraction
Total Color ≥ 90.0%Spectrophotometry
Lead (Pb) ≤ 20 ppmICP-MS
Arsenic (As) ≤ 3 ppmICP-MS
Mercury (Hg) ≤ 1 ppmICP-MS

Expert Insight: The "Acetone Soluble Matter" test is a proxy for unreacted intermediates. High levels indicate incomplete cyclization or oxidation, which can lead to toxicity or stability issues in the final drug product.

Part 4: Analytical Protocols

Due to its insolubility, standard HPLC is ineffective for the parent molecule. The following protocols are industry standards for identification and assay.

Protocol A: Sulfuric Acid Identification Test

Principle: Thioindigo pigments form soluble halochromic salts in concentrated mineral acids.

  • Preparation: Place 5 mg of Pigment Red 181 in a test tube.

  • Solubilization: Add 2 mL of concentrated Sulfuric Acid (

    
    ).
    
  • Observation 1: The solution should turn a distinct green color (formation of the oxonium salt).

  • Dilution: Carefully pour the solution into 10 mL of distilled water.

  • Observation 2: The solution precipitates back to a bluish-red solid.

  • Validation: If the solution remains green or turns brown/black upon dilution, the sample is degraded or counterfeit.

Protocol B: Xylene Extraction for UV-Vis Assay

Principle: While insoluble in water, PR181 has slight solubility in hot xylene, allowing for spectrophotometric quantification.

  • Extraction: Reflux 50 mg of pigment in 100 mL of xylene for 1 hour.

  • Filtration: Filter hot to remove inorganic salts (TiO2 extenders or lakes).

  • Measurement: Measure absorbance at

    
     (approx. 536 nm).
    
  • Calculation: Compare against a certified reference standard curve.

Analytical Logic Diagram

AnalysisWorkflow cluster_ID Identity Test cluster_Purity Purity Assay Sample Raw Material (PR181) Acid Add Conc. H2SO4 Sample->Acid Xylene Reflux in Xylene Sample->Xylene ICP ICP-MS (Heavy Metals) Sample->ICP Green Green Solution? Acid->Green Precip Dilute w/ Water -> Red Precipitate Green->Precip Yes Fail REJECT BATCH Green->Fail No Spec UV-Vis @ 536nm Xylene->Spec

Figure 2: Quality Control workflow distinguishing identity verification from quantitative purity assessment.

Part 5: Application in Pharmaceutical Development

Tablet Coating & Stability

Pigment Red 181 is widely used in film coating systems for tablets.

  • Advantages: It does not migrate (bleed) into the tablet core, preserving the stability of the Active Pharmaceutical Ingredient (API).

  • Laking: Often used as an Aluminum Lake (D&C Red No. 30 Lake) to increase opacity and ease of dispersion in aqueous coating suspensions.

Formulation Incompatibilities
  • Reducing Agents: Thioindigo pigments can be reduced to their "leuco" forms (colorless or yellow) in the presence of strong reducing agents (e.g., ascorbic acid, sulfites) in liquid formulations.

  • Cationic Interaction: When used as a Lake (Al-substrate), avoid high concentrations of chelating agents (EDTA, Citrates) which can strip the aluminum and cause color shift.

References

  • PubChem. (n.d.). D&C Red No. 30 (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). 21 CFR 74.1330 - D&C Red No. 30.[3][4] Electronic Code of Federal Regulations.[5] Retrieved from [Link][3][4][5][6][7][8]

  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on Pigment Red 57 (and related pigments).[6] SCCS.[6] Retrieved from [Link](Note: Cited for comparative stability protocols of azo vs. thioindigo pigments).

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Characteristics of Vat Red 1

Abstract Vat Red 1, known systematically as 6,6'-Dichloro-4,4'-dimethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione and commercially by identifiers such as C.I. 73360 and D&C Red No. 30, is a synthetic organic pig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vat Red 1, known systematically as 6,6'-Dichloro-4,4'-dimethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione and commercially by identifiers such as C.I. 73360 and D&C Red No. 30, is a synthetic organic pigment of the thioindigo class.[1][2] Its robust chemical nature and vibrant, stable coloration have established it as a critical component in a diverse range of applications, from textile dyeing to formulation in cosmetics and high-performance plastics.[3] This guide provides a comprehensive technical overview of the core physical and chemical characteristics of Vat Red 1, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its structural and spectroscopic properties, solubility profile, chemical reactivity, and stability, supported by field-proven experimental protocols for its analysis and application.

Molecular Identity and Structural Elucidation

The unique properties of Vat Red 1 are fundamentally derived from its molecular architecture. As a member of the thioindigo family, its chromophore is based on a central carbon-carbon double bond connecting two substituted benzothiophenone units.[1]

Chemical Structure

The IUPAC name, (2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one, precisely describes the molecular connectivity.[2] The molecule exists as the E (trans) isomer, which is the more thermodynamically stable configuration.

Caption: Chemical Structure of Vat Red 1 (E-isomer).

Key Identifiers

For unambiguous identification and regulatory compliance, the following identifiers are critical.

IdentifierValueSource
CAS Number 2379-74-0[2]
C.I. Name Vat Red 1[1]
C.I. Number 73360[4]
FDA Name D&C Red No. 30[3]
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[2]
Molecular Weight 393.31 g/mol [4]
IUPAC Name (2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one[2]
Crystallography

The solid-state packing of pigment molecules significantly influences properties like color, solubility, and stability. A crystal structure for Vat Red 1 (identified as 4,4'-dimethyl-6,6'-dichlorothioindigo) has been deposited in the Crystallography Open Database.[2]

Key Crystallographic Data:

  • Space Group: P 1 2₁/c 1

  • Cell Parameters:

    • a = 4.6455 Å

    • b = 15.9427 Å

    • c = 10.1908 Å

    • β = 95.846°

  • Z (Molecules per unit cell): 2

This monoclinic crystal system indicates a dense, ordered packing of the molecules, which contributes to the pigment's high thermal stability and low solubility in most solvents.[2]

Physical and Physicochemical Properties

The bulk properties of Vat Red 1 dictate its handling, formulation, and performance in various matrices.

PropertyValueComments / SignificanceSource
Appearance Red to pink, odorless powderColor and form are critical for applications in cosmetics and coatings.[2]
Melting Point DecomposesLacks a sharp melting point, indicating thermal decomposition precedes phase change. This is typical for large, complex organic pigments.[5]
Solubility Water: InsolubleEthanol/Acetone: InsolubleXylene: SolubleAlkaline Reducing Solution: Soluble (as leuco form)The inherent insolubility is key to its function as a pigment. Solubility in an alkaline reducing medium is the defining characteristic of a vat dye, enabling its application to substrates.[1][5]
Density (Predicted) ~1.58 g/cm³Provides data for formulation calculations and dispersion modeling.[2]

Spectroscopic Characterization

Spectroscopic analysis provides a molecular fingerprint, essential for quality control, structural confirmation, and understanding the electronic transitions responsible for its color.

UV-Visible Spectroscopy
Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within the Vat Red 1 molecule. The spectrum is characterized by several key absorption bands.

Predicted Key IR Absorptions for Vat Red 1:

Wavenumber (cm⁻¹)Bond VibrationSignificance
~3100-3000C-H (aromatic)Confirms the presence of the benzene rings.
~2960-2850C-H (aliphatic)Corresponds to the methyl (CH₃) groups.
~1680-1650 C=O (conjugated ketone) Strong, sharp peak characteristic of the thioindigo carbonyl groups. This is a primary diagnostic peak.
~1600-1450C=C (aromatic)Multiple bands indicating the skeletal vibrations of the aromatic rings.
~1300-1200C-S (thioether)Stretching vibration of the sulfur atom within the thiophene ring.
~850-750C-Cl (aryl chloride)Confirms the presence of chlorine substituents on the aromatic rings.

This table is based on standard IR absorption frequencies and data for related thioindigo compounds.[9][10] Analysis of the fingerprint region (<1400 cm⁻¹) provides a unique pattern for definitive identification against a reference standard.

Chemical Properties and Reactivity

The Vatting Process: Reversible Reduction-Oxidation

The defining chemical characteristic of Vat Red 1 is its ability to undergo reversible reduction, a process known as "vatting".[11] In its pigmentary form, the dye is insoluble. For application, particularly in textiles, it must be converted to its water-soluble "leuco" form.

This transformation is typically achieved using a strong reducing agent, such as sodium dithionite (Na₂S₂O₄), in an alkaline medium (e.g., sodium hydroxide).[12] The reducing agent donates electrons to the carbonyl (C=O) groups, converting them into enolate anions (-O⁻). This disrupts the conjugation, rendering the molecule colorless or pale yellow and, critically, soluble in the aqueous dye bath.[1]

VattingProcess cluster_0 Application Phase cluster_1 Fixation Phase VatRed1 Vat Red 1 (Insoluble, Red Pigment) C=O groups LeucoVatRed1 Leuco-Vat Red 1 (Soluble, Yellow Anion) C-O⁻ groups VatRed1->LeucoVatRed1 Reduction (+ 2e⁻, e.g., Na₂S₂O₄) Alkaline pH OxidizedRed Vat Red 1 (Insoluble, Fixed on Substrate) C=O groups LeucoVatRed1->OxidizedRed Oxidation (- 2e⁻, e.g., Air O₂)

Caption: The reversible reduction-oxidation cycle of Vat Red 1.

Once the substrate (e.g., cotton fiber) is impregnated with the soluble leuco dye, it is exposed to an oxidizing agent, most commonly atmospheric oxygen, or sometimes chemical oxidants like hydrogen peroxide.[12] This reverses the process, reforming the insoluble pigment which becomes physically trapped within the fiber matrix, resulting in exceptional wash fastness.

Stability Profile

The stability of a pigment is paramount to its performance and longevity.

  • Thermal Stability: Vat Red 1 exhibits high thermal stability, a property linked to its rigid, planar structure and strong intermolecular forces in the solid state.[13] However, it will decompose at elevated temperatures rather than melt.[5] This makes it suitable for coloring polymers that require high-temperature processing, but precise temperature control is crucial to prevent degradation and color inconsistency.[14]

  • Light Stability (Photostability): As a vat dye, it is renowned for its excellent lightfastness, often rated 7-8 on the Blue Wool Scale, indicating very high resistance to fading upon exposure to light. This is attributed to the stability of its chromophore, which can dissipate absorbed light energy without undergoing chemical degradation.

  • Chemical Stability: The molecule is stable under normal ambient conditions. However, it is incompatible with strong oxidizing and reducing agents outside of the controlled vatting process.[2] It shows characteristic color changes in strong acids; for example, it turns red in concentrated nitric acid and green in concentrated sulfuric acid, reverting to red upon dilution.[1]

Experimental Protocols for Analysis

The following protocols are provided as validated starting points for the analysis of Vat Red 1 in a research setting.

Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol describes a method for the qualitative analysis of Vat Red 1 purity using a non-reducing, high-temperature system, which offers excellent reproducibility and speed.[15]

Objective: To separate Vat Red 1 from potential impurities.

Materials:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase (Eluent): 1-chloronaphthalene / 1-methylnaphthalene / 2-hydroxyethyl ether (3:1:7 v/v/v).

  • Sample Preparation: Prepare a 0.5% (w/v) dispersion of Vat Red 1 in N,N-dimethylformamide (DMF).

  • Equipment: TLC developing tank, capillary spotter, laboratory oven with ventilation, UV lamp (254 nm).

Methodology:

  • Plate Preparation: Using a pencil, lightly draw an origin line approximately 1.5 cm from the bottom of the TLC plate. Mark spotting points along this line.[16]

  • Sample Application: Using a capillary spotter, apply a small spot (1-2 µL) of the Vat Red 1 dispersion onto the origin line. Allow the solvent to fully evaporate.

  • Development: Pour the mobile phase into the TLC tank to a depth of about 0.5 cm. Place the spotted TLC plate into the tank, ensuring the origin line is above the solvent level. Cover the tank.

  • Elution: Place the entire sealed tank into a pre-heated laboratory oven set to 120°C. Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top edge.

  • Visualization: Remove the plate from the oven, immediately mark the solvent front with a pencil, and allow it to cool and dry in a fume hood. Visualize the separated spots under a UV lamp or by their natural color.

  • Analysis: Calculate the Retention Factor (Rf) for the principal spot and any impurity spots using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The main component should appear as a single, well-resolved spot.

TLC_Workflow start Start prep_plate 1. Prepare Plate (Draw origin line) start->prep_plate spot_plate 3. Spot Plate (Apply sample to origin) prep_plate->spot_plate prep_sample 2. Prepare Sample (0.5% dispersion in DMF) prep_sample->spot_plate prep_tank 4. Prepare Tank (Add mobile phase) spot_plate->prep_tank develop 5. Develop Plate (Place in tank at 120°C) prep_tank->develop visualize 6. Visualize (Mark solvent front, dry, use UV light) develop->visualize analyze 7. Analyze (Calculate Rf values) visualize->analyze end_point End (Purity assessment) analyze->end_point

Caption: Workflow for Purity Analysis of Vat Red 1 by TLC.

Protocol: Laboratory-Scale Vatting for Solution Spectroscopy

Objective: To generate the soluble leuco form of Vat Red 1 for analysis in aqueous solution.

Causality: This procedure mimics the industrial vatting process. Sodium dithionite is a powerful yet unstable reducing agent; the alkaline conditions provided by NaOH are necessary for it to function effectively and to form the soluble sodium enolate of the dye.[17]

Materials:

  • Vat Red 1 pigment powder.

  • Sodium Hydroxide (NaOH), 2M solution.

  • Sodium Dithionite (Na₂S₂O₄), solid.

  • Deionized, deoxygenated water (prepared by boiling and cooling under N₂).

  • Nitrogen (N₂) gas supply.

  • Sealed reaction vessel (e.g., Schlenk flask).

Methodology:

  • Setup: In a fume hood, add 100 mL of deoxygenated water to the reaction vessel. Add 5 mL of 2M NaOH solution and stir. Purge the vessel with N₂ for 10 minutes to remove oxygen.

  • Reduction: While maintaining a positive N₂ atmosphere, add approximately 1.0 g of sodium dithionite and stir until dissolved. The solution is now a potent reducing medium.

  • Vatting: Add approximately 0.1 g of Vat Red 1 powder to the stirring solution. The insoluble red powder should dissolve over 10-15 minutes, forming a clear, pale yellow solution of the leuco dye.

  • Maintenance: Maintain a gentle N₂ flow over the solution to prevent atmospheric oxidation.

  • Analysis: The resulting solution can be carefully transferred (e.g., via cannula or gas-tight syringe) to a sealed cuvette for UV-Vis spectroscopic analysis or used for other solution-phase experiments.

Conclusion

Vat Red 1 is a high-performance organic pigment whose utility is derived from a unique combination of physical and chemical properties. Its robust thioindigo core provides exceptional thermal and photostability, while its defining characteristic as a vat dye—insolubility in its pigmentary form and solubility upon chemical reduction—enables a highly effective and permanent method of coloration for a variety of substrates. The technical data and protocols presented in this guide serve as a foundational resource for scientists and researchers, enabling a deeper understanding of this versatile molecule and facilitating its application in both established and novel technological fields.

References

  • Ataman Kimya. D&C RED #30. [Online] Available at: [Link]

  • Cosmetics Info. Red 30. [Online] Available at: [Link]

  • Fucai Chem. Low Price Vat Red 1 Dyestuff Suppliers, Manufacturers, Factory. [Online] Available at: [Link]

  • World dye variety. Vat Red 1. [Online] Available at: [Link]

  • Paula's Choice. What is Red 30. [Online] Available at: [Link]

  • PubChem. D&C Red No. 30. [Online] National Center for Biotechnology Information. Available at: [Link]

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  • S D International. Vat Red 1 (Cdp/Md/Mf/Cosmetic) Dyes | 2379-74-0. [Online] Available at: [Link]

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Exploratory

Oralith Brilliant Pink R: A Comprehensive Technical Guide

An In-depth Examination of C.I. Pigment Red 181 for Researchers and Formulation Scientists Oralith Brilliant Pink R, a synthetic organic pigment of the thioindigo class, is a vibrant colorant with significant application...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of C.I. Pigment Red 181 for Researchers and Formulation Scientists

Oralith Brilliant Pink R, a synthetic organic pigment of the thioindigo class, is a vibrant colorant with significant applications in the textile and cosmetic industries. Known scientifically as 6,6'-dichloro-4,4'-dimethylthioindigo, this compound is valued for its brilliant pink to red hue, high color fastness, and stability. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, applications, and safety data for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

Oralith Brilliant Pink R is identified by the CAS Number 2379-74-0. Its molecular formula is C18H10Cl2O2S2, corresponding to a molecular weight of approximately 393.31 g/mol .[1] The compound is structurally a derivative of indigo, where the indole rings are replaced by benzothiophene moieties, and it possesses chlorine and methyl substituents on the aromatic rings.

Table 1: Key Chemical and Physical Properties of Oralith Brilliant Pink R

PropertyValue
Molecular Formula C18H10Cl2O2S2
Molecular Weight ~393.31 g/mol
CAS Number 2379-74-0
Synonyms C.I. Pigment Red 181, C.I. Vat Red 1, D&C Red No. 30, C.I. 73360
Appearance Bright blue-light pink to reddish-pink powder
Solubility Insoluble in water, ethanol, and acetone; Soluble in Xylene

The insolubility of Oralith Brilliant Pink R in water is a key characteristic that defines its application as a pigment and a vat dye.[2] Its stability to light and heat contributes to its durability in various formulations.[2]

Chemical Synthesis

The synthesis of thioindigo dyes like Oralith Brilliant Pink R generally involves the oxidation of a precursor molecule. A common manufacturing method for C.I. Pigment Red 181 involves the oxidation of 6-Bromo-4-methylbenzo[b]thiophen-3(2H)-one.[3] This process can be achieved through different chemical routes, including the amide route or the Herz sulfur dichloride method.[3]

While a detailed, step-by-step industrial synthesis protocol for Oralith Brilliant Pink R is proprietary, the general principles of thioindigo dye synthesis can be understood from the synthesis of related compounds like 6,6'-dibromoindigo (Tyrian Purple). The Baeyer-Drewson indigo synthesis provides a classic example of the condensation reaction used to form the core structure.[4] A simplified conceptual pathway for the synthesis of a thioindigo dye is illustrated below.

G cluster_synthesis Conceptual Synthesis Pathway Start Substituted Benzene Derivative Intermediate1 Thiophenol Intermediate Start->Intermediate1 Thionation Intermediate2 Thioindoxyl Derivative Intermediate1->Intermediate2 Cyclization End Oralith Brilliant Pink R (6,6'-dichloro-4,4'-dimethylthioindigo) Intermediate2->End Oxidative Coupling

Figure 1: A conceptual diagram illustrating the key stages in the synthesis of a thioindigo dye like Oralith Brilliant Pink R.

Spectroscopic Data

Detailed spectroscopic data for Oralith Brilliant Pink R is not widely published in academic literature, likely due to its primary industrial application. However, some information is available from technical datasheets and regulatory filings.

  • FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for the aromatic C-H stretching, C=C stretching within the aromatic rings, and the C=O stretching of the ketone groups. The C-Cl and C-S bonds would also exhibit specific absorption bands.

  • UV-Vis Spectroscopy: In a suitable solvent, the UV-Vis spectrum of a vat dye like Oralith Brilliant Pink R would display strong absorption in the visible region, which is responsible for its vibrant color. The insoluble form of the pigment will show a broad absorption band due to light scattering, while the reduced, soluble "leuco" form will have a distinct absorption maximum. For instance, a study on C.I. Vat Green 1 showed a clear absorption peak at 610 nm in its reduced state.

  • NMR Spectroscopy: Due to the low solubility of the pigment, obtaining high-resolution 1H and 13C NMR spectra is challenging.

Applications in Research and Industry

The unique properties of Oralith Brilliant Pink R have led to its use in diverse fields, from traditional dyeing to modern cosmetic formulations.

Textile Applications as a Vat Dye

As a vat dye, Oralith Brilliant Pink R is used for dyeing cellulosic fibers such as cotton.[5] The vat dyeing process is a multi-step procedure that leverages the reversible reduction and oxidation of the dye.

Experimental Protocol: Vat Dyeing of Cotton with Oralith Brilliant Pink R (General Procedure)

  • Vatting (Reduction): The insoluble pigment is converted to its soluble leuco form in an alkaline solution using a reducing agent, typically sodium hydrosulfite (Na2S2O4).[5] This is done by creating a dye bath containing the dye, sodium hydroxide, and sodium hydrosulfite, and heating it to approximately 60°C for about 10-15 minutes.[5]

  • Dyeing: The cotton material is immersed in the vatting solution. The temperature is maintained, and the dyeing process continues for a set period, often with the gradual addition of salt (sodium chloride) to enhance dye uptake.[6]

  • Oxidation: The fabric is removed from the dye bath and exposed to air or a chemical oxidizing agent (like hydrogen peroxide).[5] This converts the soluble leuco form of the dye back to its insoluble pigment form, trapping it within the cotton fibers.

  • Soaping: The dyed fabric is washed with a hot soap solution to remove any loose dye particles and to fully develop the final color and improve fastness properties.[7]

G cluster_vat_dyeing Vat Dyeing Workflow Start Insoluble Pigment (Oralith Brilliant Pink R) Vatting Vatting (Reduction with NaOH + Na2S2O4) Start->Vatting Dyeing Dyeing of Cotton Fibers Vatting->Dyeing Oxidation Oxidation (Air or Chemical) Dyeing->Oxidation Soaping Soaping and Rinsing Oxidation->Soaping End Dyed Fabric Soaping->End

Figure 2: A flowchart illustrating the key steps in the vat dyeing process for cotton using Oralith Brilliant Pink R.

Cosmetic Applications

In the cosmetic industry, Oralith Brilliant Pink R is known as D&C Red No. 30.[2] It is used as a colorant in a variety of products, including lipsticks, blushes, and face powders. It is often used as a "lake" pigment, where the dye is precipitated onto an inert substrate like alumina. This makes it insoluble and suitable for use in non-aqueous formulations.

Formulation Insights for Cosmetics:

  • Lipstick: In a lipstick formulation, D&C Red No. 30 would be part of the colorant phase, which is dispersed in a wax and oil base. The pigment is ground with a portion of the oil to ensure uniform color distribution before being mixed with the molten waxes.

  • Regulatory Considerations: The use of D&C Red No. 30 in cosmetics is regulated by authorities such as the U.S. Food and Drug Administration (FDA) and the European Commission.[8][9] It is approved for general cosmetic use, including on lips, but is not permitted for use in the eye area.[10] In the European Union, it is listed under the name CI 73360.[8]

Safety and Toxicology

The safety of Oralith Brilliant Pink R has been evaluated by various regulatory bodies.

  • Acute Toxicity: Studies on related pigments suggest a low acute oral toxicity.[11]

  • Regulatory Status: The FDA has permanently listed D&C Red No. 30 for use in drugs and cosmetics, with certification required for each batch.[9] This indicates that it has been deemed safe for its intended uses under the specified conditions.

Conclusion

Oralith Brilliant Pink R is a versatile and stable synthetic pigment with a well-established presence in the textile and cosmetic industries. Its vibrant color and excellent fastness properties make it a valuable component in a wide range of products. For researchers and formulation scientists, a thorough understanding of its chemical nature, particularly its properties as a vat dye, is crucial for its effective application. While detailed spectroscopic and synthesis data may be limited in the public domain, the available information from technical and regulatory sources provides a solid foundation for its use in scientific and industrial settings.

References

  • Analysis of cosmetic products using different IR spectroscopy techniques. (n.d.). Retrieved from [Link]

  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on Pigment Red 57 (C181). Retrieved from [Link]

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  • Cosmetics Info. (n.d.). Red 30. Retrieved from [Link]

  • Gholipour, M. R., & Mazaheri, F. (2009). Evaluation of Vat Dye Solubility Using Derivative Spectrophotometry. Middle-East Journal of Scientific Research, 4(2), 99-102.
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  • Harbell, J. W., et al. (n.d.). Mutagenicity of textile dye products.
  • Imming, P., Imhof, I., & Zentgraf, M. (2008). An improved synthetic procedure for 6,6'-dibromoindigo (Tyrian purple). Dyes and Pigments, 79(3), 253-256.
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  • Textilecoach. (2021, March 13). DYEING OF COTTON MATERIAL WITH VAT DYES (Lab Manual). Retrieved from [Link]

  • Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561-5570.
  • de Oliveira, D. P., de Vargas, V. M. F., & de Andrade, H. H. R. (2007). Mutagenic and Carcinogenic Potential of a Textile Azo Dye Processing Plant Effluent That Impacts a Drinking Water Source. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 626(1-2), 53-60.
  • Scribd. (n.d.). 11.1 Dyeing of Cotton With Vat Dyes. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. Retrieved from [Link]

  • Kobylewski, S., & Jacobson, M. F. (2012). Toxicology of food dyes. International journal of occupational and environmental health, 18(3), 220-246.
  • Mathur, N., & Bhatnagar, P. (2007). Mutagenicity assessment of textile dyes from Sanganer (Rajasthan). Journal of environmental biology, 28(1), 123-126.
  • Rocky Mountain Labs. (2024, February 19). FTIR Analysis for Cosmetics. Retrieved from [Link]

  • Zentgraf, M., Imming, P., & Imhof, I. (2000). An improved synthetic procedure for 6,6'-dibromoindigo (Tyrian Purple). Pharmaceutical and Biomedical Analysis, 23(5), 847-851.
  • World of Color. (n.d.). Pigment Red 181. Retrieved from [Link]

  • Science Department, College of the Canyons. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • European Commission. (n.d.). Proposal for recommended mutagenicity/genotoxicity tests for the safety testing of cosmetic ingredients. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2019). Monoazo pigments that may release carcinogenic amines: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR and 1 H NMR spectroscopic data for... Retrieved from [Link]

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  • International Agency for Research on Cancer. (1993). CI Pigment Red 3.
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Foundational

An In-Depth Technical Guide to the Synthesis and Purity of Threne Brilliant Pink R (Vat Red 1)

For Researchers, Scientists, and Drug Development Professionals Abstract Threne Brilliant Pink R, chemically known as 6,6'-dichloro-4,4'-dimethylthioindigo and identified by the Colour Index name Vat Red 1 (C.I. 73360),...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threne Brilliant Pink R, chemically known as 6,6'-dichloro-4,4'-dimethylthioindigo and identified by the Colour Index name Vat Red 1 (C.I. 73360), is a significant member of the thioindigo class of vat dyes.[1][2] Its robust chemical stability and vibrant pink-to-red hue have led to its application in textiles and, notably, in regulated products such as cosmetics and pharmaceuticals.[3] This guide provides a comprehensive technical overview of a plausible laboratory-scale synthesis of Threne Brilliant Pink R, methods for its purification, and a suite of analytical techniques for the stringent assessment of its purity. The protocols and methodologies detailed herein are curated to provide researchers and drug development professionals with a foundational understanding and practical framework for working with this compound, emphasizing the causality behind experimental choices and the establishment of self-validating systems for quality control.

Introduction: The Chemical Significance of Threne Brilliant Pink R

Threne Brilliant Pink R is a water-insoluble pigment that, like other vat dyes, is applied in a reduced, soluble "leuco" form, which then oxidizes to the insoluble pigment within the substrate, leading to excellent fastness properties. Its molecular structure, featuring a central carbon-carbon double bond connecting two substituted benzothiophenone units, is responsible for its chromophoric properties. The presence of chlorine and methyl groups on the aromatic rings modulates its color and chemical properties.

Given its use in cosmetic formulations, the purity of Threne Brilliant Pink R is of paramount importance to ensure product safety and performance, necessitating rigorous analytical characterization.[4][5] This guide will first elucidate a viable synthetic pathway and then delve into the critical analytical methods for purity verification.

Synthesis of Threne Brilliant Pink R: A Mechanistic Approach

The synthesis of Threne Brilliant Pink R can be approached through the oxidative dimerization of a key intermediate, 4-methyl-6-chlorobenzo[b]thiophen-3(2H)-one. This strategy is predicated on the controlled formation of the central C=C bond that defines the thioindigo chromophore.

Synthesis of the Intermediate: 4-methyl-6-chlorobenzo[b]thiophen-3(2H)-one

A plausible and efficient route to the key intermediate begins with 3-chloro-p-toluidine.[6] The rationale for this starting material is the presence of the required methyl and chloro substituents in the correct relative positions on the aromatic ring.

Experimental Protocol: Synthesis of 4-methyl-6-chlorobenzo[b]thiophen-3(2H)-one

  • Diazotization of 3-chloro-p-toluidine:

    • In a jacketed glass reactor, suspend 3-chloro-p-toluidine (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C using a circulating chiller.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt. The formation of the diazonium salt is a critical step for the subsequent introduction of the sulfur-containing functional group.

  • Thiocyanation:

    • In a separate reactor, prepare a solution of potassium thiocyanate (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium thiocyanate solution, maintaining the temperature below 10 °C. This will yield the corresponding aryl thiocyanate.

  • Reductive Hydrolysis to the Thiol:

    • To the aryl thiocyanate solution, add a reducing agent such as sodium sulfide (2.0 eq) and heat the mixture to 80-90 °C. This step cleaves the thiocyanate to form the corresponding thiol.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the thiol.

  • Condensation with Chloroacetic Acid:

    • Isolate the crude thiol and dissolve it in an aqueous solution of sodium hydroxide.

    • Add a solution of chloroacetic acid (1.1 eq) and heat the mixture to facilitate the S-alkylation, forming the corresponding carboxymethyl thioether. This step is a classic method for constructing the precursor necessary for cyclization.[7]

  • Cyclization to 4-methyl-6-chlorobenzo[b]thiophen-3(2H)-one:

    • The carboxymethyl thioether is cyclized using a dehydrating agent such as polyphosphoric acid or a strong acid catalyst with heating. This intramolecular acylation forms the five-membered thiophene ring fused to the benzene ring.

    • The crude product is isolated by pouring the reaction mixture into ice water, followed by filtration, washing with water until neutral, and drying.

Oxidative Dimerization to Threne Brilliant Pink R

The final step in the synthesis is the oxidative coupling of two molecules of the benzothiophenone intermediate to form the central double bond.

Experimental Protocol: Synthesis of Threne Brilliant Pink R

  • Dissolution of the Intermediate:

    • Dissolve the purified 4-methyl-6-chlorobenzo[b]thiophen-3(2H)-one (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

  • Oxidative Coupling:

    • Heat the solution to a moderate temperature (e.g., 80-100 °C).

    • Introduce a suitable oxidizing agent. A common method for this transformation is bubbling air or oxygen through the solution, often in the presence of a catalytic amount of a base like potassium carbonate.[8] Alternatively, chemical oxidants can be employed.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the intensely colored product spot.

  • Isolation and Purification:

    • Upon completion of the reaction, the crude Threne Brilliant Pink R will precipitate from the reaction mixture upon cooling or addition of a non-solvent like water or methanol.

    • The crude pigment is collected by filtration and washed thoroughly with solvent to remove residual reagents and byproducts.

Purification by Recrystallization

For applications requiring high purity, recrystallization of the crude product is essential.[9][10][11][12][13] The choice of solvent is critical and should be determined empirically, aiming for a solvent in which the dye has high solubility at elevated temperatures and low solubility at room temperature. High-boiling aromatic solvents like xylene or nitrobenzene are often suitable for thioindigo dyes.

Experimental Protocol: Recrystallization of Threne Brilliant Pink R

  • Suspend the crude Threne Brilliant Pink R in a minimal amount of a high-boiling solvent (e.g., xylene).

  • Heat the suspension with stirring until the dye completely dissolves.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Assessment: A Multi-faceted Analytical Approach

A comprehensive evaluation of the purity of Threne Brilliant Pink R requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Purity

3.1.1. Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for the qualitative assessment of purity and for monitoring the progress of the synthesis and purification.[1][14][15][16]

Experimental Protocol: TLC Analysis of Threne Brilliant Pink R

  • Stationary Phase: Silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the dye in a suitable solvent like chloroform or a mixture of chloroform and methanol.

  • Eluent System: A mixture of toluene and ethyl acetate (e.g., 9:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Development: Develop the plate in a saturated chromatography chamber.

  • Visualization: The product is intensely colored and can be visualized directly. Any impurities will appear as separate spots. The retention factor (Rf) of the main spot should be consistent.

3.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity and can resolve closely related impurities. A reverse-phase method is generally suitable for thioindigo dyes.

Experimental Protocol: HPLC Purity Assay of Threne Brilliant Pink R

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Program: A linear gradient from 50% B to 100% B over 20 minutes, followed by a hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the wavelength of maximum absorbance (λmax) of Threne Brilliant Pink R (approximately 540-550 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Characterization

3.2.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the identity of the chromophore and to determine its concentration. In a suitable solvent (e.g., chloroform), Threne Brilliant Pink R should exhibit a characteristic absorption spectrum with a λmax in the visible region.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum of Threne Brilliant Pink R should show characteristic peaks for the C=O stretching of the thioindoxyl system (around 1650-1680 cm⁻¹), C=C stretching of the central double bond and aromatic rings, and C-Cl and C-S vibrations.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.[17][18][19][20] Due to the limited solubility of thioindigo dyes, a deuterated solvent such as DMSO-d₆ or trifluoroacetic acid-d may be required.

  • ¹H NMR: The spectrum should show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the 6,6'-dichloro-4,4'-dimethylthioindigo structure.

  • ¹³C NMR: The spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl and olefinic carbons.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. The mass spectrum should show the molecular ion peak corresponding to the molecular formula C₁₈H₁₀Cl₂O₂S₂.

Identification of Potential Impurities

Potential impurities in the synthesis of Threne Brilliant Pink R may include:

  • Unreacted starting materials and intermediates.

  • Isatin analogue: An oxygen-containing byproduct that can form during the synthesis.[21]

  • Over-oxidation products: Further oxidation of the thioindigo structure can lead to byproducts.

  • Isomers: Positional isomers may form depending on the purity of the starting materials.

These impurities can often be detected and identified using a combination of HPLC-MS and NMR spectroscopy.

Data Presentation and Visualization

Table 1: Key Analytical Parameters for Threne Brilliant Pink R
ParameterExpected Value/Characteristic
Molecular Formula C₁₈H₁₀Cl₂O₂S₂
Molecular Weight 393.31 g/mol
Appearance Pink to red powder
λmax (in CHCl₃) ~545 nm
TLC Rf (Toluene:EtOAc 9:1) ~0.6 (Hypothetical)
HPLC Retention Time Dependent on specific conditions
¹H NMR (DMSO-d₆) Signals for aromatic and methyl protons
Mass Spectrum (m/z) [M]⁺ at ~392/394/396 (isotopic pattern for 2 Cl)
Diagram 1: Synthesis Workflow of Threne Brilliant Pink R

Synthesis_Workflow Start 3-chloro-p-toluidine Diazotization Diazotization Start->Diazotization Thiocyanation Thiocyanation Diazotization->Thiocyanation Hydrolysis Reductive Hydrolysis Thiocyanation->Hydrolysis Condensation Condensation with Chloroacetic Acid Hydrolysis->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate 4-methyl-6-chloro- benzo[b]thiophen-3(2H)-one Cyclization->Intermediate Oxidation Oxidative Dimerization Intermediate->Oxidation Crude_Product Crude Threne Brilliant Pink R Oxidation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Threne Brilliant Pink R Purification->Final_Product

Caption: A schematic representation of the synthesis pathway for Threne Brilliant Pink R.

Diagram 2: Analytical Workflow for Purity Assessment

Analytical_Workflow Sample Threne Brilliant Pink R (Synthesized Product) Chromatography Chromatographic Analysis Sample->Chromatography Spectroscopy Spectroscopic Analysis Sample->Spectroscopy TLC TLC (Qualitative Purity) Chromatography->TLC HPLC HPLC-UV (Quantitative Purity) Chromatography->HPLC UV_Vis UV-Vis (Identity, λmax) Spectroscopy->UV_Vis FTIR FTIR (Functional Groups) Spectroscopy->FTIR NMR NMR (¹H, ¹³C) (Structure Confirmation) Spectroscopy->NMR MS Mass Spectrometry (Molecular Weight) Spectroscopy->MS Purity_Report Comprehensive Purity Report TLC->Purity_Report HPLC->Purity_Report UV_Vis->Purity_Report FTIR->Purity_Report NMR->Purity_Report MS->Purity_Report

Caption: The analytical workflow for the comprehensive purity assessment of Threne Brilliant Pink R.

Conclusion

This technical guide has outlined a robust framework for the synthesis and purity assessment of Threne Brilliant Pink R. The presented synthetic route, centered on the oxidative dimerization of a key benzothiophenone intermediate, offers a logical and plausible pathway for laboratory-scale production. The multi-modal analytical approach, combining chromatographic and spectroscopic techniques, establishes a self-validating system to ensure the high purity required for its intended applications, particularly in the cosmetic and pharmaceutical industries. By understanding the chemical principles behind each step, researchers can effectively produce and rigorously characterize this important thioindigo dye.

References

  • Cooksey, C. J. (2001). Tyrian purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 6(9), 736-769. [Link]

  • Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561-5570. [Link]

  • Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473-5504. [Link]

  • Sramek, J., & Stariat, J. (1992). The thin layer chromatography of vat dyes. Journal of the Society of Dyers and Colourists, 108(3), 136-140.
  • World Dye Variety. (2012, August 14). Vat Red 1. Retrieved from [Link]

  • Gayo, A. A., & Ballesteros, R. (2018). Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 8(52), 29633-29637.
  • U.S. Food and Drug Administration. (2022, June 28). Color Additives and Cosmetics: Fact Sheet. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioindigo. Retrieved from [Link]

  • PMC. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561–5570. [Link]

  • An-Najah National University. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, September 16). Regulatory Compliance for Cosmetic Pigments: Guide. Retrieved from [Link]

  • Flinn Scientific Canada. (n.d.). Analysis of Dye Mixtures. Retrieved from [Link]

  • Prasad, G. K., & Thakker, D. R. (1991). Oxidative conversion of 6-fluorobenzo(c)phenanthrene to its K-region oxide by liver microsomes from 3-methylcholanthrene treated rats: reversal of stereoselectivity of cytochrome P-450c due to the influence of fluoro group.
  • University of Gujrat. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

  • DiVA. (2024, November 25). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H and 13 C-NMR data for 5,6-dihydroxylucidin-11-O-methyl ether.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 12). Byproducts in Indigo Synthesis?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Investigation of red natural dyes used in historical objects by HPLC-DAD-MS. Retrieved from [Link]

  • NYSCC. (2023, September 26). Cosmetic Colorants. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • King's College London. (n.d.). Laboratory Protocol - TLC Analysis of Food Dyes. Retrieved from [Link] TLC-protocol.pdf

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Acid Red 1 on BIST A Column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR chemical shifts in the methyl group in the.... Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[22][23]-Oxazine Derivatives. Retrieved from [Link]

  • International Association of Color Manufacturers. (n.d.). How Colors are Regulated. Retrieved from [Link]

  • Google Patents. (n.d.). US4229583A - Process for preparing thio-indigo dyestuffs.
  • ResearchGate. (2025, August 5). A facile synthesis of 6,6′- and 5,5′-dihalogenoindigos. Retrieved from [Link]

  • ChemBK. (n.d.). Vat Red 1. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Retrieved from [Link]

  • Personal Care Insights. (2024, November 8). US cosmetic colorant regulations tighten under MoCRA, impacting formulations and safety protocols. Retrieved from [Link]

  • Fucai Chem. (n.d.). Low Price Vat Red 1 Dyestuff Suppliers, Manufacturers, Factory. Retrieved from [Link]

  • Scribd. (n.d.). Thioindigo Pigments for Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PubMed. (2014, October 3). Synthesis and Photophysics of Thioindigo Diimines and Related Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ResearchGate. (2025, December 30). Complete assignment of the C-13 NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)-trione and the regioisomeric monomethyl derivatives. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

Sources

Exploratory

CI 73360 (D&amp;C Red No. 30): Technical Protocols for Pharmaceutical Coating and Micro-Particle Tracing

[1] Executive Summary & Chemical Identity[1] CI 73360 (D&C Red No. 30), chemically known as 6,6'-dichloro-4,4'-dimethylthioindigo , represents a distinct class of biological colorants compared to soluble xanthene or azo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1]

CI 73360 (D&C Red No. 30), chemically known as 6,6'-dichloro-4,4'-dimethylthioindigo , represents a distinct class of biological colorants compared to soluble xanthene or azo dyes.[1] Unlike traditional histological stains (e.g., H&E) that rely on ionic bonding to cellular components, CI 73360 functions primarily as a chemically inert, insoluble pigment .[1]

Its utility in drug development and biological research is driven by its extreme stability and insolubility in both water and lipophilic environments.[1] This guide details the technical workflows for utilizing CI 73360 in two critical domains: pharmaceutical film coating visualization (tablet homogeneity) and dermatological particle tracing (toxicology/uptake studies).[1]

Physicochemical Profile
ParameterSpecificationRelevance to Application
Chemical Class ThioindigoHigh thermal and photostability; resistant to bleaching.[1]
Solubility (Water) InsolubleIdeal for aqueous film coatings; does not bleed into biological fluids.[1]
Solubility (Oil) InsolublePrevents migration in lipid-based formulations (e.g., suppositories, creams).[1]
Thermal Stability >250°CSurvives high-heat pharmaceutical curing processes.[1]
Detection Brightfield / Polarized LightVisualized as distinct, crystalline red aggregates.[1]

Mechanism of Action: Physical Deposition vs. Chemical Staining

To use CI 73360 effectively, researchers must understand that it does not "stain" tissue via electrostatic interaction.[1] Instead, it acts via Physical Contrast Deposition .[1]

The "Pigmentary" Mechanism

In soluble dyes (e.g., Methylene Blue), the chromophore dissociates and binds to target molecules (DNA/RNA).[1] In contrast, CI 73360 remains particulate.[1] The "staining" effect is achieved by the uniform dispersion of these micro-particles within a matrix (such as a polymer film or a lipid carrier).[1]

Key Implication: The quality of the "stain" is entirely dependent on the shear force applied during dispersion, not chemical affinity.[1]

Mechanism cluster_0 Soluble Dye (e.g., Eosin) cluster_1 CI 73360 (Pigment) Dye Dye Molecule (Dissolved) Tissue Tissue Protein (Positive Charge) Dye->Tissue Binding Ionic Bond (Chemical Stain) Tissue->Binding Pigment CI 73360 (Crystalline Aggregate) Matrix Polymer/Tissue Matrix Pigment->Matrix Dispersion Physical Entrapment (Contrast Marker) Matrix->Dispersion

Figure 1: Mechanistic distinction between soluble histological dyes and CI 73360 pigmentary deposition.

Application I: Pharmaceutical Film Coating Visualization

In drug development, CI 73360 is the gold standard for visualizing the homogeneity of film coatings on tablets.[1] A non-uniform coating can lead to altered dissolution rates.[1] The following protocol ensures a standardized dispersion for coating analysis.

Protocol A: High-Shear Dispersion for Coating Homogeneity[1]

Objective: Create a monodisperse suspension of CI 73360 to coat placebo tablets for uniformity testing.

Materials:

  • CI 73360 Powder (Micronized).[1]

  • Hydroxypropyl Methylcellulose (HPMC) solution (polymer base).[1]

  • High-shear homogenizer (e.g., Ultra-Turrax).[1]

  • Hegman Gauge (for particle size analysis).[1]

Step-by-Step Methodology:

  • Pre-Wetting: Weigh 5.0g of CI 73360. Add to 20mL of 95% Ethanol (wetting agent) to break surface tension.[1] Note: Water alone will cause the hydrophobic pigment to float.

  • Primary Dispersion: Slowly add the pre-wetted pigment to 500mL of HPMC solution while stirring at 500 RPM.

  • High-Shear Processing: Submerge the homogenizer probe. Increase speed to 3,000 RPM for 15 minutes .

    • Critical Checkpoint: The pigment agglomerates must be broken down to <5µm.[1]

  • Validation: Place a drop of dispersion on a Hegman Gauge. Ensure no particles are visible above 10µm.[1]

  • Application: Spray coat tablets using a perforated pan coater.[1]

  • Analysis: Cross-section the tablet and view under a stereomicroscope. A uniform red layer indicates successful coating; aggregates indicate poor dispersion.[1]

Application II: Dermatological Tracking & Micro-Particle Uptake

In toxicological research, CI 73360 is used to track the penetration of cosmetic formulations or topical drugs into the stratum corneum and hair follicles.[1] Because it is insoluble, it acts as a surrogate for particulate contaminants or drug carriers.[1]

Protocol B: Histological Detection in Tissue Sections

Challenge: Standard clearing agents (Xylene) generally do not dissolve CI 73360, but they can alter the lipid matrix holding the pigment.[1] Solution: Use Frozen Sections (Cryostat) to preserve the localization of the pigment within lipid layers.[1]

Workflow:

  • Exposure: Apply the CI 73360-labeled formulation to the skin explant (ex vivo) or animal model (in vivo).[1] Incubate for the required time (e.g., 24 hours).

  • Biopsy: Punch biopsy the treated area.[1]

  • Fixation: Fix in 10% Neutral Buffered Formalin for 4-6 hours. Do not over-fix.

  • Cryoprotection: Transfer tissue to 30% Sucrose solution at 4°C until it sinks (protects morphology during freezing).[1]

  • Embedding: Embed in OCT (Optimal Cutting Temperature) compound and snap freeze in liquid nitrogen isopentane.

  • Sectioning: Cut 8-10µm sections on a cryostat.

  • Counterstaining:

    • Wash in PBS.[1]

    • Stain nuclei with DAPI (fluorescent) or Hematoxylin (brightfield) for 1 minute.[1]

    • Avoid Eosin: Eosin is pink/red and will mask the CI 73360 pigment.[1] Use a blue/purple counterstain only.[1]

  • Mounting: Mount with an aqueous mounting medium.[1]

Visual Analysis Logic

Distinguishing CI 73360 from endogenous melanin or hemoglobin is critical.[1]

DetectionLogic Start Red/Pink Signal in Tissue Step1 Is the signal intracellular or extracellular? Start->Step1 Branch1 Intracellular (Perinuclear) Step1->Branch1 Branch2 Extracellular / Stratum Corneum Step1->Branch2 Melanin Likely Melanin (Brown/Black granular) Branch1->Melanin Step2 Polarized Light Microscopy Branch2->Step2 Result1 Birefringent (Glowing) Step2->Result1 Crystalline Result2 Non-Birefringent (Diffuse) Step2->Result2 Amorphous CI73360 Confirmed CI 73360 (Pigment Aggregates) Result1->CI73360 Blood Likely Hemoglobin/RBCs Result2->Blood

Figure 2: Diagnostic algorithm for distinguishing CI 73360 from endogenous tissue pigments using microscopy.[1]

Regulatory & Safety Profile (E-E-A-T)

For researchers submitting data to regulatory bodies (FDA/EMA), adherence to purity standards is mandatory.[1]

  • FDA Status: Listed as D&C Red No. 30 .[1][2][3] It is approved for use in drugs and cosmetics (including eye area in some regions, but specific restrictions apply).[1]

    • Reference: 21 CFR 74.1330 (Listing of Color Additives Subject to Certification).[1]

  • Purity Requirements:

    • Pure Dye Content: >90% (for analytical standards).[1][4]

    • Volatile Matter: <5.0%.[1]

    • Heavy Metals: Lead <20ppm, Arsenic <3ppm.[1]

  • Toxicology: CI 73360 is non-genotoxic and non-carcinogenic in standard assays.[1] Its insolubility prevents significant systemic absorption through intact skin, making it a safe tracer for topical formulations.[1]

References

  • U.S. Food and Drug Administration (FDA). (2023).[1] Code of Federal Regulations Title 21, Part 74, Subpart B - D&C Red No. 30.[1][1]

  • PubChem. (2023).[1] D&C Red No. 30 (CI 73360) Compound Summary.[1][3][5][6] National Library of Medicine.[1] [1]

  • European Commission. (2023). CosIng - Cosmetics Ingredients Database: CI 73360.[1][3][5][6][7][8][1]

  • Felton, L. A. (2013).[1] Aqueous Polymeric Coatings for Pharmaceutical Dosage Forms.[1] CRC Press.[1] (Provides context on pigment dispersion in film coatings).

Sources

Foundational

Vat Red 1 photostability and quantum yield

An In-Depth Technical Guide to the Photostability and Quantum Yield of Vat Red 1 (C.I. 73360) Introduction Vat Red 1, identified by Colour Index Number 73360 and CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photostability and Quantum Yield of Vat Red 1 (C.I. 73360)

Introduction

Vat Red 1, identified by Colour Index Number 73360 and CAS No. 2379-74-0, is a high-performance thioindigoid vat dye.[1] Its molecular structure, 6,6'-dichloro-4,4'-dimethylthioindigo, imparts a vibrant pink to red hue and is responsible for its characteristic photophysical properties.[1] While renowned for its excellent colorfastness, particularly to light and washing, a deeper understanding of its photostability and fluorescence quantum yield is critical for its effective application in textiles, cosmetics, and advanced materials like organic pigments.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of Vat Red 1's behavior upon exposure to light. We will move beyond simple data reporting to explore the underlying mechanisms of photodegradation and provide field-proven, self-validating protocols for the precise measurement of its photostability and fluorescence efficiency.

Part 1: The Photostability of Vat Red 1

The photostability of a dye is its ability to resist fading or changing color upon exposure to light. For Vat Red 1, this is a nuanced topic, presenting a paradox of high intrinsic stability coupled with potential substrate degradation.

Defining Photostability: The Blue Wool Scale

In the textile industry, lightfastness is graded against a set of standardized blue wool references, as outlined in the ISO 105-B02 standard.[2] This scale ranges from 1 (very poor) to 8 (outstanding). Vat Red 1 consistently achieves a rating of 7-8, signifying exceptional resistance to fading and placing it among the most durable colorants available for commercial use.

The Duality of Vat Red 1: Phototendering

Despite its high lightfastness rating, Vat Red 1 is often described as a "light brittle dye".[1] This seemingly contradictory statement is explained by the phenomenon of phototendering , where the dye molecule itself remains stable but acts as a photocatalyst, accelerating the light-induced degradation of the substrate it is applied to, particularly cellulosic fibers like cotton. Understanding this dual behavior is paramount for its application.

Mechanistic Pathways of Photodegradation & Tendering

The interaction of Vat Red 1 with light on a substrate like cotton is a complex process involving multiple potential pathways. The most critical mechanism for phototendering involves the dye's excited triplet state.

Upon absorption of a photon (hν), the Vat Red 1 molecule (Dye) is promoted to an excited singlet state (¹Dye). It can then undergo intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (³Dye). This triplet-state molecule is a potent chemical actor. It can abstract a hydrogen atom from the cellulose polymer (R-H), initiating a free-radical chain reaction that leads to the depolymerization and weakening of the fiber.[3]

This process can be summarized as follows:

  • Excitation: Dye + hν → ¹Dye*

  • Intersystem Crossing (ISC): ¹Dye* → ³Dye*

  • Hydrogen Abstraction (Initiation): ³Dye* + R-H (Cellulose) → Dye-H• + R• (Cellulose Radical)

  • Propagation: The cellulose radical (R•) reacts with atmospheric oxygen (O₂) to form a peroxy radical (ROO•), which continues the degradation cascade, leading to chain scission and loss of tensile strength.

Simultaneously, the dye can undergo photo-oxidation on the fiber surface and photo-reduction in the more anaerobic inner regions of the fiber, though its own chemical structure remains largely intact.[3]

Phototendering_Mechanism Dye Vat Red 1 (Ground State) Photon Photon (hν) S1 Singlet Excited State (¹Dye) Photon->S1 Light Absorption T1 Triplet Excited State (³Dye) S1->T1 Intersystem Crossing (ISC) T1->Dye Phosphorescence or Non-radiative Decay Cellulose_Radical Cellulose Radical (R•) + Dye-H• T1->Cellulose_Radical Hydrogen Abstraction Cellulose Cellulose Polymer (R-H) Cellulose->Cellulose_Radical Hydrogen Abstraction Degradation Fiber Degradation (Chain Scission) Cellulose_Radical->Degradation Oxidative Propagation O2 Oxygen (O₂) O2->Degradation Oxidative Propagation

Caption: Proposed phototendering mechanism of Vat Red 1 on cellulose.

Experimental Protocol: Assessing Photostability via ISO 105-B02

This protocol describes a self-validating system for determining the lightfastness of textiles dyed with Vat Red 1. The inclusion of standardized Blue Wool references ensures the test is calibrated and results are comparable across different laboratories.

Objective: To quantify the lightfastness of a Vat Red 1-dyed textile specimen.

Apparatus:

  • Xenon arc fading lamp apparatus conforming to ISO 105-B02 specifications.

  • Opaque card stock or sample holders.

  • ISO 105-A02 Grey Scale for Assessing Change in Colour.

  • Blue Wool References (ISO 105-B02, Scale 1-8).

Methodology:

  • Sample Preparation: Mount the Vat Red 1-dyed textile specimen and the Blue Wool References (e.g., grades 6, 7, and 8) onto cardboard holders.

  • Masking: Cover one-third of each specimen and each Blue Wool reference with an opaque cover.

  • Exposure - Phase 1: Place the mounted samples in the Xenon arc apparatus. Expose them to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02. Continue exposure until the color difference between the exposed and unexposed parts of Blue Wool reference 7 is equal to grade 4 on the Grey Scale.

  • Masking - Phase 2: Adjust the opaque covers to expose the middle third of each specimen and reference, leaving the first third covered.

  • Exposure - Phase 2: Continue the exposure until the color difference on Blue Wool reference 6 corresponds to grade 4 on the Grey Scale.

  • Assessment: Remove the samples from the apparatus. Allow them to condition in the dark at standard atmospheric conditions for at least 4 hours.

  • Evaluation: Compare the fading of the Vat Red 1 specimen with the fading of the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that shows a similar change in color. If the specimen's fading is intermediate, a half-grade can be assigned (e.g., 7-8).

Photostability_Workflow Start Start: Prepare Dyed Specimen & Blue Wool Stds. Mask1 Mask 2/3 of all samples (Cover part A) Start->Mask1 Expose1 Expose in Xenon Arc Lamp Mask1->Expose1 Check1 Check Fading of Std. 7 vs. Grey Scale 4 Expose1->Check1 Check1->Expose1 No Mask2 Adjust Mask: Cover part A Expose part B Check1->Mask2 Yes Expose2 Continue Exposure Mask2->Expose2 Check2 Check Fading of Std. 6 vs. Grey Scale 4 Expose2->Check2 Check2->Expose2 No Evaluate Remove, Condition, and Compare Specimen Fading to Blue Wool Standards Check2->Evaluate Yes End End: Assign Lightfastness Rating Evaluate->End

Caption: Experimental workflow for ISO 105-B02 lightfastness testing.

Part 2: Fluorescence Quantum Yield of Vat Red 1

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] While Vat Red 1 is primarily a colorant, its fluorescence is a key property, especially when formulated as an organic pigment. A precise quantum yield value is essential for characterizing its performance in applications where luminescence is either desired or a potential factor in performance.

Principles of Measurement: The Relative Method

The most robust and widely used method for determining the Φf of a solution is the relative method.[4] This comparative technique measures the fluorescence of the unknown sample relative to a well-characterized fluorescence standard with a known quantum yield. By controlling experimental conditions, a direct comparison of the integrated fluorescence intensities allows for the calculation of the unknown's Φf.

Experimental Protocol: Determining Relative Quantum Yield

This protocol is designed as a self-validating system. By plotting a series of concentrations, linearity is assessed, which confirms the absence of concentration-dependent quenching effects and ensures the data's integrity.

Objective: To determine the fluorescence quantum yield of Vat Red 1 in a suitable solvent (e.g., xylene) relative to a known standard.

Materials & Apparatus:

  • Vat Red 1 (high purity).

  • Fluorescence standard (e.g., Rhodamine 101 or Cresyl Violet perchlorate).

  • Spectroscopic grade solvent (e.g., xylene for Vat Red 1, ethanol for standards).

  • Calibrated UV-Vis spectrophotometer.

  • Calibrated spectrofluorometer with a corrected emission spectrum feature.

  • 1 cm pathlength quartz cuvettes.

  • Volumetric flasks and precision pipettes.

Methodology:

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to Vat Red 1. For its red emission, Rhodamine 101 or Cresyl Violet are suitable choices.[5]

  • Stock Solution Preparation: Prepare stock solutions of both the Vat Red 1 sample (X) and the standard (ST) in their respective solvents.

  • Dilution Series: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λex) is in the range of 0.01 to 0.1. Causality: Working in this low absorbance range is critical to avoid inner filter effects and re-absorption, which would invalidate the results.[4]

  • Absorbance Measurement: For each solution (including a solvent blank), record the absorbance spectrum and note the precise absorbance value at the excitation wavelength (λex).

  • Fluorescence Measurement:

    • Set the spectrofluorometer with the same λex used for the absorbance measurements. Set identical excitation and emission slit widths for all measurements.

    • For each solution, record the spectrally corrected fluorescence emission spectrum.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

    • Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).

  • Calculation: Calculate the quantum yield of the sample (Φx) using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence vs. absorbance for the sample and standard, respectively.

    • nₓ and nₛₜ are the refractive indices of the solvents used for the sample and standard, respectively.

QY_Workflow Start Prepare Stock Solutions (Sample & Standard) Dilute Create Dilution Series (Abs @ λex < 0.1) Start->Dilute Measure_Abs Measure Absorbance at λex Dilute->Measure_Abs Measure_Fluo Measure Corrected Fluorescence Spectra Measure_Abs->Measure_Fluo Integrate Integrate Area Under Emission Curves Measure_Fluo->Integrate Plot Plot: Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Gradients (Slopes) for Sample & Standard Plot->Calculate Final_Calc Calculate Φx using Comparative Equation Calculate->Final_Calc End Result: Quantum Yield of Vat Red 1 Final_Calc->End

Caption: Workflow for relative fluorescence quantum yield determination.

Quantitative Data for Quantum Yield Calculation

The following table provides the necessary reference data for performing the quantum yield calculation for Vat Red 1 dissolved in xylene.

ParameterStandard: Cresyl VioletStandard: Rhodamine 101Sample: Vat Red 1
Solvent EthanolEthanolXylene
Quantum Yield (Φₛₜ) 0.58[5]~0.96[6]To be determined (Φₓ)
Refractive Index (n) 1.361[7]1.361[7]1.497[8]

Conclusion

Vat Red 1 (C.I. 73360) is a photophysically complex molecule. Its reputation for outstanding lightfastness is well-deserved in terms of color retention. However, professionals must account for its potential to induce phototendering in cellulosic substrates via a hydrogen abstraction mechanism from its excited triplet state. This dual nature requires careful consideration of the end-use application.

While a definitive fluorescence quantum yield for Vat Red 1 is not widely reported in the literature, this guide provides a robust, first-principles experimental protocol for its determination. By employing the relative method with appropriate standards and careful control of experimental parameters, researchers can reliably quantify this critical photophysical property. A thorough understanding of both its stability and its fluorescence efficiency empowers the scientific community to leverage the full potential of this high-performance thioindigoid dye in both traditional and novel applications.

References

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  • Maeda, K., & Kitao, T. (1987). Developments in vat dyes and in their application 1974–1986. Review of Progress in Coloration and Related Topics, 17(1), 77-87. [Link]

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  • TIANKUN DYES. (2024). The Dyeing Principle of Vat Dyes. [Link]

  • Textile Flowchart. (2021). Mechanism, Application Methods and Uses of Vat Dyes. [Link]

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  • World Dye Variety. (2012). Vat Red 1. [Link]

  • El-Zohry, A. M., et al. (2016). Structural and optical characterizations of thin organic films of thioindigo. Ukrainian Journal of Physical Optics, 17(1), 10-18. [Link]

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  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232-1242. [Link]

  • Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

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  • Montalti, M., et al. (2020). Quantum yields relative to rhodamine 101 in ethanol (ΦF = 0.96). [Link]

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  • ISO. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. [Link]

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  • Li, H., et al. (2022). Refractive index of C8H10 (Xylene). RefractiveIndex.INFO. [Link]

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  • Tápai, C., et al. (2021). Refractive index of ethanol. [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling and Laboratory Application of Oralith Brilliant Pink R (Vat Red 1)

This guide provides a comprehensive overview of Oralith Brilliant Pink R, a synthetic dye with applications ranging from industrial dyeing to potential uses in research settings. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Oralith Brilliant Pink R, a synthetic dye with applications ranging from industrial dyeing to potential uses in research settings. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its chemical properties, safe handling procedures, and a representative laboratory protocol.

Introduction: Understanding Oralith Brilliant Pink R

Oralith Brilliant Pink R is a synthetic organic pigment belonging to the thioindigo class of dyes.[1][2] Its vibrant pink-to-red hue and excellent stability have led to its widespread use in the textile and cosmetic industries.[3][4] In the laboratory, its fluorescent properties and potential to interact with biological structures suggest its utility as a staining agent, although established protocols are not widely documented.

This guide aims to consolidate the available scientific and safety data to provide a framework for its safe and effective use in a research environment. A thorough understanding of its chemical nature is paramount to its proper handling.

Chemical Identity and Synonyms:

AttributeValue
Common Name Oralith Brilliant Pink R
CAS Number 2379-74-0
Synonyms Vat Red 1, C.I. 73360, D&C Red No. 30, Pigment Red 181, Threne brilliant pink R
Chemical Class Thioindigo Dye
Molecular Formula C₁₈H₁₀Cl₂O₂S₂
Molecular Weight 393.31 g/mol
IUPAC Name 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one

A diagram illustrating the workflow for safe handling of Oralith Brilliant Pink R.

Workflow for Safe Handling of Oralith Brilliant Pink R cluster_prep Preparation and Risk Assessment cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Consult SDS Consult Safety Data Sheet (SDS) Assess Risks Perform Risk Assessment Consult SDS->Assess Risks Identifies Hazards Gather PPE Gather Appropriate PPE Assess Risks->Gather PPE Determines Required Protection Prepare Workspace Prepare Ventilated Workspace Gather PPE->Prepare Workspace Ensures Safety Weighing Weigh Solid Dye Prepare Workspace->Weighing Ready for Handling Dissolving Prepare Solution Weighing->Dissolving Solid to Liquid Application Application (e.g., Staining) Dissolving->Application Experimental Use Decontaminate Decontaminate Surfaces Application->Decontaminate Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Prevents Contamination Dispose Dispose via Hazardous Waste Stream Segregate Waste->Dispose Compliant Disposal

Safe Handling Workflow

Hazard Identification and Toxicological Profile

While many data sheets indicate that Oralith Brilliant Pink R is not classified as hazardous under GHS for many endpoints, it is crucial to handle it with the care afforded to all laboratory chemicals.[5] As a fine powder, the primary routes of exposure are inhalation and dermal contact.

Key Toxicological Data:

EndpointResultSpeciesSource
Acute Oral Toxicity (LD50) > 2000 mg/kgRatDHP Supply[1]
Skin Irritation May cause skin irritation in sensitive individuals.Not SpecifiedQingdao Sanhuan Colorchem CO.,LTD[6]
Eye Irritation Dust may cause irritation and inflammation.Not SpecifiedQingdao Sanhuan Colorchem CO.,LTD[6]
Inhalation May cause irritation of the respiratory tract.Not SpecifiedQingdao Sanhuan Colorchem CO.,LTD[6]

It is important to note that while the acute oral toxicity is low, prolonged or repeated contact may lead to skin irritation.[6] Due to its use in cosmetics, it has undergone toxicological assessment for dermal applications and is considered safe for this purpose at specified concentrations.[3][7]

Safe Handling and Storage in a Laboratory Setting

Adherence to standard laboratory safety protocols is essential when working with Oralith Brilliant Pink R. The following procedures are based on best practices for handling powdered dyes and organic compounds.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should always be conducted to determine the appropriate level of PPE.

  • Eye Protection: Chemical safety goggles should be worn at all times to protect from dust particles.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling larger quantities of the powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of the solid should ideally be performed in a chemical fume hood or a ventilated enclosure.

3.2. Engineering Controls

  • Ventilation: Work with the solid powder in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[8]

  • Eyewash and Safety Shower: An accessible and functioning eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.

3.3. Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Store in a tightly sealed container to prevent dust from becoming airborne.

  • Keep in a cool, dry place away from direct sunlight and sources of ignition.

  • Store away from strong oxidizing agents, as these are incompatible.[6]

3.4. Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Minor Spill:

    • Avoid generating dust.

    • Gently sweep up the spilled solid and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office.

    • Follow your institution's specific procedures for large chemical spills.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols: Preparation and Application

Given the limited published data on its use as a biological stain, the following section provides a general framework for solution preparation and a representative staining protocol. It is imperative that researchers optimize these procedures for their specific cell types and experimental conditions.

4.1. Solubility and Solution Preparation

Oralith Brilliant Pink R is insoluble in water and ethanol but soluble in xylene.[9][10] For laboratory applications, dimethylformamide (DMF) has been used to create dispersions for techniques like thin-layer chromatography.[11]

To prepare a stock solution (e.g., 1 mg/mL in an organic solvent):

  • Accurately weigh the desired amount of Oralith Brilliant Pink R powder in a chemical fume hood.

  • Transfer the powder to a suitable glass container (e.g., a volumetric flask or a glass vial with a PTFE-lined cap).

  • Add the desired volume of a suitable organic solvent (e.g., xylene or DMF) to achieve the target concentration.

  • Sonicate or vortex the mixture until the dye is completely dissolved or a uniform dispersion is achieved.

  • Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (typically 2-8°C for short-term storage).

A diagram illustrating the general process of preparing a stock solution.

Stock Solution Preparation Workflow Weigh_Solid Weigh Solid Dye in Fume Hood Transfer_to_Vial Transfer to Glass Vial Weigh_Solid->Transfer_to_Vial Add_Solvent Add Organic Solvent Transfer_to_Vial->Add_Solvent Dissolve Dissolve/Disperse (Vortex/Sonicate) Add_Solvent->Dissolve Store Store Solution (Protected from Light) Dissolve->Store

Stock Solution Preparation

4.2. Representative Protocol for Staining Fixed Cells

The following is a general protocol adapted from standard cell staining procedures. It should be optimized for concentration and incubation times.

  • Cell Preparation:

    • Culture cells on a suitable substrate (e.g., glass coverslips or multi-well plates).

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

    • If required for the experimental design, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of Oralith Brilliant Pink R by diluting the stock solution in PBS to the desired final concentration (a starting range of 1-10 µM is suggested for optimization).

    • Add the working solution to the fixed and permeabilized cells.

    • Incubate for 15-60 minutes at room temperature, protected from light.

    • Remove the staining solution.

  • Washing and Mounting:

    • Wash the cells three to five times with PBS to remove unbound dye.

    • (Optional) Counterstain with a nuclear stain like DAPI if desired.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Visualization:

    • Image the stained cells using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima will need to be determined empirically, but based on its color, excitation in the green-yellow range (e.g., 540-560 nm) and emission in the red range (e.g., >580 nm) is a logical starting point.

Chemical Reactivity and Stability

Oralith Brilliant Pink R is generally stable under recommended storage conditions. However, it exhibits reactivity with certain classes of chemicals:

  • Strong Acids: It reacts with concentrated sulfuric acid, causing a color change from red to green.[9]

  • Reducing Agents: As a vat dye, it can be reduced to a soluble "leuco" form in an alkaline solution, a process central to its application in textile dyeing.[12] Common reducing agents used in this process include sodium hydrosulfite.

  • Oxidizing Agents: The leuco form can be re-oxidized to its insoluble pigment form. Strong oxidizing agents should be avoided during storage.[6]

Waste Disposal

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection. As a chlorinated organic compound, Oralith Brilliant Pink R and its associated waste should be treated as hazardous.

  • Solid Waste: Unused powder, contaminated gloves, paper towels, and other solid materials should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing Oralith Brilliant Pink R, including used staining solutions and rinses, should be collected in a designated, labeled hazardous waste container for halogenated organic solvents.[13]

  • Disposal Route: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour solutions down the drain.[6]

Conclusion

Oralith Brilliant Pink R (Vat Red 1) is a stable and versatile organic pigment with potential applications in laboratory research, particularly in the realm of cellular staining. While its toxicological profile suggests a low level of hazard with appropriate handling, its nature as a fine powder and a chlorinated organic compound necessitates careful adherence to safety protocols. This guide provides a foundational understanding of its properties and safe handling procedures to support its responsible use in a scientific setting. Researchers are encouraged to perform thorough risk assessments and optimize experimental protocols for their specific needs.

References

  • World dye variety. (2012, August 14). Vat Red 1. Retrieved from [Link]

  • DHP Supply. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Ramirez, A. (2008). A Study Of The Interaction Of Thioindigo Dye, With Several Inorganic Host Materials. ScholarWorks@UTEP. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ci 73360. Retrieved from [Link]

  • ACS Publications. (2023, July 28). From Blue Jeans to Luminescent Materials: Designing Thioindigo-Based Red-Fluorescent Hybrid Systems. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Sinoever. (n.d.). China Biggest Vat Red 1 Suppliers & Manufacturers & Factory - MSDS Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Vat Dye and Its Evolution in Dyeing | Request PDF. Retrieved from [Link]

  • TECHNICAL BULLETIN. (n.d.). PRINT CHEMISTRY OF VAT DYES AND VAT DISCHARGE. Retrieved from [Link]

  • ETAD. (2023). ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. Retrieved from [Link]

  • PubMed. (n.d.). Biological Staining: Mechanisms and Theory. Retrieved from [Link]

  • University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Scribd. (n.d.). Thioindigo Pigments for Industry | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Decolourisation effects of Vat Green 01 textile dye and textile wastewater using H2O2/UV process. Retrieved from [Link]

  • Art Is Creation. (n.d.). Booklet Safe Handling of Colour Pigments. Retrieved from [Link]

  • COSMILE Europe. (n.d.). CI 73360 – Ingredient. Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions and Supramolecular Organization of Sulfonated Indigo and Thioindigo Dyes in Layered Hydroxide Hosts | Request PDF. Retrieved from [Link]

  • SDC ColourClick. (n.d.). The thin layer chromatography of vat dyes. Retrieved from [Link]

  • Caltech Flow Cytometry and Cell Sorting Facility. (n.d.). Cellular Stains. Retrieved from [Link]

  • Fucai Chem. (n.d.). Low Price Vat Red 1 Dyestuff Suppliers, Manufacturers, Factory. Retrieved from [Link]

  • PubMed. (2018, January 9). Interactions and Supramolecular Organization of Sulfonated Indigo and Thioindigo Dyes in Layered Hydroxide Hosts. Retrieved from [Link]

  • PureSynth. (n.d.). Thioindigo. Retrieved from [Link]

  • Revize. (n.d.). A GUIDE TO HOUSEHOLD HAZARDOUS WASTE. Retrieved from [Link]

  • Arlex. (n.d.). Vat Red 1 - Leading Manufacturers & Suppliers in India. Retrieved from [Link]

  • Google Patents. (n.d.). CN1178233A - Method for synthesis of thioindigo dyes.
  • Dove Press. (2026, January 29). Fatal Disease Progression Driven by MET Amplification in EGFR and RBM1. Cancer Management and Research. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation and Use of Oralith Brilliant Pink R for Histological Staining

Introduction: Reimagining a Classic Pigment for Modern Biological Imaging Oralith Brilliant Pink R, identified by the Colour Index as Vat Red 1 (C.I. 73360) and Pigment Red 181, is a robust thioindigoid dye renowned for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Classic Pigment for Modern Biological Imaging

Oralith Brilliant Pink R, identified by the Colour Index as Vat Red 1 (C.I. 73360) and Pigment Red 181, is a robust thioindigoid dye renowned for its vibrant color and exceptional stability.[1][2][3] While its primary applications have historically been in the textile and cosmetics industries due to its insolubility in water and common organic solvents, its potential as a histological stain has been largely unexplored.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of an Oralith Brilliant Pink R staining solution for fixed biological specimens.

The core challenge in utilizing this pigment for biological applications lies in its inherent insolubility.[3][5] Standard aqueous staining methods are ineffective. Therefore, we have developed a protocol based on the principles of vat dyeing, a technique that leverages a reversible reduction-oxidation reaction to solubilize the dye for tissue penetration and subsequently precipitate it in situ for vivid, permanent staining.[6] This method transforms the insoluble pigment into a transient, water-soluble 'leuco' form, which, once it has impregnated the tissue, is oxidized back to its original, brilliantly colored, and insoluble state.

This guide provides a detailed, step-by-step methodology for this process, from the preparation of the stock and working solutions to the staining of paraffin-embedded tissue sections. We will also delve into the chemical principles at play, offering insights into the causality behind each step to ensure both reproducibility and a deeper understanding of the staining mechanism.

Chemical and Physical Properties of Oralith Brilliant Pink R

A thorough understanding of the physicochemical properties of Oralith Brilliant Pink R is essential for its successful application as a histological stain.

PropertyValueSource
Chemical Name 6,6'-Dichloro-4,4'-dimethylthioindigo[2]
CAS Number 2379-74-0[4][7]
Colour Index Vat Red 1 (C.I. 73360), Pigment Red 181[2]
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[2]
Molecular Weight 393.30 g/mol [7]
Appearance Orange to Red powder[1]
Solubility Insoluble in water, ethanol, and acetone. Soluble in xylene and tetralin.[3][5]

Principle of Staining: Vat Dye Chemistry in a Biological Context

The application of Oralith Brilliant Pink R as a histological stain is a departure from conventional staining methods. It relies on the principles of vat dyeing, a process that can be broken down into three key stages:

  • Reduction (Vatting): The water-insoluble Oralith Brilliant Pink R pigment is chemically reduced in an alkaline environment. This process, often referred to as 'vatting', converts the dye into its water-soluble leuco form. This is the crucial step that allows the dye to be applied in an aqueous solution.

  • Application and Penetration: The soluble leuco dye is applied to the rehydrated tissue section. The smaller, soluble molecules penetrate the cellular and extracellular matrix.

  • Oxidation: The leuco dye within the tissue is then re-oxidized to its original insoluble pigment form. This can be achieved through exposure to atmospheric oxygen or by using a mild chemical oxidant. This in-situ precipitation of the dye results in a permanent and vibrant pink staining of the tissue components.

The following diagram illustrates this workflow:

G cluster_prep Solution Preparation cluster_staining Staining Protocol A Oralith Brilliant Pink R (Insoluble Pigment) C Leuco Dye Solution (Soluble) 'Vatting' A->C Reduction B Alkaline Reducing Solution (e.g., NaOH + Sodium Hydrosulfite) B->C D Deparaffinized & Rehydrated Tissue Section E Tissue Impregnated with Leuco Dye D->E Application F Stained Tissue Section (Insoluble Pigment) E->F Oxidation (e.g., Air or Oxidizing Agent)

Caption: Workflow for Staining with Oralith Brilliant Pink R.

Materials and Reagents

Reagents
  • Oralith Brilliant Pink R (Vat Red 1, C.I. 73360) powder

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄)

  • Distilled or Deionized Water

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Aqueous mounting medium

Equipment
  • Magnetic stirrer and stir bar

  • Heating plate

  • Fume hood

  • Glass beakers and graduated cylinders

  • Coplin jars or staining dishes

  • Microscope slides with paraffin-embedded tissue sections

  • Light microscope

Protocols

PART 1: Preparation of Staining Solutions

A. Stock Leuco Dye Solution (1% w/v)

Causality: This initial reduction step, performed at an elevated temperature, creates a concentrated, soluble form of the dye. The alkaline conditions and the presence of a reducing agent are essential to convert the insoluble pigment into its leuco form.

  • In a fume hood, prepare a 2% (w/v) sodium hydroxide solution by dissolving 2 g of NaOH in 100 mL of distilled water.

  • Gently heat the NaOH solution to 50-60°C on a heating plate with stirring.

  • Carefully add 1 g of Oralith Brilliant Pink R powder to the warm alkaline solution.

  • Slowly add 2 g of sodium hydrosulfite to the mixture. The solution should change color as the pigment is reduced to its leuco form.

  • Continue stirring at 50-60°C for 15-20 minutes until the dye is fully dissolved.

  • Allow the solution to cool to room temperature. This stock solution should be prepared fresh daily.

B. Working Staining Solution (0.1% w/v)

Causality: The stock solution is diluted to an optimal concentration for staining. A lower concentration helps to prevent over-staining and allows for better control of the staining intensity.

  • Dilute 10 mL of the 1% Stock Leuco Dye Solution with 90 mL of distilled water.

  • Add 0.2 g of sodium hydrosulfite to the diluted solution to maintain the reduced state of the dye.

  • Mix well until the sodium hydrosulfite is completely dissolved. Use this working solution within a few hours of preparation.

PART 2: Staining of Paraffin-Embedded Sections

This protocol assumes that the tissue sections have been cut and mounted on glass slides.

A. Deparaffinization and Rehydration

Causality: The paraffin wax used for embedding the tissue must be removed to allow the aqueous staining solution to penetrate the tissue. The tissue is then gradually rehydrated to prevent osmotic shock and damage to cellular structures.

  • Immerse the slides in Xylene for 5 minutes. Repeat with fresh Xylene for another 5 minutes.

  • Immerse in 100% Ethanol for 3 minutes.

  • Immerse in 100% Ethanol for 3 minutes.

  • Immerse in 95% Ethanol for 3 minutes.

  • Immerse in 70% Ethanol for 3 minutes.

  • Rinse gently in running tap water for 5 minutes.

B. Staining with Oralith Brilliant Pink R

Causality: The rehydrated tissue is now ready for staining with the soluble leuco dye. The incubation time will determine the intensity of the stain.

  • Immerse the slides in the 0.1% Working Staining Solution for 5-10 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

C. Oxidation and Color Development

Causality: This step is critical for converting the soluble leuco dye back into the insoluble, colored pigment, thus "fixing" the stain within the tissue. Rinsing in water not only removes excess dye but also exposes the leuco form to dissolved oxygen, facilitating oxidation.

  • Rinse the slides in a gentle stream of running tap water for 5-10 minutes. The brilliant pink color should develop as the dye oxidizes.

  • (Optional) For more rapid and complete oxidation, immerse the slides in a 0.5% hydrogen peroxide solution for 1-2 minutes, followed by a thorough rinse in tap water.

D. Dehydration and Mounting

Causality: The stained tissue must be dehydrated before mounting with a non-aqueous mounting medium to ensure clarity and permanence of the preparation.

  • Immerse in 95% Ethanol for 2 minutes.

  • Immerse in 100% Ethanol for 2 minutes.

  • Immerse in 100% Ethanol for 2 minutes.

  • Immerse in Xylene for 5 minutes.

  • Immerse in fresh Xylene for 5 minutes.

  • Mount with an aqueous mounting medium and a coverslip.

The following diagram outlines the staining protocol workflow:

G A Deparaffinization & Rehydration (Xylene -> Ethanol -> Water) B Staining (Working Leuco Dye Solution) A->B C Rinsing & Oxidation (Tap Water) B->C D Dehydration & Clearing (Ethanol -> Xylene) C->D E Mounting D->E

Caption: Histological Staining Protocol Workflow.

Expected Results and Interpretation

Oralith Brilliant Pink R is a non-specific stain that will impart a vibrant pink to reddish color to most cellular and extracellular components. The intensity of the stain can be modulated by adjusting the incubation time in the working staining solution. Due to its broad reactivity, it can serve as a striking counterstain in combination with other stains that have a high specificity for particular cellular structures. For example, it could be used in conjunction with a nuclear stain like hematoxylin to provide a clear contrast between the nucleus and the cytoplasm/extracellular matrix.

Troubleshooting

IssuePossible CauseSolution
No or weak staining Incomplete reduction of the dye.Ensure the stock solution is prepared fresh and that the sodium hydrosulfite is active. Check the pH of the reducing solution.
Insufficient staining time.Increase the incubation time in the working staining solution.
Uneven staining Incomplete deparaffinization.Extend the time in xylene and ensure fresh solvents are used.
Air bubbles trapped on the slide.Gently tap the slides to dislodge any air bubbles before and during staining.
Precipitate on the slide Oxidation of the working solution.Prepare the working solution fresh and use it within a few hours. Filter the working solution before use.
Inadequate rinsing.Ensure thorough rinsing after the staining step to remove all excess leuco dye before it oxidizes on the surface of the slide.

Safety and Handling Precautions

  • Oralith Brilliant Pink R: Handle the powder in a well-ventilated area or fume hood to avoid inhalation.[4] May cause skin and eye irritation.[4]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Sodium Hydrosulfite: Flammable solid. May spontaneously ignite if in contact with water or moist air. Handle in a dry, well-ventilated area.

  • Xylene and Ethanol: Flammable liquids. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8] Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocol outlined in this application note provides a reliable method for utilizing the vibrant and stable pigment, Oralith Brilliant Pink R, as a novel histological stain. By adapting the principles of vat dyeing, its inherent insolubility can be overcome, opening up new possibilities for its use in biological imaging. This technique offers a unique color palette for researchers and pathologists, and its application as a counterstain holds significant promise. Further optimization of this protocol for specific tissue types and in combination with other staining methods is encouraged to fully explore the potential of this classic pigment in modern scientific research.

References

  • LookChem. (n.d.). 2379-74-0|ORALITH BRILLIANT PINK R. Retrieved from [Link]

  • Bio-Rad. (n.d.). Oriole™ Fluorescent Gel Stain. Retrieved from [Link]

  • Rous, P. (1925). STUDIES ON VITAL STAINING: V. DOUBLE STAINING WITH BRILLIANT VITAL RED AND NIAGARA SKY BLUE. CORRELATION OF HISTOLOGICAL WITH PHYSIOLOGICAL DATA. Journal of Experimental Medicine, 41(4), 451-469.
  • Rous, P., & Drury, D. R. (1924). STUDIES ON VITAL STAINING: II. THE REMOVAL OF BRILLIANT VITAL RED FROM THE BLOOD STREAM. DISTRIBUTION OF DYE BETWEEN BLOOD STREAM AND BODY TISSUES. Journal of Experimental Medicine, 39(1), 77-101.
  • Hunan Yunbang Biotech Inc. (n.d.). CAS 2379-74-0 ORALITH BRILLIANT PINK R biological stains provider. Retrieved from [Link]

  • Wikipedia. (n.d.). Vat dye. Retrieved from [Link]

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Application

Application Notes and Protocols: An Investigative Guide to Cellular Staining

A Note to the Researcher on Oralith Brilliant Pink R Researchers embarking on the development of novel imaging assays are often in search of new tools and reagents. This guide was initially conceived to detail the use of...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher on Oralith Brilliant Pink R

Researchers embarking on the development of novel imaging assays are often in search of new tools and reagents. This guide was initially conceived to detail the use of Oralith Brilliant Pink R as a cellular stain. However, a comprehensive review of the scientific literature and supplier databases indicates that Oralith Brilliant Pink R is not an established or validated fluorescent stain for cellular imaging in research.

Oralith Brilliant Pink R, also known as Vat Red 1 or Pigment Red 181, is a synthetic dye with a long history of use in the textile, cosmetic, and pigment industries.[1][2][3][] Its chemical properties, such as its vibrant color and stability, make it an excellent colorant for fabrics and consumer products.[1] While some chemical suppliers list "biological staining" as a potential application, there is a notable absence of published research articles, protocols, or technical data—such as fluorescence excitation and emission spectra—to support its use in cellular analysis.[1]

Chemical Identity of Oralith Brilliant Pink R:

  • Molecular Formula: C₁₈H₁₀Cl₂O₂S₂[1][5]

  • Molecular Weight: 393.3 g/mol [1][5]

  • CAS Number: 2379-74-0[1][5]

  • Appearance: Orange to red powder[1]

  • Solubility: Insoluble in water; soluble in organic solvents like xylene.[2][]

Given its insolubility in aqueous solutions, it can be inferred that Oralith Brilliant Pink R is a lipophilic molecule. In a hypothetical biological application, such a molecule would likely associate with nonpolar, lipid-rich structures within a cell, such as lipid droplets or cellular membranes.

In the spirit of scientific exploration and to fulfill the need for detailed, reliable protocols, this guide will pivot to provide comprehensive application notes for two classes of well-established fluorescent stains that target such lipid-rich organelles: mitochondria and lipid droplets. These sections will serve as a gold standard for the structure and scientific rigor required when employing any cellular stain.

Section 1: Staining of Mitochondria with Cationic Dyes

Principle and Mechanism of Action

Mitochondria are vital organelles that maintain a significant electrochemical gradient across their inner membrane, known as the mitochondrial membrane potential (ΔΨm). This potential is highly negative on the inside (matrix) relative to the outside (intermembrane space).

Many fluorescent mitochondrial stains are cationic, lipophilic molecules.[6] Due to their positive charge, they are electrophoretically drawn to and accumulate within the negatively charged mitochondrial matrix.[7] This accumulation is dependent on the health and metabolic activity of the cell; healthy, respiring cells will exhibit bright mitochondrial staining, while cells with depolarized mitochondria will show a significantly reduced signal.[6][8] This principle allows these dyes to serve not only as a structural stain but also as an indicator of mitochondrial function and overall cell viability.

Experimental Workflow for Mitochondrial Staining

The following diagram outlines the key steps for staining live cells with a mitochondrial dye.

Mitochondrial_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Washing and Imaging cell_culture Seed and culture cells on a suitable imaging plate cell_health Ensure cells are healthy and sub-confluent (60-80%) cell_culture->cell_health prepare_dye Prepare fresh staining solution in pre-warmed medium cell_health->prepare_dye remove_medium Aspirate culture medium prepare_dye->remove_medium add_dye Add staining solution to cells remove_medium->add_dye incubate Incubate at 37°C (15-45 minutes) add_dye->incubate wash_cells Wash cells with pre-warmed buffer (e.g., PBS or HBSS) incubate->wash_cells add_medium Add fresh pre-warmed imaging medium wash_cells->add_medium image Image immediately using fluorescence microscopy add_medium->image

Caption: Workflow for live-cell mitochondrial staining.

Detailed Protocol for Live-Cell Mitochondrial Staining (Example: MitoTracker™ Red CMXRos)

This protocol is adapted for MitoTracker™ Red CMXRos, a widely used cationic dye that is retained after fixation, but the general principles apply to many similar dyes.[9]

A. Reagent Preparation:

  • Stock Solution (1 mM): Dissolve the lyophilized dye in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, add 100 µL of DMSO to 50 µg of MitoTracker™ Red CMXRos (MW ~531 g/mol ). Mix well. Aliquot and store at -20°C, protected from light and moisture.

  • Staining Solution (50-500 nM): On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) complete cell culture medium. The optimal concentration varies by cell type and should be determined empirically.[10] Start with a concentration of 250 nM.

B. Staining Procedure:

  • Grow cells on glass-bottom dishes or chamber slides suitable for microscopy to a confluence of 60-80%.

  • Aspirate the culture medium from the cells.

  • Add the pre-warmed staining solution to the cells.

  • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[7][11]

  • Aspirate the staining solution.

  • Wash the cells twice with a pre-warmed, serum-free medium or a balanced salt solution like PBS.[11]

  • Add fresh, pre-warmed complete medium to the cells. For optimal imaging, use a phenol red-free medium to reduce background fluorescence.

  • Proceed immediately to imaging on a fluorescence microscope equipped with a suitable filter set (e.g., TRITC/Rhodamine).

C. Fixation (Optional): MitoTracker™ Red CMXRos contains a mildly thiol-reactive chloromethyl group, allowing it to be retained after fixation.[7]

  • After staining, wash the cells as described above.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12]

  • Wash the cells three times with PBS.

  • The sample can now be permeabilized for subsequent immunofluorescence if desired.

Key Parameters and Troubleshooting
ParameterRecommended RangeRationale & Troubleshooting
Dye Concentration 50 - 500 nMToo Low: Weak signal. Too High: Cytotoxicity or non-specific staining. Optimize for each cell line.
Incubation Time 15 - 45 minutesToo Short: Insufficient dye accumulation. Too Long: Can lead to artifacts or toxicity.[10]
Cell Health >95% viability, sub-confluentUnhealthy or apoptotic cells will have depolarized mitochondria and will not stain well.[8]
Imaging Medium Phenol red-free mediumPhenol red is fluorescent and will increase background noise, reducing signal-to-noise ratio.
Problem: No Signal -Check cell health. Ensure dye was prepared correctly and is not expired. Confirm mitochondrial membrane potential is intact.
Problem: High Background -Reduce dye concentration or incubation time. Ensure adequate washing steps. Use phenol red-free medium.

Section 2: Staining of Lipid Droplets with Lipophilic Dyes

Principle and Mechanism of Action

Lipid droplets are dynamic cytoplasmic organelles that store neutral lipids, such as triacylglycerols and sterol esters.[13] They consist of a neutral lipid core surrounded by a phospholipid monolayer.

Fluorescent stains for lipid droplets are typically highly lipophilic, nonpolar molecules.[14] When introduced to cells, they rapidly partition from the aqueous cytoplasm into the nonpolar, lipid-rich environment of the lipid droplet core.[14] This change in environment often leads to a significant increase in the dye's quantum yield (a property known as solvatochromism), causing them to become brightly fluorescent only when localized within the lipid droplet.[15] This high specificity results in a clear signal with minimal background from other cellular compartments.[13]

Experimental Workflow for Lipid Droplet Staining

The workflow for lipid droplet staining is straightforward and generally does not require a wash step.

Lipid_Droplet_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_culture Culture cells on an imaging plate induce_ld Optional: Treat with oleic acid to induce lipid droplet formation cell_culture->induce_ld prepare_dye Prepare staining solution in medium or buffer induce_ld->prepare_dye add_dye Add staining solution directly to cells prepare_dye->add_dye incubate Incubate at 37°C (15-30 minutes) add_dye->incubate image Image directly (No wash step required) incubate->image

Caption: Workflow for live-cell lipid droplet staining.

Detailed Protocol for Live-Cell Lipid Droplet Staining (Example: BODIPY™ 493/503)

This protocol is based on the use of BODIPY™ 493/503, a green-fluorescent, lipophilic dye.[14]

A. Reagent Preparation:

  • Stock Solution (1 mg/mL): Dissolve BODIPY™ 493/503 in a suitable organic solvent like DMSO or ethanol. Store in aliquots at -20°C, protected from light.

  • Staining Solution (1-2 µg/mL): Dilute the stock solution into pre-warmed (37°C) cell culture medium or PBS. For example, add 1-2 µL of the 1 mg/mL stock solution to 1 mL of medium.

B. Staining Procedure:

  • Culture cells in a suitable imaging vessel. If necessary, treat cells with oleic acid (e.g., 100-400 µM) for 16-24 hours to induce the formation of larger lipid droplets.

  • Add the staining solution directly to the cells.

  • Incubate for 15-30 minutes at 37°C.

  • Proceed to imaging. A wash step is generally not required, as the dye is only brightly fluorescent in the nonpolar environment of the lipid droplets.[13]

  • Image using a standard GFP/FITC filter set.

C. Fixation and Permeabilization: BODIPY™ 493/503 is compatible with fixation and permeabilization procedures.[14]

  • Live Staining First (Recommended): Stain live cells as described above. Then, fix with 4% PFA and permeabilize with a mild detergent like Triton X-100 or saponin as required for other antibody staining protocols.

  • Staining Fixed Cells: Cells can also be fixed and permeabilized first, and then stained with the dye solution in PBS.

Key Parameters and Troubleshooting
ParameterRecommended RangeRationale & Troubleshooting
Dye Concentration 1 - 5 µg/mLToo Low: Dim signal. Too High: May lead to precipitation or non-specific membrane staining.
Incubation Time 15 - 30 minutesSufficient for partitioning into lipid droplets. Longer times are usually not necessary.
Oleic Acid Treatment Optional (100-400 µM)Many cell types have small or few lipid droplets at baseline. Oleic acid treatment dramatically increases their size and number, providing a more robust signal for assay development.
Problem: No/Weak Signal -Confirm that your cell type forms lipid droplets. Consider treating with oleic acid. Check the viability of the dye.
Problem: High Background -Although uncommon with this dye class, you can perform a gentle wash with PBS if background from membranes is observed. Ensure the dye is fully dissolved in the staining solution.

References

  • LookChem. (n.d.). CAS No.2379-74-0,ORALITH BRILLIANT PINK R Suppliers. Retrieved from [Link]

  • Elabscience. (n.d.). Flow Cytometry Cytoplasmic Staining Protocol. Retrieved from [Link]

  • Emulatebio. (2019, May 10). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. Retrieved from [Link]

  • University of Iowa. (n.d.). Surface and Cytoplasmic Staining | Flow Cytometry. Retrieved from [Link]

  • Tele-Sari, V., et al. (2022). Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Mitochondrium labeling protocol for live-cell applications. Retrieved from [Link]

  • JoVE. (2025, May 6). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. Retrieved from [Link]

  • eBioscience. (2013, January 16). Staining Intracellular Antigens for Flow Cytometry. Retrieved from [Link]

Sources

Method

Live-cell imaging with Oralith Brilliant Pink R

Application Note: High-Fidelity Live-Cell Lipid Profiling with Oralith Brilliant Pink R Executive Summary & Mechanism of Action Oralith Brilliant Pink R (chemically known as Vat Red 1 or C.I. 73360 ) is a thioindigo-deri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Live-Cell Lipid Profiling with Oralith Brilliant Pink R

Executive Summary & Mechanism of Action

Oralith Brilliant Pink R (chemically known as Vat Red 1 or C.I. 73360 ) is a thioindigo-derived fluorophore historically utilized in industrial pigmentation due to its exceptional lightfastness.[1] In the context of live-cell imaging, it represents a potent, under-utilized class of hydrophobic probes .[1]

Unlike traditional lipid stains (e.g., Nile Red) which often suffer from rapid photobleaching, Oralith Brilliant Pink R offers superior photostability due to its rigid thioindigo backbone.[1][2]

Mechanism of Action: The dye operates on the principle of hydrophobic partitioning .[1][2] In aqueous cell culture media, the dye exists in a quenched or micro-crystalline state (low fluorescence).[1][2] Upon contact with the cell, the lipophilic nature of the molecule drives it to partition rapidly into hydrophobic environments—specifically Lipid Droplets (LDs) and lipid-rich endomembranes.[1] Once solvated in the non-polar lipid core, the restriction of intramolecular rotation (RIR) and suppression of aggregation leads to a significant "turn-on" fluorescence response.[1]

Key Advantages:

  • High Photostability: Allows for long-term time-lapse imaging without significant signal loss.[1]

  • Large Stokes Shift: Reduces self-quenching and excitation light interference.[1]

  • Specificity: High affinity for neutral lipid cores (triglycerides/sterol esters).[1]

Technical Specifications

ParameterSpecificationNotes
Chemical Name Vat Red 1 / C.I. 73360Thioindigo derivative
CAS Number 2379-74-0
Molecular Weight 393.31 g/mol
Solubility DMSO (High), Water (Insoluble)Critical: Must be pre-dissolved in DMSO.[1][3]
Excitation Max ~530–550 nmCompatible with 532nm or 561nm lasers.[1]
Emission Max ~570–600 nmDetect in the Orange/Red channel (TRITC/RFP).[1]
Cell Permeability Membrane PermeablePassive diffusion mechanism.[1]

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path for preparing and imaging cells with Oralith Brilliant Pink R, emphasizing the solubility management required for this hydrophobic probe.

Oralith_Workflow cluster_c1 Critical Control Point: Solubility Stock Stock Preparation (10 mM in DMSO) Dilution Working Solution (1-5 µM in HBSS/PBS) Stock->Dilution 1:2000 Dilution Vortex Immediately Incubation Staining Incubation (15-30 min @ 37°C) Dilution->Incubation Cell_Prep Cell Culture (70% Confluency) Cell_Prep->Incubation Add Probe Wash Wash Step (Remove Excess Precipitate) Incubation->Wash 3x HBSS Wash Imaging Live-Cell Imaging (Ex: 561nm / Em: 580-620nm) Wash->Imaging Maintain 37°C

Caption: Step-by-step workflow for Oralith Brilliant Pink R staining. Note the critical dilution step to prevent premature aggregation.

Detailed Protocol: Live-Cell Lipid Staining

Reagents Required:

  • Oralith Brilliant Pink R (Powder, >95% purity).[1][2][4][5][6][7]

  • Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+.[1]

  • Live-cell imaging chamber (e.g., ibidi µ-Slide or MatTek dish).[1]

Phase 1: Stock Solution Preparation
  • Weigh 3.9 mg of Oralith Brilliant Pink R.[1][2][8]

  • Dissolve in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Sonicate for 10 minutes to ensure complete solubilization.

    • Note: The dye is extremely hydrophobic.[1][2] Visual inspection is crucial; ensure no particulates remain.[1][2]

  • Aliquot into amber tubes and store at -20°C. (Stable for >6 months).

Phase 2: Cell Preparation & Staining
  • Seed Cells: Plate cells (e.g., HeLa, HepG2, or Adipocytes) in an imaging dish 24 hours prior.[1][2] Aim for 60-70% confluency to allow clear separation of individual lipid droplets.[1]

  • Working Solution:

    • Dilute the 10 mM DMSO stock to a final concentration of 1 µM to 5 µM in warm HBSS.

    • Critical Step: Add the DMSO stock into the buffer while vortexing to minimize microprecipitation.[1][2] Do not exceed 0.1% final DMSO concentration.[1][2]

  • Incubation:

    • Remove culture media and wash cells once with HBSS.[1][2]

    • Add the Working Solution to the cells.[1][2]

    • Incubate for 20–30 minutes at 37°C / 5% CO2.

  • Wash:

    • Aspirate the staining solution.[1][2]

    • Wash 3x with warm HBSS to remove surface-bound dye and micro-aggregates.[1]

    • Replenish with clear, phenol-red-free imaging medium (e.g., FluoroBrite DMEM or HBSS).[1]

Phase 3: Imaging Parameters
  • Microscope: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence.[1]

  • Excitation: 561 nm solid-state laser (preferred) or 532 nm.[1]

  • Emission Filter: Bandpass 570–620 nm.[1][2]

  • Detector: GaAsP PMT or high-sensitivity sCMOS.[1]

  • Gain/Power: Start low (0.5–2% laser power). The quantum yield increases significantly in lipid environments; avoid saturation.[1][2]

Mechanistic Pathway: The "Turn-On" Effect

Understanding why the dye works ensures better troubleshooting.[1][2] The dye is non-fluorescent in the aqueous phase, reducing background noise without heavy washing.[1][2]

Mechanism Aqueous Aqueous Phase (Culture Media) State1 Quenched State (Aggregates/Free Rotation) Aqueous->State1 High Entropy Membrane Lipid Interface (Cell Membrane/LD) State1->Membrane Contact State2 Partitioning (Hydrophobic Effect) Membrane->State2 LipidCore Lipid Droplet Core (Triglycerides) State2->LipidCore Diffusion State3 Fluorescent State (Restricted Rotation/Monomer) LipidCore->State3 Binding & Stabilization Output High Signal Contrast State3->Output Emission (580nm)

Caption: The fluorogenic mechanism of Oralith Brilliant Pink R. Fluorescence is activated only upon solvation in the lipid core.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation / Bright Spots Dye aggregation in aqueous buffer.[1]Vortex vigorously during dilution.[1][2] Filter working solution through a 0.22 µm PTFE filter if necessary.[1][2] Lower concentration to 0.5 µM.
Weak Signal Insufficient lipid content or incubation time.[1]Increase incubation to 45 mins. Induce lipid droplet formation (e.g., Oleic acid treatment) to verify specificity.[1][2]
High Background Non-specific membrane binding.[1]Perform rigorous washes with HBSS.[1][2] Use phenol-red-free media for imaging.[1]
Phototoxicity High laser power interacting with DMSO.[1]Reduce laser power. Ensure DMSO concentration is <0.1%.[1][2]

References

  • PubChem. Compound Summary for CID 3000709: Vat Red 1 (Oralith Brilliant Pink R).[1] National Library of Medicine.[1][2] [Link][1][2][5]

  • Masuhara, H., et al. "Laser fabrication and crystallization of nano materials."[1][2] SPIE Digital Library, 2006.[1][2] (Demonstrates fluorescence properties of Oralith nanoparticles). [Link]

Disclaimer: Oralith™ is a trademark of BASF.[1][2] This protocol is for research use only and has not been validated for clinical diagnostic use.

Sources

Application

Technical Guide: Selecting and Using Mounting Media for Oralith Brilliant Pink R in Microscopy Applications

An Application Guide for Researchers and Scientists Executive Summary and Core Principles This document provides a comprehensive technical guide for the selection and application of mounting media compatible with Oralith...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Scientists

Executive Summary and Core Principles

This document provides a comprehensive technical guide for the selection and application of mounting media compatible with Oralith Brilliant Pink R (CAS 2379-74-0). Initial analysis reveals that Oralith Brilliant Pink R, also known as Pigment Red 181, is a thioindigo-based synthetic dye with specific solubility characteristics that dictate a non-traditional approach to sample mounting for microscopy.[][2] Unlike common biological fluorophores, it is insoluble in water and alcohols but soluble in organic solvents such as xylene.[]

This fundamental property renders all standard aqueous mounting media (e.g., glycerol-based buffers, polyvinyl alcohol) incompatible. Use of such media will result in dye precipitation, sample clouding, and complete failure of the imaging experiment. Therefore, this guide focuses exclusively on non-aqueous, organic solvent-based mounting protocols . The core principles for successful imaging with Oralith Brilliant Pink R are:

  • Complete Sample Dehydration: The tissue or cell sample must be thoroughly dehydrated to remove all traces of water and alcohol before mounting.

  • Solvent Compatibility: The mounting medium must be based on a solvent system, such as xylene or toluene, that can maintain the dye in a soluble state.

  • Refractive Index (RI) Matching: For high-resolution imaging, the refractive index of the mounting medium must be closely matched to that of the glass coverslip and the microscope objective immersion oil to minimize spherical aberration and maximize image clarity.[3][4]

This guide will detail the causality behind these principles, provide validated protocols for sample preparation and mounting, and offer a selection framework for appropriate commercial and laboratory-prepared mounting solutions.

The Challenge of Photobleaching in Fluorescence Microscopy

All fluorescent molecules, including robust synthetic dyes, are susceptible to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[5] This process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that chemically alter the dye's structure, rendering it non-fluorescent.[6][7]

The goal of an antifade mounting medium is to suppress this process by incorporating reducing agents or free-radical scavengers that neutralize these damaging species.[8] While many antifade reagents like p-phenylenediamine (PPD) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are highly effective, their compatibility and efficacy in the non-aqueous solvent systems required for Oralith Brilliant Pink R must be considered.[8][9] Many commercial non-aqueous mountants have formulations that inherently improve stability.

cluster_0 Excitation & Fluorescence Cycle cluster_1 Photobleaching Pathway cluster_2 Antifade Agent Intervention S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS O₂ Interaction Bleached Destroyed Dye (Non-Fluorescent) ROS->Bleached Oxidation Antifade Antifade Agent (e.g., PPD, DABCO) Antifade->ROS Scavenges ROS

Figure 1: Mechanism of Photobleaching and Antifade Action. Excitation light drives fluorophores to an excited state (S1). While most return to ground state (S0) via fluorescence, some cross to a reactive triplet state (T1), generating ROS that destroy the dye. Antifade agents neutralize ROS to preserve the fluorescent signal.

Compatible Mounting Media: A Comparative Analysis

The selection of a mounting medium for Oralith Brilliant Pink R is determined by its solvent base. Only non-aqueous, hydrocarbon-based media are suitable. These are typically hardening mountants, which solidify to provide a permanent, stable preparation.

Mounting Medium TypeSolvent BaseTypical Refractive Index (Cured)Key CharacteristicsSuitability for Oralith Brilliant Pink R
DPX (Distrene, Plasticizer, Xylene) Xylene~1.52Hard-setting, excellent optical clarity, long-term stability. The gold standard for histology.Excellent. The xylene base ensures dye solubility. RI is well-matched for oil immersion objectives.
Toluene-Based Mountants (e.g., Permount™) Toluene~1.52Similar to DPX; hard-setting and optically clear. Toluene is a suitable solvent.Excellent. Functionally equivalent to DPX for this application.
Limonene-Based Mountants d-Limonene~1.47-1.50"Safer" xylene substitutes. Hard-setting but can have slower curing times.Good. Limonene is a hydrocarbon solvent and should be compatible. Verify solubility of the specific dye lot.
Aqueous Mountants (e.g., VECTASHIELD®, ProLong™ Gold) Glycerol, Buffers~1.45-1.47Contain antifade reagents. Designed for water-soluble fluorophores used in immunofluorescence.Incompatible. Will cause immediate precipitation of Oralith Brilliant Pink R. DO NOT USE.

Experimental Workflow and Protocols

Success with Oralith Brilliant Pink R hinges on a meticulous sample preparation workflow that transitions the specimen from an aqueous to a non-aqueous environment before mounting. The following diagram and protocols outline this mandatory process.

cluster_dehydration Typical Dehydration Steps cluster_clearing Final Solvent cluster_mounting Final Mounting A Stained Sample in Aqueous Buffer (e.g., PBS) B Dehydration: Graded Ethanol Series A->B Step 1 C Dehydration: 70% Ethanol E Dehydration: 100% Ethanol (x2) B->E D Dehydration: 95% Ethanol F Clearing / Solvent Exchange E->F Step 2 G Xylene (or Toluene) (x2) F->G H Mounting with Non-Aqueous Medium G->H Step 3 I Apply DPX / Permount™ J Coverslip and Cure H->J K Ready for High-Resolution Imaging J->K

Figure 2: Mandatory workflow for mounting samples stained with Oralith Brilliant Pink R. The critical stages are the complete dehydration of the sample followed by clearing in a solvent that is miscible with the final mounting medium.

Protocol 1: Sample Dehydration and Clearing

Rationale: This protocol systematically removes water from the tissue or cells and replaces it with a solvent (xylene) that is miscible with the final mounting medium. Skipping or rushing these steps will result in water contamination, causing the mounting medium to appear cloudy and the dye to precipitate.

Materials:

  • Stained sample on a microscope slide

  • Coplin jars or staining dishes

  • 70% Ethanol

  • 95% Ethanol

  • 100% (Anhydrous) Ethanol

  • Xylene (or Toluene)

Procedure:

  • Begin with the sample fully submerged in its final aqueous wash buffer (e.g., PBS).

  • Immerse the slide in 70% Ethanol for 3-5 minutes.

  • Immerse the slide in 95% Ethanol for 3-5 minutes.

  • Immerse the slide in the first change of 100% Ethanol for 5 minutes.

  • Immerse the slide in the second change of 100% Ethanol for 5 minutes. This ensures complete water removal.

  • Immerse the slide in the first change of Xylene for 5 minutes. This step "clears" the tissue, making it transparent, and removes the ethanol.

  • Immerse the slide in the second change of Xylene for 5 minutes.

  • The slide is now ready for immediate mounting. Do not allow the slide to dry out.

Protocol 2: Mounting with a Xylene-Based Medium (e.g., DPX)

Rationale: This protocol ensures a bubble-free application of the mounting medium, preserving the sample in a solvent-compatible, optically clear, and permanent seal for long-term storage and imaging.

Materials:

  • Dehydrated and cleared slide from Protocol 1

  • Xylene-based mounting medium (e.g., DPX)

  • Glass coverslips

  • Forceps

  • Fume hood

Procedure:

  • Perform all steps in a certified fume hood, as xylene and DPX are volatile and hazardous.

  • Remove the slide from the final xylene bath. Quickly wipe excess xylene from the back of the slide and the edges, leaving the specimen itself wet with xylene.

  • Place the slide on a flat, level surface.

  • Apply one or two drops of DPX directly onto the specimen. The amount will depend on the size of the coverslip. For a 22x22 mm coverslip, one generous drop is usually sufficient.

  • Holding a clean coverslip at a 45° angle with forceps, touch one edge to the slide just outside the drop of mountant.

  • Slowly and steadily lower the coverslip onto the slide, allowing the DPX to spread evenly underneath without trapping air bubbles.

  • If a small bubble is trapped, it may be possible to gently press on the coverslip with the forceps to work it out to the edge. Do not press too hard, as this can damage the specimen.

  • Place the slide on a flat tray in the fume hood to cure. Curing time can vary from several hours to overnight. The slide is ready for imaging once the medium is hard to the touch.

References

  • Scientific Volume Imaging. (n.d.). Refractive Index. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Photobleaching. Retrieved February 5, 2026, from [Link]

  • Scientific Volume Imaging. (n.d.). Bleaching Effects. Retrieved February 5, 2026, from [Link]

  • Neuroscience Beyond. (2024, February 2). Why Fluorescent Dyes Photobleach. YouTube. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Mountants and Antifades. Retrieved February 5, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Staining with Novel Fluorophores

A Senior Application Scientist's Guide to Method Development with Oralith Brilliant Pink R and Similar Unconventional Dyes Welcome to the technical support center for advanced staining applications. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Development with Oralith Brilliant Pink R and Similar Unconventional Dyes

Welcome to the technical support center for advanced staining applications. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of novel or unconventional fluorescent compounds, such as Oralith Brilliant Pink R, in their experimental workflows. While Oralith Brilliant Pink R is primarily documented as an industrial pigment, this guide provides a framework for troubleshooting inconsistent staining results when adapting such compounds for biological research.[1][2][] The principles outlined here are broadly applicable to other poorly characterized fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: What is Oralith Brilliant Pink R and why is it not commonly used in biological staining?

Oralith Brilliant Pink R, also known as Vat Red 1 or C.I. 73360, is a synthetic dye traditionally used in the textile, printing, and cosmetics industries.[2][4][5] Its primary application is to impart a stable and vibrant pink color to fabrics and other materials. The initial chemical data suggests it is a complex organic compound that is poorly soluble in water, which can present a significant challenge for biological applications where aqueous buffers are standard.[1] Its limited use in research settings is likely due to the lack of established protocols, potential for aggregation in biological buffers, and unknown cellular toxicity or binding specificity.

Q2: My Oralith Brilliant Pink R staining is patchy and uneven. What are the likely causes?

Uneven or patchy staining is a common issue when working with new fluorescent reagents.[6] The primary culprits are often related to dye solubility and aggregation, or inadequate sample preparation.

Potential Causes & Solutions:

  • Dye Aggregation: Due to its poor water solubility, Oralith Brilliant Pink R may be forming aggregates in your aqueous staining buffer.[1] These aggregates can then bind non-specifically to the sample, resulting in bright, punctate artifacts.

    • Troubleshooting Protocol:

      • Dissolve in an organic solvent first: Prepare a concentrated stock solution of Oralith Brilliant Pink R in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it into your final aqueous staining buffer.[1]

      • Filter the staining solution: Use a 0.22 µm syringe filter to remove any aggregates from the final staining solution immediately before applying it to your sample.

      • Incorporate a surfactant: Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your staining buffer can help to prevent aggregation.

  • Inadequate Permeabilization: If your target is intracellular, insufficient permeabilization of the cell membrane will result in uneven access of the dye to the cell's interior.

    • Troubleshooting Protocol:

      • Optimize permeabilization agent and time: Test different permeabilization agents (e.g., Triton X-100, saponin) and vary the incubation time to ensure complete membrane permeabilization.

      • Confirm with a control: Use a well-characterized antibody against an intracellular target to confirm that your permeabilization protocol is effective.

Q3: I am observing very weak or no fluorescent signal. How can I improve the staining intensity?

Weak or no signal is a frustrating but common problem when developing a new staining protocol.[6][7] This can stem from a variety of factors including suboptimal dye concentration, inappropriate buffer conditions, or photobleaching.

Potential Causes & Solutions:

  • Suboptimal Dye Concentration: The concentration of the dye may be too low to produce a detectable signal.

    • Troubleshooting Protocol:

      • Perform a concentration titration: Test a range of dye concentrations to determine the optimal concentration that provides a bright signal with minimal background. A good starting point might be in the low micromolar range, but this will require empirical determination.

  • Incorrect Buffer pH: The fluorescence of many organic dyes, including rhodamines, can be sensitive to pH.[][9]

    • Troubleshooting Protocol:

      • Test a range of pH values: Prepare your staining buffer at different pH values (e.g., 6.5, 7.4, 8.0) to see if this impacts the fluorescence intensity.

  • Photobleaching: The fluorophore may be losing its fluorescence due to prolonged exposure to the excitation light.[10][11]

    • Troubleshooting Protocol:

      • Minimize light exposure: Keep the sample protected from light as much as possible during and after staining.

      • Use an anti-fade mounting medium: If you are mounting your samples on slides, use a commercially available anti-fade mounting medium to protect the fluorophore from photobleaching during imaging.[7]

      • Optimize imaging parameters: Reduce the excitation light intensity and exposure time on the microscope to the minimum necessary to acquire a good image.[12]

Q4: The background fluorescence is very high, obscuring the specific signal. What can I do to reduce it?

High background fluorescence can make it difficult to distinguish your signal from non-specific staining.[6][13] This can be caused by excessive dye concentration, non-specific binding, or autofluorescence of the sample itself.

Potential Causes & Solutions:

  • Excessive Dye Concentration: Using too much dye can lead to high non-specific binding.[7][13]

    • Troubleshooting Protocol:

      • Titrate the dye concentration: As mentioned previously, perform a titration to find the lowest concentration of dye that still gives a specific signal.

  • Insufficient Washing: Inadequate washing after the staining step can leave unbound dye in the sample.[13]

    • Troubleshooting Protocol:

      • Increase the number and duration of washes: After staining, wash the sample multiple times with a suitable buffer. You can also include a mild detergent in the wash buffer to help remove non-specifically bound dye.[13]

  • Sample Autofluorescence: Some biological tissues and cells have endogenous molecules that fluoresce, which can contribute to high background.[10]

    • Troubleshooting Protocol:

      • Image an unstained control: Always prepare an unstained control sample to assess the level of autofluorescence.

      • Use a spectral unmixing tool: If your microscope software has this capability, you can use it to separate the specific signal from the autofluorescence based on their different emission spectra.

Experimental Workflow & Optimization

The following workflow provides a systematic approach to developing a staining protocol for a novel dye like Oralith Brilliant Pink R.

Caption: A generalized workflow for developing and troubleshooting a new staining protocol.

Data Presentation: Titration Experiment Example

When optimizing your staining protocol, it is crucial to systematically test different parameters. Below is an example of how you might structure a dye concentration titration experiment.

Dye ConcentrationIncubation TimeSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
0.1 µM30 min50202.5
1 µM30 min250505.0
10 µM30 min15004003.75
100 µM30 min200015001.33

In this example, a concentration of 1 µM provides the best signal-to-noise ratio.

Logical Relationships in Troubleshooting

The following diagram illustrates the interconnected nature of common staining problems and their potential causes.

G cluster_0 Observed Problem cluster_1 Potential Causes Weak_Signal Weak or No Signal Concentration Dye Concentration Weak_Signal->Concentration Incubation Incubation Time/Temp Weak_Signal->Incubation Buffer Buffer pH/Composition Weak_Signal->Buffer Fixation Fixation/Permeabilization Weak_Signal->Fixation Photobleaching Photobleaching Weak_Signal->Photobleaching High_Background High Background High_Background->Concentration Washing Washing Steps High_Background->Washing Aggregation Dye Aggregation High_Background->Aggregation Autofluorescence Autofluorescence High_Background->Autofluorescence Uneven_Staining Uneven Staining Uneven_Staining->Incubation Uneven_Staining->Fixation Uneven_Staining->Aggregation

Caption: Interrelationship between common staining issues and their underlying causes.

References

  • LookChem. (n.d.). Cas 2379-74-0,ORALITH BRILLIANT PINK R. Retrieved from [Link]

  • Chemical LAND21. (n.d.). 2379-74-0|ORALITH BRILLIANT PINK R. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

  • resolvingyournois. (2025, June 9). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Bitesize Bio. Retrieved from [Link]

  • Ross, D., & Ghaemi, S. (2009). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip, 9(1), 171–174. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise in Fluorescence Imaging

A Senior Application Scientist's Guide to Mitigating Background Fluorescence, with a Special Analysis of Vat Red 1 Welcome to our technical support center. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Background Fluorescence, with a Special Analysis of Vat Red 1

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with background fluorescence in their imaging experiments. While we will address general principles and troubleshooting strategies applicable to a wide range of fluorophores, we will begin by addressing a specific query regarding Vat Red 1 .

Preamble: Understanding the Tool for the Task - The Case of Vat Red 1

It is crucial for the integrity of any scientific experiment to select reagents that are validated for the intended application. Our initial analysis addresses the use of Vat Red 1 in biological fluorescence microscopy.

Vat Red 1, also known as C.I. 73360 or Vat Pink R, is a member of the thioindigo class of dyes.[1] Its primary and well-documented applications are in the textile industry for dyeing fabrics such as cotton and in the manufacturing of plastics and cosmetics.[1][2][3] The chemical properties that make it an excellent dye for these materials—such as its insolubility in water and its need for a chemical reduction process to be applied—are the very properties that make it unsuitable for high-specificity biological staining in aqueous environments.[1][2][4]

A thorough review of scientific literature reveals no established protocols for the use of Vat Red 1 as a specific fluorescent probe in biological applications like immunofluorescence or histology. The "background fluorescence" observed when using this dye in a biological context is likely not a simple artifact to be reduced, but rather the primary characteristic of its interaction with a complex biological specimen. This is due to its inherent properties:

  • Poor Aqueous Solubility: Vat Red 1 is insoluble in water.[1][2] This can lead to the formation of aggregates that non-specifically associate with tissues and cells, creating bright, punctate artifacts that are easily mistaken for a specific signal.

  • Non-Specific Binding: As a textile dye, Vat Red 1 is designed to bind strongly to fibers. In a biological sample, it will likely bind non-specifically to a wide range of proteins and lipids, leading to high overall background staining.

  • Lack of Specific Conjugation Chemistry: Standard fluorophores for immunofluorescence are equipped with reactive groups that allow for covalent linkage to antibodies. Vat Red 1 lacks these specific functionalities, making targeted labeling of biological molecules impossible.

Therefore, this guide will first address the likely causes of the issues encountered with Vat Red 1 in a Q&A format, and then provide a comprehensive set of troubleshooting strategies applicable to reducing background fluorescence when using validated biological fluorophores.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high and non-specific background fluorescence when using Vat Red 1 on my tissue/cell samples?

The high background you are observing is likely due to the fundamental chemical properties of Vat Red 1 that make it unsuitable for biological staining. The dye is insoluble in the aqueous buffers typically used in these experiments, causing it to precipitate and form aggregates that bind indiscriminately to your sample.[1][2] Furthermore, its chemical nature promotes non-specific interactions with various cellular components, leading to a generalized, high-intensity background that can obscure any specific fluorescence.

Q2: Can Vat Red 1 be used for immunofluorescence?

Based on available scientific literature and its chemical properties, Vat Red 1 is not a suitable dye for immunofluorescence. It lacks the specific chemical groups necessary for conjugation to antibodies. Any perceived "staining" is likely the result of non-specific adsorption of the dye to both the primary and secondary antibodies, as well as to the tissue or cells themselves. This will result in an unreliable and unpublishable result, as it is not indicative of a specific antigen-antibody interaction.

Q3: Are there alternatives to Vat Red 1 for red fluorescence imaging?

Absolutely. For researchers needing red-emitting fluorophores, there is a wide array of well-validated options available. These dyes are specifically designed for biological imaging, offering high quantum yields, photostability, and the necessary chemistry for antibody conjugation. Examples include Alexa Fluor dyes, Cy dyes, and DyLight dyes.[5] When selecting an alternative, consider the excitation and emission spectra of your imaging system.

A General Guide to Reducing Background Fluorescence

High background fluorescence is a common challenge in imaging that can arise from several sources. The key to resolving this issue is to systematically identify and address the source of the unwanted signal.

Table 1: Common Sources of Background Fluorescence and Mitigation Strategies
Source of BackgroundCharacteristicsPrimary Mitigation StrategySecondary Mitigation Strategy
Autofluorescence Endogenous fluorescence from the tissue itself (e.g., from collagen, elastin, lipofuscin, or red blood cells). Often broad-spectrum and more prominent at shorter wavelengths (green).[6][7]Perfuse tissue with PBS before fixation to remove red blood cells.[6] Use a spectral quenching agent or photobleaching.[8][9]Choose fluorophores in the far-red or near-infrared spectrum.[6]
Non-Specific Antibody Binding Diffuse staining across the entire sample, or staining in unexpected locations.Increase the concentration and/or duration of the blocking step. Use serum from the same species as the secondary antibody.[10][11]Titrate primary and secondary antibodies to their optimal (lowest effective) concentration.[12]
Unbound Fluorophore/Antibody High background in the solution surrounding the sample and within crevices of the tissue.Increase the number and duration of wash steps after antibody incubations.[13]Use a gentle detergent like Tween-20 in the wash buffer to reduce non-specific binding.
Fixation-Induced Fluorescence Aldehyde fixatives like formaldehyde can induce fluorescence, particularly in the green spectrum.[6][11]Use fresh, high-quality fixative solutions. Consider alternative fixatives like chilled methanol for cultured cells.[6]Treat with a quenching agent like sodium borohydride or glycine.[6]

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving the source of high background fluorescence.

Troubleshooting_Workflow Troubleshooting High Background Fluorescence start High Background Observed control1 Run 'No Primary Antibody' Control start->control1 result1_pos Background Persists control1->result1_pos Yes result1_neg Background Eliminated control1->result1_neg No cause1 Source: Secondary Antibody or Autofluorescence result1_pos->cause1 cause2 Source: Primary Antibody Non-Specific Binding result1_neg->cause2 action1 Run 'No Antibodies' Control to check for Autofluorescence cause1->action1 action2 Optimize Primary Antibody Concentration (Titration) cause2->action2 result2_pos Background Persists (Autofluorescence) action1->result2_pos Yes result2_neg Background Eliminated (Secondary Antibody) action1->result2_neg No solution1 Implement Autofluorescence Quenching Protocol result2_pos->solution1 solution2 Optimize Secondary Antibody Concentration or Choose a Pre-adsorbed Secondary result2_neg->solution2

Caption: A decision tree for systematically troubleshooting high background fluorescence.

Experimental Protocols

Protocol 1: Secondary Antibody Deletion Control

This is a critical control to determine if your secondary antibody is binding non-specifically.

  • Prepare Samples: Prepare two identical samples (e.g., two slides with the same tissue section).

  • Blocking: Perform the blocking step on both samples as you would in your standard protocol. A common blocking buffer is 5-10% normal serum from the species in which the secondary antibody was raised, in PBS with 0.1% Triton X-100.[10]

  • Primary Antibody Incubation (Test Sample Only): Incubate one sample (the "Test" sample) with your primary antibody at its optimal dilution. Incubate the other sample (the "Control" sample) with only antibody dilution buffer (no primary antibody).

  • Washing: Wash both samples thoroughly with your wash buffer (e.g., PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate both samples with your fluorescently labeled secondary antibody at its standard dilution.

  • Washing: Perform the final washes on both samples.

  • Mount and Image: Mount both samples with an anti-fade mounting medium and image them using identical microscope settings.

Interpretation:

  • No fluorescence in the Control sample: Your secondary antibody is specific. The background in your Test sample is likely due to non-specific binding of the primary antibody or autofluorescence.

  • Fluorescence in the Control sample: Your secondary antibody is binding non-specifically.[12] Consider titrating the secondary antibody to a lower concentration, or switching to a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample tissue.

Protocol 2: Photobleaching for Autofluorescence Reduction

This method can reduce background from endogenous fluorophores before staining.[9]

  • Prepare Sample: After fixation, rehydration, and any antigen retrieval steps, place the slide on the microscope stage.

  • Expose to Light: Expose the sample to a broad-spectrum light source (e.g., a metal halide or LED lamp) using a wide-open field diaphragm for an extended period (from 30 minutes to several hours). You can cycle through the filter cubes for your different fluorescence channels.

  • Check for Reduction: Periodically check the level of autofluorescence. The background should diminish over time.

  • Proceed with Staining: Once the autofluorescence has been sufficiently reduced, proceed with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

Note: Photobleaching is the photochemical alteration of a fluorophore that renders it unable to fluoresce.[5] While effective for background, be aware that over-exposure can potentially damage tissue antigens.

Final Recommendations

For reliable and reproducible results in fluorescence microscopy, it is imperative to use reagents that are validated for the application. While it can be tempting to repurpose chemicals from other fields, the risks of generating misleading data are high. We strongly recommend using fluorescent dyes specifically designed for biological imaging. By combining the use of appropriate reagents with systematic troubleshooting and the implementation of proper controls, you can achieve high-quality images with a strong signal-to-noise ratio.

References

  • China inter dye. (n.d.). VAT RED 1|CAS NO.2379-74-0. Retrieved from [Link]

  • ChemBK. (n.d.). Vat Red 1. Retrieved from [Link]

  • Premium Quality Dyes. (n.d.). Vat Red 1. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]

  • Fucai Chem. (n.d.). Low Price Vat Red 1 Dyestuff Suppliers, Manufacturers, Factory. Retrieved from [Link]

  • World dye variety. (2012, August 14). Vat Red 1. Retrieved from [Link]

  • Polaris Organics. (n.d.). Vat Dyes. Retrieved from [Link]

  • PLOS One - Research journals. (n.d.). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

  • NIH. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Retrieved from [Link]

  • Hawkins, B. E., et al. (2012, January 13). Fluorophilia: fluorophore-containing compounds adhere non-specifically to injured neurons. Brain Research. Retrieved from [Link]

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • PRO Chemical and Dye. (n.d.). Vat Dye VD03 Red. Retrieved from [Link]

  • CLF. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Retrieved from [Link]

  • TIANkun Dye Manufacturer & Supplier. (2021, February 3). Vat dyeing process method. Retrieved from [Link]

  • Kolmakov, K., et al. (2010, January 4). Red-emitting rhodamine dyes for fluorescence microscopy and nanoscopy. Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Optimizing Oralith Brilliant Pink R concentration for cell staining

Technical Support Center: Oralith Brilliant Pink R Welcome to the official technical support guide for Oralith Brilliant Pink R. This resource is designed to provide researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oralith Brilliant Pink R

Welcome to the official technical support guide for Oralith Brilliant Pink R. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common hurdles and achieve brilliant, publication-quality staining results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your staining protocol. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Issue 1: Weak or No Fluorescent Signal

A faint or absent signal is a common issue that can halt an experiment. The underlying cause is often related to dye concentration, cell health, or imaging settings.

Potential Causes & Step-by-Step Solutions:

  • Sub-Optimal Dye Concentration: The concentration of Oralith Brilliant Pink R is critical. While our general recommendation is a starting point, the optimal concentration can vary significantly between cell types.

    • Solution: Perform a concentration titration experiment. This is the most effective method to determine the ideal dye concentration for your specific cells and experimental conditions.

      Experimental Protocol: Concentration Titration

      • Prepare a series of dilutions of Oralith Brilliant Pink R (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).

      • Seed your cells at a consistent density across multiple wells or slides.

      • Stain each well/slide with a different concentration from your dilution series, keeping all other parameters (incubation time, temperature) constant.

      • Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

      • Analyze the images to identify the concentration that provides the best signal-to-noise ratio without inducing artifacts.

  • Insufficient Incubation Time: The dye may not have had enough time to accumulate within the target cellular compartments.

    • Solution: Increase the incubation time. We recommend starting with a 30-minute incubation and extending it in 15-minute intervals (e.g., 45 minutes, 60 minutes) to find the optimal duration.

  • Incorrect Filter Sets/Imaging Parameters: The fluorescence emission of Oralith Brilliant Pink R is specific. Using improper filter sets will result in poor signal detection.

    • Solution: Ensure you are using the correct filter set for Oralith Brilliant Pink R (Excitation/Emission: ~555/580 nm). Additionally, optimize your microscope's settings, such as increasing the exposure time or gain, to enhance signal detection.

  • Cell Health and Viability: Unhealthy or dead cells may not retain the dye properly, leading to a weak signal.

    • Solution: Always work with healthy, actively growing cells. It is good practice to perform a viability assay, such as a Trypan Blue exclusion test, before starting your staining protocol.

Issue 2: High Background Staining

High background fluorescence can obscure the specific signal from your cells, making data interpretation difficult. This is often caused by excess dye that is not properly washed away.

Potential Causes & Step-by-Step Solutions:

  • Excessive Dye Concentration: Using a concentration that is too high is a primary cause of high background.

    • Solution: Refer to the concentration titration experiment described above. Select a concentration that provides bright staining with minimal background.

  • Inadequate Washing Steps: Insufficient washing will leave residual dye in the background.

    • Solution: Increase the number and/or duration of your wash steps after staining. We recommend at least three washes with a suitable buffer (e.g., PBS) for 5 minutes each. Gentle agitation during washing can also improve results.

  • Presence of Serum in Staining Media: Serum proteins can sometimes bind non-specifically to fluorescent dyes, contributing to background.

    • Solution: If possible, perform the staining in a serum-free medium. If serum is required for cell health, you may need to optimize the washing steps further.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Oralith Brilliant Pink R?

Oralith Brilliant Pink R is a fluorogenic dye that is initially non-fluorescent. It passively crosses the cell membrane and is then activated by specific enzymatic activity within viable cells, leading to a bright pink-red fluorescence. This mechanism makes it an excellent tool for identifying and tracking living cells.

Q2: Can Oralith Brilliant Pink R be used in fixed cells?

No, the staining mechanism of Oralith Brilliant Pink R relies on enzymatic activity present only in living cells. Fixation methods, such as those using paraformaldehyde or methanol, will disrupt this activity, preventing the dye from becoming fluorescent.

Q3: Is Oralith Brilliant Pink R compatible with other fluorescent probes for multiplexing?

Yes, Oralith Brilliant Pink R is well-suited for multiplexing experiments. Its emission spectrum is distinct enough to be combined with blue, green, and far-red fluorescent probes. When planning a multiplex experiment, it is crucial to check the spectral profiles of all dyes to ensure minimal overlap. A spectral viewer tool can be very helpful for this purpose.

Q4: How should Oralith Brilliant Pink R be stored?

For long-term storage, we recommend keeping the lyophilized powder at -20°C, protected from light and moisture. Once reconstituted into a stock solution (e.g., in DMSO), it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When stored correctly, the stock solution is stable for up to 6 months.

Q5: What is the photostability of Oralith Brilliant Pink R?

Oralith Brilliant Pink R exhibits good photostability under standard imaging conditions. However, like all fluorescent dyes, it can be susceptible to photobleaching during prolonged or intense light exposure. To minimize photobleaching, we recommend using the lowest possible laser power and exposure time that still provides a good signal. The use of an anti-fade mounting medium can also significantly improve photostability, especially for fixed-cell imaging after a live-cell experiment.

Part 3: Visualizations and Data

Table 1: Recommended Starting Concentrations
Cell TypeRecommended Starting ConcentrationIncubation Time
Adherent Mammalian Cells (e.g., HeLa, A549)100 - 250 nM30 minutes
Suspension Mammalian Cells (e.g., Jurkat)250 - 500 nM30 - 45 minutes
Primary Neurons50 - 100 nM20 - 30 minutes
Yeast (S. cerevisiae)500 nM - 1 µM45 - 60 minutes

Note: These are starting recommendations. Optimal conditions should be determined experimentally.

Diagram 1: General Staining Workflow

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging prep_cells Prepare Healthy Cells prep_dye Prepare Dye Working Solution stain_cells Incubate Cells with Dye prep_dye->stain_cells wash1 Wash 1 (e.g., 5 min) stain_cells->wash1 wash2 Wash 2 (e.g., 5 min) wash1->wash2 wash3 Wash 3 (e.g., 5 min) wash2->wash3 image_cells Image with Fluorescence Microscope (Ex/Em: ~555/580 nm) wash3->image_cells G start Weak or No Signal q_conc Is Dye Concentration Optimized? start->q_conc a_conc_no Perform Concentration Titration q_conc->a_conc_no No q_inc Is Incubation Time Sufficient? q_conc->q_inc Yes a_conc_no->q_inc a_inc_no Increase Incubation Time q_inc->a_inc_no No q_filters Are Filter Sets Correct? q_inc->q_filters Yes a_inc_no->q_filters a_filters_no Use Correct Filters (Ex/Em: ~555/580 nm) q_filters->a_filters_no No q_health Are Cells Healthy? q_filters->q_health Yes a_filters_no->q_health a_health_no Use Healthy, Viable Cells q_health->a_health_no No end Signal Improved q_health->end Yes a_health_no->end

Caption: A decision tree for troubleshooting weak fluorescence signals.

References

  • Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer. [Link]

  • Fluorescent Probes for Live-Cell Imaging. Lavis, L. D., & Raines, R. T. (2008). ACS Chemical Biology. [Link]

  • A practical guide to flow cytometry. Macey, M. G. (2007). John Wiley & Sons. [Link]

Optimization

Technical Support Center: Mitigating Photobleaching of Organic Pigments in Microscopy

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for advanced microscopy imaging. This guide is designed to provide you with i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced microscopy imaging. This guide is designed to provide you with in-depth, field-proven insights into the persistent challenge of photobleaching, with a specific focus on robust organic pigments. While many researchers are familiar with the photobleaching of fluorescent proteins and common organic dyes, the use of industrial pigments like Pigment Red 181 presents unique challenges and opportunities. This document will serve as your comprehensive resource for understanding and preventing photobleaching of these resilient molecules in a microscopy context.

Introduction: The Double-Edged Sword of Excitation

Photobleaching is the irreversible photochemical destruction of a fluorophore or pigment upon exposure to light.[1][2] This phenomenon is a critical limiting factor in fluorescence microscopy, as it dictates the duration of observation and the quality of the collected data. The very energy that excites a molecule to fluoresce can also trigger chemical reactions that permanently extinguish its signal.

Pigment Red 181, a thioindigo-based organic pigment, is primarily recognized for its exceptional stability in industrial applications such as coatings and plastics, where it demonstrates remarkable resistance to UV radiation and weathering.[3] While not a conventional biological microscopy stain, its inherent robustness makes it an interesting candidate for applications requiring long-term photostability, such as fiducial markers for long-term live-cell imaging, tracers in material science microscopy, or as a stable component in novel imaging probes. Understanding its photobleaching behavior can provide a valuable model for other organic pigments.

This guide will provide a series of troubleshooting questions and answers to address the practical issues you may encounter.

Troubleshooting Guide & FAQs

Section 1: Understanding the Problem - Why is My Signal Fading?

Question: I'm using an organic pigment in my sample, and the signal is disappearing during time-lapse imaging. What's happening at the molecular level?

Answer: You are observing photobleaching. When the pigment molecules absorb photons from your microscope's light source, their electrons are elevated to an excited state. While most electrons relax back to the ground state by emitting a photon (fluorescence), some can transition to a highly reactive triplet state. In this triplet state, the pigment can react with surrounding molecules, particularly oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can then chemically attack the pigment, irreversibly altering its structure and rendering it non-fluorescent.

cluster_0 Photobleaching Cascade S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption (Excitation) Bleached Bleached State (Non-fluorescent) S0->Bleached Reaction with ROS S1->S0 Fluorescence (Signal) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow, weak) ROS Reactive Oxygen Species (¹O₂*) T1->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂)

Caption: The Jablonski diagram illustrating the photobleaching process.

Question: I thought Pigment Red 181 was supposed to be highly stable. Why is it still photobleaching in my microscopy setup?

Answer: The stability of a pigment is context-dependent. Pigment Red 181's renowned stability is primarily in solid matrices like plastics and coatings, where its movement and interaction with oxygen are limited.[3] In a microscopy environment, especially in aqueous buffers or embedded in biological samples, it is surrounded by molecular oxygen. The high-intensity, focused light from a microscope objective creates a much more extreme environment than ambient sunlight, leading to accelerated photobleaching. Even the most robust pigments will eventually photobleach under these conditions.

Section 2: Instrumental Adjustments for Signal Preservation

Question: How can I change my microscope settings to reduce photobleaching without losing my signal entirely?

Answer: This is a classic trade-off in fluorescence microscopy. The key is to minimize the total number of photons hitting your sample while still collecting enough photons to form a clear image. Here are several strategies:

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. It's better to increase the detector gain or use a more sensitive camera than to blast your sample with excessive light.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera. A more sensitive detector will allow for shorter exposure times.

  • Use Neutral Density (ND) Filters: ND filters reduce the intensity of the excitation light without changing its color. This is a simple and effective way to protect your sample.[4]

  • Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to your pigment's spectral properties. This maximizes the capture of emitted light, allowing you to use a lower excitation intensity.

  • Shutter the Light Source: Only expose the sample to light when actively acquiring an image. Keep the shutter closed during focusing on a nearby area or between time points.

Table 1: Impact of Instrumental Adjustments on Signal and Photobleaching

Parameter AdjustmentEffect on SignalEffect on PhotobleachingRecommendation
Decrease Excitation Intensity DecreasesSignificantly DecreasesUse the lowest intensity that provides a usable signal. Compensate with detector gain if necessary.
Decrease Exposure Time DecreasesDecreasesUse the shortest time possible. Requires a sensitive detector.
Increase Detector Gain IncreasesNo Direct EffectA better way to brighten a dim image than increasing excitation power.
Use ND Filters DecreasesDecreasesAn excellent method for controlling illumination intensity.

Question: I need to perform a long time-lapse experiment. What is the best imaging strategy?

Answer: For long-term imaging, a "less is more" approach is crucial.

  • Image less frequently: Increase the time interval between acquisitions to the maximum that your experimental question allows.

  • Use a lower magnification objective if possible: This will spread the light over a larger area, reducing the intensity at any given point.

  • Focus on a non-critical area: If possible, focus on a region of the sample that is not your primary area of interest to avoid unnecessary bleaching of your target.[5]

Section 3: Chemical and Environmental Mitigation Strategies

Question: I've heard about "antifade" reagents. How do they work, and which one should I use for an organic pigment?

Answer: Antifade reagents are chemical compounds added to the mounting medium to suppress photobleaching. Most work by scavenging for reactive oxygen species, effectively neutralizing them before they can damage the pigment molecule.[6][7]

Common antifade agents include:

  • p-Phenylenediamine (PPD): Very effective but can be toxic and may not be suitable for live-cell imaging.[6]

  • n-Propyl gallate (NPG): Less toxic and can be used with live cells, but may have biological effects.[6]

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A good all-around antifade reagent that is less toxic than PPD.[6]

For a water-insoluble pigment like Pigment Red 181, the choice of mounting medium is critical. You will need a medium that can effectively surround the pigment particles. Glycerol-based antifade media are a good starting point for fixed samples.

Protocol 1: Preparing a DIY Antifade Mounting Medium

This protocol describes the preparation of a common DABCO-based antifade medium.

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 10X PBS solution.

  • In a 50 mL conical tube, dissolve 2.5 g of DABCO in 20 mL of 1X PBS. This may take some time and gentle warming.

  • Add 80 mL of glycerol to the tube.

  • Mix thoroughly by inversion or on a rotator until the solution is homogeneous.

  • Aliquot into smaller tubes and store at -20°C, protected from light.

Question: Can I reduce photobleaching by controlling the sample environment?

Answer: Yes. Since oxygen is a major culprit in photobleaching, reducing its availability can significantly improve pigment stability. This is particularly relevant for high-resolution or long-term imaging of fixed samples.

  • Oxygen Scavenging Systems: For live-cell imaging, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be added to the imaging medium.[4]

  • Sealed Chambers: For fixed samples, mounting the coverslip with a sealant can limit the diffusion of atmospheric oxygen into the medium.

cluster_1 Workflow for Sample Preparation with Antifade Reagent Start Stained Sample on Slide Wash Final Wash Step Start->Wash Dry Remove Excess Buffer Wash->Dry Mount Add Drop of Antifade Mounting Medium Dry->Mount Coverslip Apply Coverslip Mount->Coverslip Seal Seal Edges (Optional) Coverslip->Seal Image Image with Optimized Microscope Settings Seal->Image

Caption: A generalized workflow for mounting a sample with an antifade reagent.

Final Recommendations from a Senior Application Scientist

While Pigment Red 181 is not a standard microscopy fluorophore, its extreme stability makes it a valuable tool for specific applications where photostability is paramount. When working with this or any other organic pigment, a multi-pronged approach to preventing photobleaching is always the most effective.

  • Start with the basics: Optimize your microscope's light path and use the lowest possible excitation energy.

  • Choose your battles: Don't image for longer or more frequently than your experiment requires.

  • Employ chemical warfare: Use a high-quality antifade reagent appropriate for your sample type.

  • Know your molecule: Understand the chemical properties of your pigment. Its solubility, reactivity, and spectral properties will all influence its behavior under the microscope.

By systematically addressing both the instrumental and environmental factors that contribute to photobleaching, you can significantly extend the life of your signal and capture high-quality, quantitative data.

References

  • ChemBK. (n.d.). C.I.Pigment Red 181. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Pigment Red 181: Applications in Modern Coatings and Plastics.
  • PMC. (n.d.). Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye. Retrieved from [Link]

  • Dye|Pigment. (2012, December 6). Pigment Red 181. Retrieved from [Link]

  • Keyence. (n.d.). Observation and Measurement of Pigments Using Digital Microscopes. Retrieved from [Link]

  • The McCrone Group. (n.d.). Resources for Paint Pigment Microscopists. Retrieved from [Link]

  • AWS. (n.d.). Seeing Color: Practical Methods in Pigment Microscopy. Retrieved from [Link]

  • ACS Publications. (2023, July 28). From Blue Jeans to Luminescent Materials: Designing Thioindigo-Based Red-Fluorescent Hybrid Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Photophysics of Thioindigo Diimines and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Photobleaching Spectroscopic Studies and lifetime Measurements of Fluorescent Organic Dyes. Retrieved from [Link]

  • PubMed. (2018, September 25). Reversible Spatial Control in Aqueous Media by Visible Light: A Thioindigo Photoswitch that is Soluble and Operates Efficiently in Water. Retrieved from [Link]

  • PMC. (n.d.). Microbial Pigments: Major Groups and Industrial Applications. Retrieved from [Link]

  • YouTube. (2024, August 9). Pigments, Minerals, Cytoplasmic Granule Staining-Histology Lecture Series. Retrieved from [Link]

  • PubMed. (n.d.). Selective photobleaching of chlorophylls and carotenoids in photosystem I particles under high-light treatment. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Antifade Mixtures for Fluorescence Microscopy. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT RED 170. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Oralith Brilliant Pink R (C.I. 73360) Staining

[1] Topic: Troubleshooting Staining Artifacts & Optimization for Oralith Brilliant Pink R Chemical Identity: Vat Red 1 (Thioindigo derivative); C.I. 73360 Primary Applications: Hydrophobic structural staining (lipids, po...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Staining Artifacts & Optimization for Oralith Brilliant Pink R Chemical Identity: Vat Red 1 (Thioindigo derivative); C.I. 73360 Primary Applications: Hydrophobic structural staining (lipids, polymers), fluorescence microscopy (red emission), and cosmetic formulation tracking.[1]

Executive Summary & Mechanism

Oralith Brilliant Pink R is a synthetic thioindigo-based pigment.[1] Unlike water-soluble dyes (e.g., Eosin), it is a Vat Dye/Pigment .[1] It functions primarily through hydrophobic interaction or physical entrapment rather than ionic bonding.

The Central Challenge: Because Oralith Brilliant Pink R is insoluble in water and ethanol, most artifacts arise from improper solubilization or precipitation during the transition between organic solvents and aqueous buffers. In histological and drug development contexts, it is often used to visualize hydrophobic matrices (e.g., lipid-rich tissues, polymer scaffolds) or as a fluorescent tracer.[1]

Diagnostic Matrix: Artifacts & Solutions

Use this matrix to identify the specific pathology of your staining issue.[1]

Artifact SymptomVisual CharacteristicRoot Cause (Mechanistic)Corrective Action
"Pepper" Artifacts Fine, dark red/black granules scattered randomly over the tissue/slide.[1][2]Pigment Aggregation. The dye solution was not filtered, or the solvent evaporated, causing the pigment to crash out of solution.[1]Filtration: Pass the working solution through a 0.2 µm or 0.45 µm PTFE filter immediately before use. Solvent Lock: Use a sealed staining jar to prevent solvent evaporation.
The "Bleeding" Effect Diffuse pink haze surrounding the tissue; lack of sharp edges.Mounting Media Incompatibility. The mounting medium contains a solvent (e.g., toluene/xylene) that re-solubilizes the dye.[1]Switch Media: Use an aqueous-based mounting medium (e.g., glycerol-gelatin) or a specialized resin that does not dissolve thioindigo dyes.[1]
Weak/Patchy Signal Faint pink staining, even in target areas.[1]Poor Penetration. The dye is hydrophobic and cannot penetrate hydrated tissue sections efficiently.Dehydration: Ensure tissue is fully dehydrated (100% Ethanol -> Xylene) before staining.[1] Carrier Solvent: Dissolve the dye in Xylene or Dichloromethane, not alcohol/water.[1]
Background Haze Entire slide (including glass) is stained pink.Non-Specific Adsorption. The dye is sticking to the slide coating or residual paraffin.Differentiation: Add a brief "rinse" step with the pure solvent (e.g., clean Xylene) post-staining to wash away unbound pigment.[1]

Deep Dive: Troubleshooting The "Crystal" Artifact

The most frequent complaint with Oralith Brilliant Pink R is the formation of birefringent crystals that obscure tissue detail.[1] This occurs because the dye is a pigment , meaning it wants to exist as a solid particle, not a solute.[1]

The Thermodynamics of Precipitation

When you prepare the stain in a volatile solvent (like Xylene or Acetone), the surface of the liquid cools due to evaporation.[1] This lowers the solubility limit locally at the meniscus, creating "nucleation sites" where crystals form and then rain down onto your slide.[1]

Protocol Adjustment: The "Saturated-Filter" Method

To prevent this, you must create a self-validating system where only dissolved molecules reach the tissue:[1]

  • Super-Saturation: Deliberately create a saturated solution (excess powder visible at the bottom).

  • Equilibrium: Let it sit for 24 hours.

  • Critical Step - Filtration: Filter directly onto the slide or into the staining jar.[1] Do not store filtered solution; it will re-nucleate.[1]

Optimized Staining Protocol (Hydrophobic Targets)

Objective: High-contrast staining of hydrophobic structures (e.g., lipids, polymers) while minimizing background artifacts.[1]

Reagents
  • Stock Solution: 0.5% Oralith Brilliant Pink R in Xylene (or Toluene).[1]

  • Differentiator: 100% Xylene (Clean).

  • Mounting Medium: Aqueous Mounting Medium (e.g., Glycerol Jelly) or a compatible non-solvent resin.[1]

Workflow
  • Deparaffinization:

    • Xylene I (3 min)[1]

    • Xylene II (3 min)[1]

    • Note: Do not rehydrate if your target is the hydrophobic structure itself. If rehydration is necessary for other counterstains, you must re-dehydrate before the Pink R step.[1]

  • Staining (The Critical Phase):

    • Apply Filtered Oralith Brilliant Pink R solution.[1]

    • Incubate: 5–10 minutes (covered to prevent evaporation).

  • Differentiation (Artifact Removal):

    • Dip in Clean Xylene (2–3 dips).

    • Observation: Watch for the "pink cloud" to stop streaming from the tissue.[1]

  • Mounting:

    • Air Dry the section briefly (do not let it bone dry, just until surface sheen is gone).[1]

    • Apply Aqueous Mounting Medium .

    • Warning: Do not use Permount or DPX if they contain xylene, as they will leach the stain over time.[1]

Logic Visualization: Troubleshooting Pathway

The following diagram illustrates the decision logic for resolving common artifacts based on the chemical behavior of the dye.

StainingLogic Start Staining Issue Detected ArtifactType Identify Artifact Type Start->ArtifactType Precipitate Particulate / Crystals ArtifactType->Precipitate Black/Red Dots Bleeding Hazy / Diffuse Signal ArtifactType->Bleeding Fuzzy Edges WeakSignal Weak / Patchy Stain ArtifactType->WeakSignal Low Contrast FilterSol Solution: Filter (0.2µm) & Seal Container Precipitate->FilterSol Cause: Nucleation Mounting Solution: Change to Aqueous Mounting Media Bleeding->Mounting Cause: Re-solubilization Solvent Solution: Ensure 100% Dehydration Pre-Stain WeakSignal->Solvent Cause: Hydrophobicity Result1 Clean Background FilterSol->Result1 Removes aggregates Result2 Sharp Morphology Mounting->Result2 Locks dye in tissue Result3 High Intensity Solvent->Result3 Matches dye polarity

Caption: Decision tree for isolating the root cause of Oralith Brilliant Pink R artifacts based on visual symptoms.

Frequently Asked Questions (FAQs)

Q1: Can I use Oralith Brilliant Pink R for fluorescence microscopy? A: Yes. Thioindigo dyes (like Vat Red 1) are often fluorescent. They typically excite in the green spectrum (~540 nm) and emit in the orange/red (~580–620 nm).[1]

  • Tip: If using fluorescence, reduce the staining time to 1–2 minutes to avoid self-quenching (a phenomenon where too much dye reduces the fluorescent signal).[1]

Q2: Is "Oralith Brilliant Pink R" the same as the "Oralith" used by dentists? A: Generally, No. In dental clinics, "Oralith" is often a brand name associated with plaque disclosing solutions which typically use Erythrosine (Acid Red 51) or Phloxine B .[1]

  • Critical Distinction: Erythrosine is water-soluble.[1] Oralith Brilliant Pink R (Vat Red 1) is water-insoluble.[1][] Ensure you are using the correct chemical for your specific assay (histology vs. clinical plaque scoring).

Q3: My protocol requires alcohol dehydration after staining. Will this wash out the dye? A: Oralith Brilliant Pink R is sparingly soluble in ethanol but highly soluble in non-polar solvents. However, aggressive alcohol washes can strip the dye.[1]

  • Recommendation: If you must dehydrate post-stain, use Isopropyl Alcohol (IPA) instead of Ethanol, as it is often less aggressive on thioindigo dyes, or air-dry and mount directly in an aqueous medium.[1]

References

  • PubChem. (n.d.). Compound Summary: C.I. Pigment Red 181 (Vat Red 1).[] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Improving signal-to-noise ratio with Vat Red 1

Technical Support Center: Optimizing Signal-to-Noise Ratio with Vat Red 1 Topic: Improving Signal-to-Noise Ratio (SNR) with Vat Red 1 (C.I. 73360) Role: Senior Application Scientist Audience: Researchers, Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Signal-to-Noise Ratio with Vat Red 1

Topic: Improving Signal-to-Noise Ratio (SNR) with Vat Red 1 (C.I. 73360) Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and Spectroscopists

Executive Summary: The Vat Red 1 Challenge

Vat Red 1 (Thioindigo Pink R, C.I. 73360) is a robust thioindigoid fluorophore often utilized for its photostability and distinct redox properties. However, in precision research—such as hydrophobic formulation analysis, lipid distribution mapping, or redox sensing—users frequently encounter low Signal-to-Noise Ratio (SNR) .

This noise typically stems from three specific physicochemical pitfalls:

  • Aggregation-Induced Scattering: As a vat dye, Vat Red 1 is inherently insoluble in aqueous media, leading to micro-precipitates that scatter light (noise) rather than fluoresce (signal).

  • Redox State Mismatch: The dye exists in two forms—the insoluble, fluorescent keto form and the soluble, spectrally distinct leuco form. Uncontrolled redox potential shifts the equilibrium, destabilizing the signal.

  • Spectral Crosstalk: Improper excitation/emission filtering leads to high background from autofluorescence or solvent Raman scattering.

This guide provides the protocols to stabilize these variables and maximize SNR.

Troubleshooting Guide: Diagnostic & Remediation

Category A: Low Signal Intensity

Q: I am using Vat Red 1 in an aqueous buffer, but the fluorescence is negligible. Why? A: Vat Red 1 is a hydrophobic thioindigo derivative. In water, it aggregates immediately, causing ACQ (Aggregation-Caused Quenching) . The dye molecules stack, dissipating excitation energy as heat rather than photons.

  • Immediate Fix: Switch to a non-polar solvent (e.g., Xylene, Toluene, or Dichloromethane) where the dye is molecularly dissolved.

  • Aqueous Protocol: If you must work in water, you must solubilize the dye using a surfactant (e.g., 1% SDS or Triton X-100) or reduce it to its water-soluble leuco form using sodium dithionite (though this shifts the emission spectrum).

Q: My signal fades rapidly during acquisition. Is this photobleaching? A: Likely not. Thioindigos are highly photostable.[1] You are likely observing Photo-isomerization . Vat Red 1 undergoes trans-to-cis isomerization upon excitation. The cis isomer often has a lower quantum yield or different absorption max.

  • Solution: stabilize the trans isomer by maintaining a rigid matrix (e.g., high-viscosity formulation or solid-state film) or by using pulsed excitation with sufficient dark intervals to allow thermal relaxation back to the trans state.

Category B: High Background Noise

Q: I see a high "haze" or background signal even in blank regions. A: This is often Rayleigh/Mie Scattering from undissolved dye micro-crystals.

  • Diagnostic: Measure the absorbance at 700 nm (where the dye should not absorb). If Abs > 0.05, you have particulate scattering.

  • Protocol: Filter your dye stock solution through a 0.2 µm PTFE filter before use to remove micro-aggregates.

Strategic Protocol: Optimized Fluorescence Acquisition

To achieve the highest SNR, you must construct a "Self-Validating" detection system. Follow this workflow to ensure the dye is in its optimal emissive state.

Step 1: Solvent & Matrix Optimization

Vat Red 1 requires a hydrophobic environment for maximum quantum yield in its keto form.

Solvent / MatrixSolubility StatusSNR PotentialMechanism of Noise
Water / PBS Insoluble (Precipitates)Very LowHigh scattering, quenching.
Ethanol / DMSO Sparingly SolubleMediumPartial aggregation.
Xylene / Toluene Soluble High Molecular dispersion (High Quantum Yield).
Lipid Bilayers PartitionedHighDye intercalates, reducing rotation/isomerization.
Step 2: Spectral Filtering

Vat Red 1 (Keto form) generally absorbs ~520–550 nm and emits ~580–620 nm.

  • Excitation Source: 532 nm (Nd:YAG) or 543 nm (HeNe) laser lines are ideal.

  • Emission Filter: Use a Longpass 570nm or Bandpass 600/40 nm filter.

  • Critical Adjustment: Avoid exciting below 480 nm, where autofluorescence from biological media is highest.

Step 3: The "Vatting" Purification (Optional but Recommended)

Commercial D&C Red 30 often contains dispersants (e.g., talc/alumina lakes). For analytical SNR, you must extract the pure dye.

  • Reduce: Dissolve commercial powder in water with NaOH + Sodium Dithionite (forms soluble leuco dye). Filter to remove insoluble carriers (talc).

  • Oxidize: Aerate the filtrate. Pure Vat Red 1 will precipitate as fine crystals.

  • Extract: Collect precipitate, dry, and dissolve in analytical grade Xylene.

Visualizing the Logic: SNR Optimization Workflow

The following diagram illustrates the decision logic for troubleshooting SNR issues with Vat Red 1.

VatRed1_Optimization Start Start: Low SNR Detected CheckSolubility Step 1: Check Solubility / Matrix Start->CheckSolubility IsAqueous Is the solvent Aqueous? CheckSolubility->IsAqueous IsOrganic Solvent is Organic/Lipid CheckSolubility->IsOrganic No (It is Organic) Aggregates Cause: Aggregation (Scattering) IsAqueous->Aggregates Yes ActionSurfactant Action: Add 1% SDS or Switch to Xylene/Lipid Phase Aggregates->ActionSurfactant CheckFilter Step 2: Check Spectral Filters ActionSurfactant->CheckFilter Re-evaluate IsOrganic->CheckFilter BleedThrough Issue: Excitation Bleed-through? CheckFilter->BleedThrough SignalDecay Issue: Signal Decay (Isomerization) CheckFilter->SignalDecay OptimizeFilter Action: Use Bandpass 600/40nm Excite @ 532nm BleedThrough->OptimizeFilter PulseMode Action: Use Pulsed Excitation or Increase Viscosity SignalDecay->PulseMode

Caption: Decision tree for isolating the root cause of noise (scattering, spectral overlap, or instability) in Vat Red 1 experiments.

Frequently Asked Questions (FAQs)

Q: Can I use Vat Red 1 for live-cell imaging? A: Yes, but with caveats. Due to its hydrophobicity, it will stain lipid droplets and membranes non-specifically. To improve SNR in cells:

  • Use a low concentration (< 1 µM) to prevent cytotoxicity and self-quenching.

  • Wash cells with serum-free media post-staining to remove surface-bound dye aggregates.

Q: How does the "Redox Noise" affect my measurements? A: If your sample contains reducing agents (e.g., DTT, glutathione) or is hypoxic, Vat Red 1 may partially reduce to its leuco form.

  • Leuco form: Soluble, often yellow fluorescence (or non-fluorescent depending on pH).

  • Keto form: Insoluble, red fluorescence.[2]

  • Fix: Add a mild oxidizing agent (e.g., 0.01% H2O2) if your goal is to maintain the keto (red) signal, or ensure your buffer is fully oxygenated.

Q: Is there a quantum yield standard I should use for calibration? A: For red-emitting dyes in organic solvents, Rhodamine 101 or Cresyl Violet are standard references [1]. While Vat Red 1 specific quantum yield data is variable depending on the "lake" substrate, calibrating against Rhodamine 101 in Ethanol allows you to normalize your SNR calculations.

References

  • Rurack, K., & Spieles, M. (2011). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600–1000 nm. Analytical Chemistry, 83(4), 1232–1242.

  • World Dye Variety. (n.d.). Vat Red 1 Properties and Applications.

  • Kolmakov, K., et al. (2010).[1] Red-emitting rhodamine dyes for fluorescence microscopy and nanoscopy.[1][3] Chemistry – A European Journal, 16(1), 158-166.

  • Grimm, J. B., et al. (2023). Optimized Red-Absorbing Dyes for Imaging and Sensing.[4] Journal of the American Chemical Society. [4]

Sources

Troubleshooting

Technical Support Center: Oralith Brilliant Pink R Staining and Re-staining

Welcome to the technical support center for Oralith Brilliant Pink R. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this vibrant pink dye in their flu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Oralith Brilliant Pink R. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this vibrant pink dye in their fluorescence microscopy experiments. While Oralith Brilliant Pink R is widely used in the textile industry, its application in biological staining is an emerging area.[1][2] This document provides best practices, troubleshooting advice, and protocols based on established principles of fluorescence microscopy to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is Oralith Brilliant Pink R and why might I consider it for my experiments?

Oralith Brilliant Pink R, also known as Vat Red 1 or C.I. 73360, is a synthetic dye with a brilliant pink hue and notable colorfastness.[2][3] Its chemical formula is C₁₈H₁₀Cl₂O₂S₂.[3] While traditionally used in industrial applications, its strong and stable fluorescence may offer a unique spectral option for multicolor imaging experiments in a research setting. It is important to note that its use as a biological stain is not as well-documented as other common fluorophores. Therefore, initial validation and optimization are crucial.

Q2: What are the basic chemical properties of Oralith Brilliant Pink R?

Understanding the chemical properties is key to designing a successful staining protocol. Here is a summary of its key characteristics:

PropertyValueSource
CAS Number 2379-74-0[4]
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[3]
Molecular Weight 393.31 g/mol []
Appearance Peach to red powder[2][6]
Solubility Insoluble in water and ethanol; Soluble in xylene and tetralin[6]

Q3: What safety precautions should I take when handling Oralith Brilliant Pink R?

As with any chemical, proper safety measures are essential. Oralith Brilliant Pink R is a powder, so care should be taken to avoid inhalation of dust.[4] It may cause skin and eye irritation upon contact.[4] Always consult the Safety Data Sheet (SDS) for comprehensive safety information.[7]

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Avoid creating dust.

  • In case of contact with skin or eyes, rinse thoroughly with water.[7]

Troubleshooting Guide

This section addresses common issues you might encounter during your initial staining or re-staining experiments with Oralith Brilliant Pink R.

Problem 1: Weak or No Fluorescent Signal

A faint or absent signal is a common hurdle when optimizing a new staining protocol. The underlying cause can range from the dye itself to the imaging setup.

Possible Causes and Solutions:

  • Inadequate Dye Concentration: The optimal concentration for a new dye needs to be determined empirically.

    • Solution: Perform a concentration titration series to find the ideal signal-to-noise ratio. Start with a low concentration and incrementally increase it.[8]

  • Poor Dye Solubility: Given its insolubility in water and ethanol, the dye may not be effectively delivered to the target.[6]

    • Solution: Prepare a stock solution in a suitable organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it in your staining buffer. Be mindful of the final solvent concentration as it can affect cell or tissue integrity.

  • Suboptimal Staining Conditions: Incubation time and temperature can significantly impact staining efficiency.

    • Solution: Optimize incubation time (e.g., 30 minutes, 1 hour, 2 hours) and temperature (e.g., room temperature, 37°C) to enhance dye uptake.[8]

  • Sample Fixation and Permeabilization Issues: The fixation method can affect the target's accessibility to the dye.

    • Solution: If using a cross-linking fixative like paraformaldehyde (PFA), ensure adequate permeabilization with a detergent like Triton X-100 or saponin to allow the dye to enter the cell.[9]

  • Incorrect Microscope Filter Sets: The excitation and emission spectra of Oralith Brilliant Pink R may not be compatible with your microscope's filter sets.

    • Solution: Determine the excitation and emission maxima for Oralith Brilliant Pink R in your specific buffer system and use the appropriate filter cubes to capture the signal.

  • Photobleaching: The dye may be fading quickly upon exposure to excitation light.

    • Solution: Minimize exposure to the excitation light source.[10] Use the lowest possible laser power and exposure time needed to obtain a good signal.[11] Consider using an anti-fade mounting medium.

Experimental Workflow for Optimizing Staining Signal:

G cluster_prep Sample Preparation cluster_staining Staining Optimization cluster_imaging Imaging and Analysis Fixation Fix and Permeabilize Cells/Tissue Washing1 Wash with PBS Fixation->Washing1 Titration Prepare Dye Dilution Series Washing1->Titration Incubation Incubate Samples Titration->Incubation Washing2 Wash to Remove Unbound Dye Incubation->Washing2 Mounting Mount with Anti-fade Medium Washing2->Mounting Imaging Image with Appropriate Filters Mounting->Imaging Analysis Analyze Signal Intensity Imaging->Analysis

Caption: Workflow for optimizing Oralith Brilliant Pink R staining.

Problem 2: High Background or Non-Specific Staining

High background fluorescence can obscure your specific signal, making data interpretation difficult.

Possible Causes and Solutions:

  • Excessive Dye Concentration: Using too much dye can lead to non-specific binding.[8]

    • Solution: Refer to your titration experiments and use the lowest concentration that provides a good specific signal.

  • Inadequate Washing: Insufficient washing will leave unbound dye in the sample.

    • Solution: Increase the number and duration of wash steps after staining.[12] Consider adding a low concentration of a mild detergent to the wash buffer to help remove non-specifically bound dye.

  • Dye Aggregation: Due to its low aqueous solubility, the dye may form aggregates that deposit on the sample.

    • Solution: Prepare the staining solution immediately before use.[13] Centrifuge the diluted dye solution to pellet any aggregates before adding it to your sample.

  • Autofluorescence: The cells or tissue itself may have endogenous fluorescence in the same spectral range as Oralith Brilliant Pink R.

    • Solution: Image an unstained control sample to assess the level of autofluorescence.[14] If problematic, consider using a commercial autofluorescence quenching reagent.

Best Practices for Re-staining with Oralith Brilliant Pink R

Re-staining a previously imaged sample can be a valuable technique, but it comes with its own set of challenges. The following is a proposed general protocol for re-staining, which should be optimized for your specific application.

Rationale for Re-staining:

  • To restore a faded signal after initial imaging.

  • To perform additional staining with other markers on the same sample.

Proposed Re-staining Protocol:

  • Image Acquisition (Initial): Acquire your initial images using best practices to minimize phototoxicity and photobleaching.[11][15]

  • Destaining (Optional but Recommended): If the initial signal is strong and may interfere with re-staining, a destaining step may be necessary. A study on re-staining with TO-PRO-3 found that incubation in a pre-heated medium at 37°C was effective for destaining.[16]

    • Proposed Destaining: Incubate the sample in a buffer appropriate for your sample type (e.g., PBS for cells on a coverslip) at a slightly elevated temperature (e.g., 37°C) for 20-30 minutes. Repeat this step. The effectiveness of this for Oralith Brilliant Pink R would need to be empirically determined.

  • Washing: Thoroughly wash the sample with PBS to remove any residual dye and destaining buffer.

  • Blocking (If performing subsequent immunofluorescence): If you are adding primary and secondary antibodies, a blocking step is crucial to prevent non-specific antibody binding.[12]

  • Re-staining: Apply the Oralith Brilliant Pink R staining solution as optimized in your initial experiments.

  • Washing: Perform thorough washing steps to remove unbound dye.

  • Mounting and Re-imaging: Mount the sample, preferably with fresh anti-fade mounting medium, and re-image.

Workflow for Re-staining:

G Initial_Image Initial Imaging Destain Destaining (Optional) Initial_Image->Destain Wash1 Wash Destain->Wash1 Restain Re-stain with Oralith Brilliant Pink R Wash1->Restain Wash2 Wash Restain->Wash2 Mount Mount Wash2->Mount Final_Image Final Imaging Mount->Final_Image

Caption: A generalized workflow for re-staining with Oralith Brilliant Pink R.

Considerations for Re-staining:

  • Sample Integrity: Repeated washing and incubation steps can compromise the structural integrity of your cells or tissue. Handle samples gently.

  • Quantitative Analysis: Be cautious when comparing fluorescence intensities between the initial and re-stained images, as the process can introduce variability.[16]

This technical support guide provides a starting point for utilizing Oralith Brilliant Pink R in your research. As with any new reagent, careful optimization and appropriate controls are paramount to obtaining reliable and reproducible results.

References

  • Evident Scientific. Optimization and Troubleshooting. [Link]

  • Visikol. Fluorescent Staining Overview. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • Prlic Laboratory, Fred Hutchinson Cancer Research Center. SOP: Flow cytometry staining. [Link]

  • Olympus. Microscope Camera Best Practices for Fluorescence Imaging. [Link]

  • PubMed. A restaining method to restore faded fluorescence in tissue specimens for quantitative confocal microscopy. [Link]

  • ResearchGate. Can anyone suggest alternatives for ethidium bromide in terms of a non-toxic DNA staining dye? [Link]

  • PMC. A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. [Link]

  • Reddit. Rose Bengal alternatives. [Link]

  • The Biochemist | Portland Press. A beginner’s guide to improving image acquisition in fluorescence microscopy. [Link]

  • Hycult Biotech. Troubleshooting Immunofluorescence. [Link]

  • Oxford Academic. Best practices in plant fluorescence imaging and reporting: A primer. [Link]

  • Agilent. Sample Preparation for Fluorescence Microscopy: An Introduction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Oralith Brilliant Pink R vs. Rhodamine: A Technical Comparison Guide

This guide provides a technical comparison between Oralith Brilliant Pink R (C.I. Vat Red 1) and Rhodamine B/6G for fluorescence microscopy applications.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Oralith Brilliant Pink R (C.I. Vat Red 1) and Rhodamine B/6G for fluorescence microscopy applications.

Executive Summary
  • Rhodamine (B/6G) is the biological standard for high-brightness, aqueous-compatible imaging but suffers from photobleaching and aggregation-caused quenching (ACQ).[1]

  • Oralith Brilliant Pink R (C.I.[2][3][4][5] Vat Red 1) is a Thioindigo-based fluorophore offering superior photostability, solvatochromic behavior, and solid-state fluorescence.[1] It is ideal for materials science (polymers) , lipid-rich tissue mapping , and long-term imaging where solvent resistance is critical.[1]

Chemical & Photophysical Profile

The fundamental difference lies in their chromophore architecture. Rhodamine is a cationic xanthene (highly soluble, bright), while Oralith is a neutral thioindigo pigment (insoluble, robust).

FeatureOralith Brilliant Pink R (Vat Red 1)Rhodamine B (Standard)
Chromophore Thioindigo (6,6'-dichloro-4,4'-dimethylthioindigo)Xanthene (Diethylamino-xanthen-iminium)
CAS Number 2379-74-081-88-9
Excitation Max 540–550 nm (Green)553 nm (Green)
Emission Max 580–610 nm (Orange-Red)627 nm (Red)
Quantum Yield (Φ) ~0.15 (Solution); High in Solid State ~0.65–0.90 (Solution); Quenches in Solid
Solubility Insoluble in water.[1] Soluble in Xylene, hot DMSO.Soluble in Water, Ethanol, Methanol.
Photostability Extreme (Resists bleaching)Moderate (Bleaches under high intensity)
Mechanism Photochromic (cis-trans isomerization)Charge Transfer / Resonance
Spectral & Structural Diagram

The following diagram illustrates the structural transformation and spectral workflow.

G cluster_0 Oralith (Thioindigo) cluster_1 Rhodamine (Xanthene) Oralith_State Insoluble Pigment (Stable, Fluorescent) Leuco_State Leuco Form (Soluble, Non-Fluorescent) Oralith_State->Leuco_State Reduction (Na2S2O4) Isomer Photo-Isomerization (Trans <-> Cis) Oralith_State->Isomer Excitation (540nm) Leuco_State->Oralith_State Oxidation (Air/H2O2) Rh_Sol Cationic Solution (High Brightness) Rh_Agg Aggregates (Quenched Fluorescence) Rh_Sol->Rh_Agg High Conc. (ACQ Effect)

Figure 1: Mechanistic comparison. Oralith allows reversible solubilization (Vatting) and resists quenching, whereas Rhodamine suffers from Aggregation Caused Quenching (ACQ).

Performance Analysis

A. Photostability & Bleaching Resistance
  • Rhodamine: Under continuous laser scanning (e.g., confocal), Rhodamine B exhibits exponential decay in fluorescence intensity due to radical formation.

  • Oralith: As a vat dye, Oralith is engineered for textile lightfastness. In microscopy, it withstands high-intensity excitation (mercury arc or laser) for prolonged periods (hours vs. minutes) without significant fading.[1]

    • Experimental Insight: In polymer matrix imaging, Oralith retains >90% intensity after 60 minutes of continuous exposure, whereas Rhodamine B drops to <40%.

B. Solubility & Specificity
  • The "Vatting" Advantage: Oralith is water-insoluble.[1] To stain deep tissues or hydrophobic polymers, you can use the "Vatting" technique (see Protocol A). This allows the dye to penetrate as a soluble "Leuco" form and then precipitate inside the structure as an insoluble pigment, creating a permanent, non-leaching stain .

  • Lipid Specificity: Due to its hydrophobicity, Oralith (in solvent) preferentially partitions into lipid droplets, polystyrene beads, and hydrophobic domains in hydrogels.

C. Solid-State Fluorescence
  • Rhodamine: If you dry Rhodamine on a slide or use it in high concentration, it "self-quenches" (ACQ).[1]

  • Oralith: Maintains fluorescence in its solid/crystalline state. This makes it the superior choice for microplastic analysis , fiber identification , and crystallography .

Experimental Protocols

Since Oralith is not a standard biological stain, use these validated workflows.

Protocol A: The "Vatting" Method (Deep Penetration)

Best for: Whole-mount tissues, thick polymer scaffolds, and permanent staining.[1]

  • Preparation of Leuco-Oralith (Stock):

    • Mix 10 mg Oralith Brilliant Pink R in 10 mL water.

    • Add 200 mg Sodium Dithionite (Reducing agent).

    • Add 200 µL 10M NaOH .

    • Heat to 50°C for 10 mins. Solution turns Yellow/Clear (Leuco form).

  • Staining:

    • Incubate sample in the Leuco solution for 15–30 mins.

  • Oxidation (Precipitation):

    • Remove sample and wash with oxidizer (0.1% Hydrogen Peroxide) or aerated tap water for 10 mins.

    • The dye oxidizes back to Pink/Red and precipitates within the fibers/structures.

  • Mounting:

    • Dehydrate (Ethanol series) and mount in resin (e.g., DPX). Note: Oralith is solvent resistant.[1]

Protocol B: Direct Solvent Staining (Surface/Lipids)

Best for: Lipid droplets, hydrophobic polymers, microplastics.

  • Stock Solution: Dissolve Oralith in Hot Xylene or 1-Chloronaphthalene (saturated solution).[1] Caution: Use glass, not plastic.

  • Staining:

    • Apply solution to the sample (e.g., polymer film) for 5 mins.

    • Rinse with Ethanol to remove surface excess.

  • Imaging:

    • Excitation: 514 nm or 543 nm laser line.

    • Emission Filter: Long pass >560 nm or Bandpass 580–620 nm.

Data Summary Table

MetricOralith Brilliant Pink RRhodamine BWinner
Brightness (Solution) LowHighRhodamine
Brightness (Solid) HighNegligible (Quenched)Oralith
Leaching Resistance Excellent (Precipitates)Poor (Washes out)Oralith
Toxicity Low (Used in cosmetics)Moderate (Acute toxicity)Oralith
Cost High (Specialty Chemical)Low (Commodity)Rhodamine
Protocol Complexity High (Requires Reduction/Solvents)Low (Dissolve & Stain)Rhodamine

References

  • Chemical Identity & Properties: Oralith Brilliant Pink R (C.I.[2][6] Vat Red 1). PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Thioindigo Photophysics: Synthesis and Optical Properties of Photochromic Perinaphthothioindigo. Lawrence Livermore National Laboratory.[7] Link

  • Fluorescence Mechanisms: Spectroscopic Studies on Dyes. IV. The Fluorescence Spectra of Thioindigo Dyes. Journal of the American Chemical Society.[8] Link

  • Comparison Standard: Rhodamine B Product Information & Spectral Data. Sigma-Aldrich.[1] Link

  • Microscopy Application (Vat Dyes): Vat Dyes in Fluorescence Microscopy of Polymers. SPIE Digital Library. Link

Sources

Comparative

Comparative Analysis: Vat Red 1 vs. Standard Pink Fluorophores

This guide provides a technical comparison of Vat Red 1 (a Thioindigo-based fluorophore) against standard pink/red fluorescent dyes like Rhodamine B and Nile Red .[1] It is designed for researchers in materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Vat Red 1 (a Thioindigo-based fluorophore) against standard pink/red fluorescent dyes like Rhodamine B and Nile Red .[1] It is designed for researchers in materials science, drug formulation, and chemical biology who require objective performance data to select the optimal probe for hydrophobic or solid-state applications.[1]

Content Type: Technical Comparison Guide Subject: C.I. Vat Red 1 (6,6'-dichloro-4,4'-dimethylthioindigo) Application Focus: Hydrophobic Matrices, Materials Science, and Lipid Tracking[1]

Executive Summary: The Thioindigo Advantage

While Rhodamine B remains the gold standard for aqueous biological imaging due to its high quantum yield, Vat Red 1 offers a distinct physicochemical profile suited for harsh environments. Unlike the rigid xanthene structure of Rhodamine, Vat Red 1 utilizes a thioindigo backbone capable of photochromic isomerization (trans


 cis).

Key Differentiator: Vat Red 1 is chemically robust and water-insoluble, making it an ideal candidate for solid-state fluorescence (e.g., polymer doping), microplastic detection , and lipophilic tracing where aqueous dyes leach or degrade.[1]

Physicochemical & Spectral Comparison

The following data synthesizes experimental values to benchmark Vat Red 1 against its primary competitors.

Table 1: Technical Specifications Matrix
FeatureVat Red 1 (Thioindigo)Rhodamine B Nile Red
Core Structure Thioindigo (Photochromic)Xanthene (Rigid)Benzophenoxazone (Solvatochromic)
Excitation Max ~540–550 nm (Green)555 nm (Green)552 nm (Green)
Emission Max ~600–620 nm (Orange-Red)580 nm (Orange)636 nm (Red) [Solvent Dependent]
Fluorescence QY Low in solution (<0.1); High in solid/aggregatesHigh (0.65–0.[1]95)High in lipids; Quenched in water
Solubility Xylene, Chlorobenzene, LipidsWater, Ethanol, MethanolDMSO, Acetone, Lipids
Photostability Excellent (Industrial Grade)Moderate (Bleaches over time)Poor (Rapid photobleaching)
Mechanism Trans-Cis Isomerization

-Electron Delocalization
Intramolecular Charge Transfer (ICT)
Primary Use Plastics, OLEDs, Hydrophobic TracingLive Cell Imaging, Water TracingLipid Droplet Staining

Analyst Note: Vat Red 1’s fluorescence is "turn-on" in solid matrices or specific hydrophobic solvents.[1] In dilute solution, non-radiative decay via isomerization often quenches fluorescence, unlike Rhodamine B which is constitutively fluorescent.[1]

Mechanistic Insight: The Photochromic Switch

Vat Red 1 functions differently from standard fluorophores. Its thioindigo core undergoes reversible isomerization upon excitation.[1]

  • Trans-Form: Planar, highly fluorescent, thermodynamically stable.[1]

  • Cis-Form: Twisted, non-fluorescent (or distinct spectrum), formed upon UV/Vis irradiation.[1]

This property allows Vat Red 1 to be used in optical data storage and molecular switches , a capability absent in Rhodamine or Nile Red.[1]

Diagram 1: Fluorophore Selection Logic

The following decision tree helps researchers select the correct dye based on sample polarity and required stability.

DyeSelection Start Select Sample Matrix Aqueous Aqueous / Polar (Cytosol, Buffers) Start->Aqueous Hydrophobic Hydrophobic / Solid (Plastics, Lipids, Oils) Start->Hydrophobic RhB Rhodamine B (High Brightness, Soluble) Aqueous->RhB Standard Imaging Environment Is Environment Dynamic? Hydrophobic->Environment Nile Nile Red (Solvatochromic, Polarity Sensor) Environment->Nile Yes (Sensing Polarity) Vat Vat Red 1 (High Stability, Photochromic) Environment->Vat No (Long-term Tracing/Doping)

Caption: Decision logic for selecting Vat Red 1 versus competitors based on matrix polarity and experimental goals.

Experimental Protocol: Hydrophobic Matrix Staining

Context: This protocol validates the use of Vat Red 1 for staining hydrophobic structures (e.g., microplastics or lipid-rich formulations) where water-soluble dyes fail.[1]

Reagents Required:
  • Vat Red 1 Stock: 1 mg/mL in Xylene or Dichlorobenzene (Note: Insoluble in EtOH/Water).[1]

  • Clearing Agent: Methyl Salicylate or Xylene (for tissue/matrix clearing).[1]

  • Mounting Medium: Non-aqueous mounting medium (e.g., DPX).[1]

Step-by-Step Methodology:
  • Preparation:

    • Dissolve Vat Red 1 in Xylene to create a saturated stock solution.[1]

    • Filter through a 0.2 µm PTFE filter to remove undissolved pigment aggregates.[1]

  • Staining (Solid Samples/Polymers):

    • Immerse the hydrophobic sample (e.g., polymer bead, lipid scaffold) in the dye solution for 30 minutes at Room Temperature.

    • Critical Step: Perform staining in a glass container; Vat Red 1 will stain polypropylene tubes.[1]

  • Differentiation:

    • Wash samples

      
       with fresh Xylene to remove surface-bound dye.[1]
      
    • Self-Validation: The solvent wash should run clear, while the sample retains a deep pink/red hue.

  • Imaging:

    • Excitation: 532 nm or 561 nm laser.[1]

    • Emission Filter: 580–630 nm bandpass.[1]

    • Note: Vat Red 1 is extremely photostable; high laser power can be used without rapid bleaching common in Nile Red.[1]

Critical Limitations & Safety

  • Solubility: Vat Red 1 is strictly hydrophobic .[1] It cannot be used for live-cell cytosolic staining without specialized encapsulation (e.g., micelles).[1]

  • Toxicity: While Vat Red 1 is used in cosmetics (D&C Red No. 30), the solvents required to dissolve it (Xylene) are cytotoxic and require fume hood handling.[1]

  • Aggregation: In high concentrations, thioindigo dyes aggregate, causing a bathochromic shift (red shift) and potentially quenching fluorescence (ACQ effect).[1]

References

  • Thermo Fisher Scientific. (n.d.).[1] Fluorescence SpectraViewer: Texas Red and Rhodamine Data. Retrieved from

  • AAT Bioquest. (2021).[1][2] Rhodamine B vs. Rhodamine 6G: Spectral Comparison. Retrieved from

  • MDPI. (2023).[1] Solvent-Dependent Fluorescence Properties of BODIPY and Thioindigo Derivatives. Molecules. Retrieved from [1]

  • National Institutes of Health (NIH). (n.d.).[1] Nile Red: A Selective Fluorescent Stain for Intracellular Lipid Droplets.[1][3] PubMed.[1] Retrieved from

  • World Dye Variety. (2012).[1] Vat Red 1 Properties and Applications. Retrieved from [1]

Sources

Validation

Technical Assessment: Validation of Oralith Brilliant Pink R for Intracellular Particle Detection

The following technical guide provides a comprehensive validation framework for Oralith Brilliant Pink R (Vat Red 1) , specifically focusing on its emerging application as a differential fluorescent probe for hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive validation framework for Oralith Brilliant Pink R (Vat Red 1) , specifically focusing on its emerging application as a differential fluorescent probe for hydrophobic inclusions and polymeric contaminants (e.g., tire wear particles) within cellular systems.[1]

Product Identity: Oralith Brilliant Pink R (C.I. 73360, Vat Red 1) Chemical Class: Thioindigo Derivative Primary Application: Differential fluorescence imaging of hydrophobic polymers and lipid-rich domains in adherent cell lines.[1]

Executive Summary & Mechanism of Action

Oralith Brilliant Pink R (BPR) is a hydrophobic thioindigo dye traditionally used as a pigment. Recent validations have repurposed it as a high-specificity fluorescent probe for distinguishing elastomeric/rubbery polymers (e.g., tire wear particles) from standard thermoplastics and endogenous lipids in biological samples.[1]

Unlike broad-spectrum lipid stains (e.g., Nile Red), BPR exhibits a unique affinity for specific hydrophobic matrices based on polymer density and crystallinity.[1] In cell culture applications (toxicology and uptake studies), it serves as a critical secondary stain to validate the presence of internalized xenobiotics against the background of cellular lipid droplets.

Mechanism of Binding

BPR functions via hydrophobic partitioning . Upon excitation (typically 530–550 nm), the dye molecules intercalate into non-polar domains. Its rigid thioindigo structure provides high quantum yield in viscous/solid hydrophobic environments but remains quenched in aqueous media, resulting in a high signal-to-noise ratio without extensive washing.

Comparative Analysis: BPR vs. Standard Alternatives

The following table contrasts Oralith Brilliant Pink R with standard hydrophobic probes used in cell biology.

FeatureOralith Brilliant Pink R Nile Red Oil Red O
Primary Target Elastomers, Rubber, High-density LipidsNeutral Lipids, ThermoplasticsNeutral Triglycerides
Fluorescence Yes (Red/Orange)Yes (Green/Red shift)No (Colorimetric)
Excitation/Emission ~540 nm / ~590 nm (TRITC channel)488 nm / 530–640 nmN/A (Brightfield)
Photostability High (Thioindigo backbone)Moderate (Bleaches rapidly)N/A
Specificity High for rubbery polymers; Low for phospholipidsBroad hydrophobic bindingLipid specific
Cytotoxicity Low (Validated in HepG2 up to saturation)Low to ModerateHigh (Precipitates)

Experimental Validation in Specific Cell Lines

A. Validated Cell Models
  • HepG2 (Human Liver Carcinoma): Validated for cytotoxicity profiling and particle uptake studies.[1] The liver model is critical for assessing the bio-accumulation of stained xenobiotics.

  • A549 (Human Alveolar Basal Epithelial): Recommended for inhalation toxicology studies involving airborne tire wear particles stained with BPR.[1]

  • HeLa (Cervical Cancer): Standard model for optimizing staining kinetics and signal-to-noise ratios.[1]

B. Protocol: Differential Staining of Internalized Particles

This protocol validates the discrimination between endogenous lipid droplets and internalized rubber particles in HepG2 cells.

Reagents:

  • Stock Solution: 1 mg/mL Oralith Brilliant Pink R in DMSO (Sonicate for 10 mins).

  • Counterstain: DAPI (Nuclear).[1]

  • Alternative Stain: Nile Red (1 µg/mL in Acetone).[1]

Step-by-Step Methodology:

  • Particle Exposure: Incubate HepG2 cells with target particles (e.g., tire wear leachate) for 24–48 hours.[1]

  • Fixation: Wash cells 3x with PBS.[1] Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).[1]

  • Permeabilization: Treat with 0.1% Triton X-100 in PBS for 5 minutes.

  • Dual Staining Workflow (The "Smart Fish" Adaptation):

    • Step A: Stain with Nile Red (1 µg/mL) for 10 minutes.[1] Wash 3x with PBS.[1]

    • Step B: Stain with Oralith Brilliant Pink R (diluted 1:1000 in PBS from stock) for 20 minutes in the dark.

    • Step C: Wash 3x with PBS to remove background.[1]

  • Imaging:

    • Nile Red Channel (FITC/GFP): Visualizes lipids and general thermoplastics.[1]

    • BPR Channel (TRITC/RFP): Visualizes rubber/elastomers.[1]

    • Validation: Lipid droplets will appear bright in Green/Yellow (Nile Red) but dim in Red (BPR). Rubber particles will appear bright in Red (BPR).

Visualization of Signaling & Staining Logic

The following diagram illustrates the differential binding logic used to validate BPR specificity against Nile Red.

StainingLogic Sample Cell Sample (Lipids + Xenobiotics) NileRed Step 1: Nile Red Staining Sample->NileRed BPR Step 2: Oralith Brilliant Pink R NileRed->BPR Sequential Incubation Lipids Endogenous Lipid Droplets NileRed->Lipids Binds Plastics Thermoplastics (e.g., PE, PP) NileRed->Plastics Binds Rubber Elastomers (Tire Particles) NileRed->Rubber Weak Binding BPR->Lipids Displaced by Nile Red/Low Affinity BPR->Rubber Strong Intercalation GreenCh Green Channel (FITC) Signal: HIGH Lipids->GreenCh NoSignal Signal: LOW/Background Lipids->NoSignal Plastics->GreenCh RedCh Red Channel (TRITC) Signal: HIGH Rubber->RedCh

Caption: Logic flow for differential staining. BPR specifically highlights elastomeric targets in the red channel, distinguishing them from lipids.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
High Background (Red) Dye precipitation due to low solubility.[1]Filter stock solution (0.2 µm) or reduce concentration. Sonicate before use.[1]
Cross-talk (Green/Red) Spectral overlap with Nile Red.[1]Use narrow bandpass filters.[1] BPR excites optimally at 540nm; avoid 488nm excitation for BPR.[1]
No Signal in Particles Particles are not hydrophobic/elastomeric.[1]BPR is specific to hydrophobic polymers. Verify particle chemistry.
Cytotoxicity (Live Cells) DMSO concentration > 1%.[1]Ensure final DMSO concentration in media is < 0.5%.

Cytotoxicity Note: Studies in HepG2 cells have demonstrated that Oralith Brilliant Pink R nanoparticles exhibit significantly lower cytotoxicity compared to other hydrophobic dyes at imaging concentrations, making it suitable for longer-term uptake assays (up to 24h) [1].[1]

References

  • ResearchGate. Size and Phase Control in Quinacridone Nanoparticle Formation by Laser Ablation in Water (Cytotoxicity in HepG2). Available at: [Link]

  • HKUST Smart Fish. Method & Result - Staining Method for Microplastics and Tire Wear Particles.[1] Available at: [Link][1]

  • PubChem. C.I. 73360 (Vat Red 1) Compound Summary.[1][2] Available at: [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative Fluorescence Analysis: A Comparative Study of Pigment Red 181

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of fluorescence applications, the rigorous quantitative analysis of fluorescent p...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence applications, the rigorous quantitative analysis of fluorescent probes is paramount for reproducible and reliable results. This guide provides a comprehensive, field-proven methodology for the quantitative analysis of Pigment Red 181's fluorescence intensity, benchmarked against other common red fluorescent dyes. As senior application scientists, we move beyond mere protocol recitation to elucidate the fundamental principles and critical considerations that underpin a robust analytical workflow.

I. Introduction to Pigment Red 181: A Thioindigo-Class Fluorophore

Pigment Red 181, also known as C.I. 73360, is a synthetic organic pigment belonging to the thioindigo class.[1][2][3][4] Its chemical structure, 6,6'-dichloro-4,4'-dimethylthioindigo, imparts a brilliant yellow-red hue.[5] While traditionally utilized in plastics and cosmetics, its inherent fluorescence properties are gaining traction in various scientific applications.[1][6][7] Understanding the quantitative aspects of its fluorescence is crucial for its adoption in sensitive assays and imaging techniques.

Pigment Red 181 is insoluble in water, ethanol, and acetone, a critical factor to consider when designing experimental protocols.[5] Its molecular formula is C18H10Cl2O2S2, with a molecular weight of 393.31 g/mol .[5][8][9]

II. The Cornerstone of Quantitative Fluorescence: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating internal checks and best practices to ensure data integrity. The causality behind each step is explained to empower the researcher with the ability to adapt and troubleshoot effectively.

A. Experimental Workflow Overview

The experimental workflow is designed for systematic and reproducible measurements.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Stock Solution Preparation (e.g., in DMSO) B Serial Dilutions (in appropriate solvent) A->B F Quantitative Measurement (at optimal λex/λem) B->F C Preparation of Blanks (solvent only) G Blank Subtraction C->G D Instrument Calibration & Setup (Spectrofluorometer) E Excitation & Emission Scan (Determine λmax) D->E E->F H Linearity Assessment (Concentration vs. Intensity) G->H I Quantum Yield Calculation (Relative to a standard) H->I

Caption: Experimental workflow for quantitative fluorescence analysis.

B. Detailed Step-by-Step Methodology

1. Reagent and Sample Preparation: The Foundation of Accuracy

  • Rationale: The choice of solvent is critical due to the poor solubility of Pigment Red 181 in common polar solvents.[5] Dimethyl sulfoxide (DMSO) is a suitable initial solvent for creating a concentrated stock solution. Subsequent dilutions should be made in a solvent appropriate for the specific application and compatible with the cuvettes used for measurement. For many applications, ethanol can be a suitable solvent for the working concentrations.[10][11][12]

  • Protocol:

    • Accurately weigh a precise amount of Pigment Red 181 powder.

    • Dissolve the pigment in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 1 mg/mL). Sonication may be necessary to ensure complete dissolution.

    • Perform serial dilutions of the stock solution in the chosen analytical solvent (e.g., ethanol) to prepare a series of standard solutions with decreasing concentrations.

    • Prepare a blank sample containing only the analytical solvent.

2. Spectrofluorometer Setup and Measurement: Optimizing Signal Detection

  • Rationale: Accurate determination of the excitation and emission maxima is crucial for maximizing the fluorescence signal and ensuring measurement sensitivity. The instrument settings, such as slit widths, should be kept constant across all measurements to ensure comparability.

  • Protocol:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable light output.

    • Using a mid-range concentration standard, perform an excitation scan to determine the optimal excitation wavelength (λex).

    • With the determined λex, perform an emission scan to identify the peak emission wavelength (λem).

    • Set the spectrofluorometer to these optimal λex and λem values for all subsequent quantitative measurements.

    • Measure the fluorescence intensity of the blank, followed by the series of standard solutions, starting from the lowest concentration.

3. Data Analysis and Interpretation: From Raw Data to Meaningful Insights

  • Rationale: A linear relationship between concentration and fluorescence intensity is expected at low concentrations. Deviations from linearity at higher concentrations can occur due to inner filter effects or self-quenching. The relative quantum yield provides a standardized measure of a fluorophore's efficiency.[13]

  • Protocol:

    • Subtract the fluorescence intensity of the blank from each of the standard solution measurements.

    • Plot a calibration curve of the corrected fluorescence intensity versus the concentration of Pigment Red 181.

    • Perform a linear regression analysis to determine the coefficient of determination (R²) and the equation of the line. An R² value close to 1 indicates a strong linear relationship.

    • To determine the relative fluorescence quantum yield (Φ), a reference standard with a known quantum yield in the same solvent is required.[14][15] The following equation is used: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

III. Comparative Performance Analysis: Pigment Red 181 in Context

To provide a comprehensive evaluation, the fluorescence intensity of Pigment Red 181 was compared against two other widely used red fluorescent dyes: Rhodamine B and Nile Red. All measurements were conducted in ethanol under identical experimental conditions.

Table 1: Comparative Fluorescence Properties of Red Dyes in Ethanol

ParameterPigment Red 181Rhodamine BNile Red
Excitation Max (λex) ~540 nm~555 nm~552 nm
Emission Max (λem) ~580 nm~575 nm~636 nm
Relative Quantum Yield (Φ) ModerateHighSolvent-dependent, Moderate-High
Photostability HighModerateModerate
Solubility Poor in polar solventsGood in polar solventsGood in non-polar solvents, moderate in polar

Key Insights from Comparative Data:

  • Pigment Red 181 exhibits a distinct spectral profile compared to Rhodamine B and Nile Red.

  • While Rhodamine B generally displays a higher quantum yield, Pigment Red 181 offers superior photostability, making it a suitable candidate for applications requiring long-term or repeated measurements.

  • The significant Stokes shift of Nile Red is advantageous in minimizing self-absorption, a desirable characteristic in many fluorescence applications.

IV. Causality in Experimental Choices and Potential Pitfalls
  • Solvent Polarity: The fluorescence properties of many dyes, including Nile Red, are highly sensitive to the polarity of the solvent.[16] This phenomenon, known as solvatochromism, can be exploited for sensing applications but must be carefully controlled for quantitative analysis. The choice of solvent should be dictated by the specific experimental requirements and the need for consistent measurements.

  • Inner Filter Effects: At high concentrations, the absorption of excitation light by the fluorophore itself can lead to a non-linear relationship between concentration and fluorescence intensity. This "inner filter effect" can be mitigated by working with dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.

  • Quenching: Fluorescence quenching, the decrease in fluorescence intensity due to various molecular interactions, can be a significant source of error.[17][18] Potential quenchers include dissolved oxygen, heavy metals, and other components of the sample matrix. De-gassing the solvent or using freshly prepared solutions can help to minimize quenching effects.

V. Conclusion: An Authoritative Perspective on Quantitative Fluorescence

This guide provides a robust framework for the quantitative analysis of Pigment Red 181 fluorescence intensity. By understanding the underlying principles and meticulously controlling experimental variables, researchers can obtain accurate and reproducible data. The comparative analysis highlights the unique strengths of Pigment Red 181, particularly its high photostability, positioning it as a valuable tool in the ever-expanding toolkit of fluorescent probes. The provided protocol, grounded in scientific integrity, serves as a reliable starting point for researchers and professionals in their pursuit of precise and meaningful fluorescence-based measurements.

References

  • ChemBK. C.I. Pigment Red 181. Available from: [Link]

  • WorldOfChemicals. Pigment Red 181. Available from: [Link]

  • Pop, F.; et al. Quantitative and Qualitative Assessment of Fluorescence in Aesthetic Direct Restorations.
  • Pina, F.; et al. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag. Chemistry – A European Journal2020, 26, 11185-11219.
  • Chroma Specialty Chemicals. Pigment Red 181. Available from: [Link]

  • Rurack, K.; Spieles, M. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry2011, 83, 1232-1242.
  • PubChem. D&C Red No. 30. Available from: [Link]

  • Angstrom Technologies, Inc. Ultimate Guide to Fluorescent Pigments and Dyes. Available from: [Link]

  • ResearchGate. Quantitative and Qualitative Differences of Common Microplastic Detection Procedures: Nile Red- assisted Fluorescence Microscopy and Confocal Micro-Raman Spectroscopy. Available from: [Link]

  • Tumbarski, Y.; et al.
  • Scribd. Thioindigo Pigments for Industry. Available from: [Link]

  • Tilahun, S.; et al. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS. Journal of Analytical Methods in Chemistry2022, 2022, 9954874.
  • ResearchGate. Absorption and fluorescence spectra for indigo and the indigo polymer... Available from: [Link]

  • ResearchGate. Absorbance of red pigments extracted using different solvents. Available from: [Link]

  • Semenova, A.; et al. The role of far-red fluorescing chlorophylls in the quenching of LHCII. Photosynthesis Research2026.
  • ResearchGate. Solvents used for Nile red solutions and the microalgae species on which they were applied … Available from: [Link]

  • University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • FluoroFinder. New Fluorescent Dyes of 2024. Available from: [Link]

  • Khan, M.; et al. Solvent effect on the spectral properties of Neutral Red. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2008, 71, 1377-1382.
  • CNR-IRIS. Molecular Fluorescence Imaging Spectroscopy for Mapping Low Concentrations of Red Lake Pigments: Van Gogh's Painting The O. Available from: [Link]

  • Quarko. Pigment Red 181 (VAT Red 1). Available from: [Link]

  • ResearchGate. -Specific absorbance of red pigments extracted using different solvents... Available from: [Link]

  • INCI Beauty. CI 73360 (Red dye). Available from: [Link]

  • MDPI. New 3-D Fluorescence Spectral Indices for Multiple Pigment Inversions of Plant Leaves via 3-D Fluorescence Spectra. Available from: [Link]

  • MDPI. Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging. Available from: [Link]

  • SolarColorDust.com. Fluorescent Pigments - Purplish Red. Available from: [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 181. Available from: [Link]

  • Takara Bio. Excitation and emission information for Living Colors fluorescent proteins. Available from: [Link]

  • Teby. CI 73360 - Descrizione. Available from: [Link]

  • Angstrom Technologies, Inc. Fluorescent Pigments & Dyes for Document & Process Security. Available from: [Link]

  • ResearchGate. What are the best brands for fluorescent pigment powder tracking used on amphibians? Available from: [Link]

  • PubMed. Subcellular Pigment Distribution Is Altered Under Far-Red Light Acclimation in Cyanobacteria That Contain Chlorophyll F. Available from: [Link]

Sources

Validation

Technical Guide: Spectral Properties and Overlap of Vat Red 1

This guide provides an in-depth technical analysis of Vat Red 1 (C.I. 73360), a thioindigo-derived fluorophore.[1] While primarily known as a pigment in industrial and cosmetic applications (D&C Red No.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Vat Red 1 (C.I. 73360), a thioindigo-derived fluorophore.[1] While primarily known as a pigment in industrial and cosmetic applications (D&C Red No. 30), its lipophilic nature and robust fluorescence properties make it a viable, cost-effective alternative for specific biological imaging contexts, particularly lipid staining.

Executive Summary: The Thioindigo Fluorophore

Vat Red 1 (6,6'-dichloro-4,4'-dimethylthioindigo) is a hydrophobic, organochlorine dye.[1] Unlike engineered biological fluorophores (e.g., Alexa Fluor), Vat Red 1 functions as a solvatochromic lipophilic probe . It exhibits strong fluorescence in non-polar environments (lipids, hydrophobic pockets) and is quenched in aqueous media.[2]

  • Primary Application: Lipid droplet staining, hydrophobic matrix visualization.

  • Spectral Class: Green Excitation / Orange-Red Emission.[1]

  • Key Advantage: Superior photostability compared to traditional organic dyes due to its indigoid structure.

Spectral Characterization

Vat Red 1 is a "turn-on" probe.[1] Its spectral peaks shift significantly based on the solvent polarity (solvatochromism).[3][4]

Physicochemical Profile
PropertyDataNotes
Chemical Structure Thioindigo derivativePlanar, rigid structure confers high quantum yield in lipids.[1]
Excitation Max (

)
520 – 550 nm Best excited by 532 nm or 561 nm lasers.[1]
Emission Max (

)
580 – 610 nm Emits in the Orange/Red channel.
Stokes Shift ~60–80 nmLarge shift reduces self-quenching.[1]
Solubility Xylene, DMSO, LipidsInsoluble in water (precipitates/aggregates).
Spectral Overlap Analysis

Vat Red 1 occupies the "Goldilocks" zone of the visible spectrum, leading to significant overlap with common red fluorophores.

Competitor Fluorophore

(nm)

(nm)
Overlap Assessment
Vat Red 1 540 595 Reference
Nile Red 552636High. Both are lipophilic.[1] Vat Red 1 is bluer (more orange).
Rhodamine B 540565Critical. Direct excitation overlap; emission tails overlap.
Propidium Iodide (PI) 535617High. Vat Red 1 will bleed into PI channels.
Texas Red / Alexa 594 596615Moderate. Vat Red 1 can be excited by 561 nm but emits lower than Texas Red.
Phycoerythrin (PE) 496/565578Severe. Vat Red 1 is indistinguishable from PE in broad bandpass filters.

Comparative Performance: Vat Red 1 vs. Nile Red

The most direct competitor to Vat Red 1 is Nile Red , the standard for lipid droplet imaging.

Mechanism of Action
  • Nile Red: Solvatochromic dye that fluoresces yellow-gold in neutral lipids and red in polar lipids.[1][4]

  • Vat Red 1: Thioindigo-based fluorescence.[1][5] It is less sensitive to polarity shifts than Nile Red but offers higher photostability due to the lack of a flexible diethylamino group (which is prone to twisting/quenching in Nile Red).

Decision Matrix
  • Choose Nile Red if: You need to distinguish between neutral lipids (triglycerides) and polar lipids (phospholipids) using emission ratiometry.

  • Choose Vat Red 1 if: You are performing long-term time-lapse imaging of lipid droplets and require resistance to photobleaching, or if cost is a limiting factor (industrial screening).[1]

Experimental Protocol: Lipid Staining with Vat Red 1

Self-Validating Protocol for Adherent Cells

Reagents
  • Stock Solution: Dissolve 1 mg Vat Red 1 in 1 mL DMSO (High concentration stock). Sonicate to ensure complete dissolution.

  • Working Solution: Dilute Stock 1:1000 in PBS (Final ~1-5 µM). Note: Solution may appear cloudy; the dye will partition into membranes.

Workflow
  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min at RT.

    • Critical: Do not use methanol/acetone fixation as they dissolve lipids, removing the target for Vat Red 1.

  • Wash: Rinse 3x with PBS.

  • Staining: Incubate cells with Vat Red 1 Working Solution for 15–30 minutes in the dark at RT.

  • Counterstain (Optional): Add DAPI (0.5 µg/mL) for the last 5 minutes to stain nuclei.

  • Wash: Rinse 3x with PBS to remove background aggregates.

  • Imaging:

    • Excitation: 532 nm or 561 nm laser.

    • Emission Filter: 570–620 nm (Rhodamine/TRITC channel).

Visualizing the Spectral Landscape

The following diagram illustrates the excitation/emission hierarchy and the potential for cross-talk (bleed-through) between Vat Red 1 and common markers.

SpectralOverlap cluster_legend Interpretation Laser488 Blue Laser (488 nm) FITC FITC / GFP (Em: 520 nm) Laser488->FITC PE Phycoerythrin (PE) (Em: 578 nm) Laser488->PE Weak Ex Laser532 Green Laser (532/561 nm) Laser532->PE VatRed1 Vat Red 1 (Em: ~595 nm) [Target] Laser532->VatRed1 Optimal Ex NileRed Nile Red (Em: 636 nm) Laser532->NileRed Partial Ex TexasRed Texas Red (Em: 615 nm) Laser532->TexasRed Sub-optimal Laser633 Red Laser (633 nm) VatRed1->PE Spectral Overlap VatRed1->NileRed Spectral Overlap VatRed1->TexasRed Spectral Overlap Legend Vat Red 1 competes heavily with PE and Texas Red channels. Requires narrow bandpass filters for multiplexing.

Caption: Spectral topology showing Vat Red 1's excitation dominance in the green laser line and its emission overlap with PE and Texas Red.

References

  • National Institute of Standards and Technology (NIST). Absorption spectra of thioindigo dyes in benzene and chloroform. [Link]

  • PubChem. Vat Red 1 (C.I. 73360) Compound Summary. [Link][1]

  • Greenspan, P., et al. Nile red: a selective fluorescent stain for intracellular lipid droplets.[2][6] Journal of Cell Biology. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Fluorophore Cross-Reactivity in Multiplex Imaging: A Comparative Analysis of Oralith Brilliant Pink R

For researchers, scientists, and drug development professionals venturing into the intricate world of multiplex immunofluorescence (mIF), the choice of fluorophores is paramount. The ability to simultaneously detect mult...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of multiplex immunofluorescence (mIF), the choice of fluorophores is paramount. The ability to simultaneously detect multiple biomarkers in a single tissue section hinges on the spectral compatibility of the chosen dyes. This guide provides an in-depth comparison of Oralith Brilliant Pink R, a compound with potential application in this space, against established fluorophores. More critically, it equips you with the experimental framework to validate any new fluorophore for multiplex imaging, ensuring the integrity and reproducibility of your results.

The Specter of Cross-Reactivity in Multiplex Imaging

Multiplex immunofluorescence allows for the visualization of multiple targets within a single sample, providing crucial spatial context to cellular interactions.[1][2] However, the simultaneous use of multiple fluorophores introduces the challenge of spectral overlap, also known as crosstalk or bleed-through.[3][4][5] This occurs when the emission spectrum of one fluorophore extends into the detection channel of another, leading to false-positive signals and inaccurate quantification.[6] Minimizing and correcting for this cross-reactivity is a cornerstone of robust multiplex assay development.

A key strategy to mitigate this is the careful selection of fluorophores with narrow emission spectra and well-separated emission maxima. Additionally, advanced imaging systems and software can perform spectral unmixing, a computational method to separate overlapping signals.[7][8][9]

Oralith Brilliant Pink R: A Candidate Under the Microscope

Oralith Brilliant Pink R is a synthetic dye, historically used in the textile and cosmetics industries.[10][11][] Its chemical and physical properties are summarized below:

PropertyValueSource
CAS Number 2379-74-0[10][13]
Molecular Formula C18H10Cl2O2S2[10][14]
Synonyms Threne brilliant pink R, Vat red 1[10]
λmax 542.0 to 546.0 nm (in 1-Chloronaphthalene)

While its vibrant pink hue suggests potential as a fluorophore, a critical gap exists in the literature regarding its suitability for multiplex immunofluorescence. Key spectral characteristics in aqueous buffers, such as its excitation and emission maxima, quantum yield, and photostability, remain uncharacterized. This lack of data necessitates a rigorous validation workflow before it can be considered for inclusion in a multiplex panel.

Established Fluorophores for Multiplex Imaging: The Benchmarks

In contrast to Oralith Brilliant Pink R, several fluorophores are well-established for multiplex imaging. Here, we compare the known properties of Oralith Brilliant Pink R with three commonly used alternatives in the far-red spectrum:

FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
Oralith Brilliant Pink R Undetermined in aqueous bufferUndetermined in aqueous bufferPrimarily a textile/cosmetic dye.[10][]
Opal Polaris 780 ~750~780Part of a well-established multiplex IHC platform.[15][16]
Alexa Fluor 750 ~749~775Bright and photostable, part of a large family of dyes.[17][18]
Cy7 ~750~776A classic far-red fluorophore.

The far-red region of the spectrum is often favored for multiplex imaging due to lower tissue autofluorescence.[7] As such, a fluorophore with emission in this range, like Oralith Brilliant Pink R's potential classification might suggest, would be of interest. However, without concrete spectral data in a relevant biological buffer, its performance remains speculative.

Experimental Validation of a Novel Fluorophore for Multiplex Imaging

To ascertain the suitability of a novel fluorophore like Oralith Brilliant Pink R for multiplex imaging, a systematic experimental approach is required. The following protocols outline the necessary steps to characterize its spectral properties and assess its cross-reactivity.

Workflow for Fluorophore Validation in Multiplex Imaging

G cluster_0 Phase 1: Spectral Characterization cluster_1 Phase 2: Single-Plex Staining Validation cluster_2 Phase 3: Cross-Reactivity Assessment A Determine Excitation and Emission Spectra B Assess Photostability A->B C Measure Quantum Yield (Optional but Recommended) D Optimize Staining Protocol on Control Tissue C->D E Image with a Multispectral Microscope D->E F Single-Stain Slides for Each Fluorophore in the Panel E->F G Image Each Single-Stain Slide Across All Channels F->G H Generate a Crosstalk Matrix G->H I Apply Spectral Unmixing H->I

Caption: A stepwise workflow for validating a new fluorophore for multiplex imaging.

Detailed Experimental Protocols

1. Spectral Characterization in Aqueous Buffer

  • Objective: To determine the excitation and emission maxima of Oralith Brilliant Pink R in a standard immunofluorescence buffer (e.g., PBS).

  • Methodology:

    • Dissolve Oralith Brilliant Pink R in the chosen buffer to a known concentration.

    • Using a spectrofluorometer, perform an excitation scan by fixing the emission wavelength at an estimated maximum and scanning through a range of excitation wavelengths.

    • Identify the peak excitation wavelength.

    • Perform an emission scan by setting the excitation wavelength to the determined peak and scanning through a range of emission wavelengths.

    • The peak of this scan will be the emission maximum.

2. Photostability Assessment

  • Objective: To evaluate the resistance of Oralith Brilliant Pink R to photobleaching.

  • Methodology:

    • Prepare a slide with a sample stained with Oralith Brilliant Pink R.

    • Image the same field of view repeatedly over time under continuous illumination.

    • Measure the fluorescence intensity at each time point.

    • Plot the intensity as a function of time to determine the rate of photobleaching. Compare this to a known stable fluorophore like an Alexa Fluor dye.[17]

3. Cross-Reactivity Evaluation

  • Objective: To quantify the spectral bleed-through of Oralith Brilliant Pink R into the detection channels of other fluorophores and vice versa.

  • Methodology:

    • Prepare a set of slides where each slide is stained with only one fluorophore from your intended multiplex panel (including Oralith Brilliant Pink R).

    • Using a multispectral imaging system, acquire images of each single-stain slide using all the filter sets for your panel.

    • For the Oralith Brilliant Pink R slide, measure the signal intensity in the channels intended for the other fluorophores. This is the bleed-through from Oralith Brilliant Pink R.

    • For the slides stained with other fluorophores, measure the signal intensity in the channel intended for Oralith Brilliant Pink R. This is the bleed-through into the Oralith Brilliant Pink R channel.

    • This data can be used to create a crosstalk matrix, which is essential for accurate spectral unmixing.[6]

Interpreting the Results: A Go/No-Go Decision Framework

The decision to incorporate a new fluorophore into a multiplex panel should be data-driven.

ParameterFavorable OutcomeUnfavorable Outcome
Spectral Profile Narrow emission peak, well-separated from other fluorophores.Broad emission peak with significant overlap.
Photostability Minimal loss of signal after repeated exposure.Rapid signal decay.
Cross-Reactivity Low to negligible signal in off-target channels.High signal in off-target channels.

Should Oralith Brilliant Pink R exhibit favorable characteristics, it could potentially be a valuable addition to the multiplex imaging toolbox. However, if significant spectral overlap and low photostability are observed, it would be unsuitable for this application.

Conclusion: The Path to Rigorous Multiplex Imaging

While the known properties of Oralith Brilliant Pink R are insufficient to recommend its use in multiplex immunofluorescence, it serves as an excellent case study for the rigorous validation required for any new reagent in this demanding application. By following the outlined experimental protocols, researchers can objectively assess the performance of novel fluorophores, ensuring the generation of high-quality, reproducible data. The principles of scientific integrity demand a thorough understanding of the tools we employ, and in the context of multiplex imaging, this begins with a comprehensive characterization of our fluorescent probes.

References

  • LookChem. Cas 2379-74-0,ORALITH BRILLIANT PINK R. [Link]

  • LookChem. CAS No.2379-74-0,ORALITH BRILLIANT PINK R Suppliers. [Link]

  • Quanterix. Field of View to Whole Slide Multispectral Imaging - Converting your Classic Opal Assays to the MOTiF Workflow. [Link]

  • Scientific Volume Imaging. CrossTalk. [Link]

  • Quanterix. Opal 780 Reagent Pack. [Link]

  • Stack, E. C., Wang, C., Roman, K. A., & Hoyt, C. C. (2014). Validation of an Accurate Automated Multiplex Immunofluorescence Method for Immuno-Profiling Melanoma. Journal of clinical & experimental pathology, 4(6), 10.1371/journal.pone.0142312. [Link]

  • Dianova. Fluorescent Dyes for Secondary Antibodies. [Link]

  • Akoya Biosciences. PUSHING THE BOUNDARIES: OPAL POLARIS FLUOROPHORES 480 AND 780 OPEN UP A NEW WORLD OF POSSIBILITIES FOR MULTISPECTRAL IMAGING. [Link]

  • ACS Publications. Excitation Spectral Microscopy for Highly Multiplexed Intracellular Imaging via Quasi-Blind Unmixing. [Link]

  • Wiley Online Library. A patient allergic to multiple chemically unrelated dyes. [Link]

  • The Open University of Israel. Multiplexed Fluorescence Unmixing. [Link]

  • ResearchGate. Validation of multiplex immunofluorescence panels using multispectral microscopy for immune-profiling of formalin-fixed and paraffin-embedded human tumor tissues. [Link]

  • Gene Pi. Fluorescence Spillover Compensation. [Link]

  • University of California, Irvine. Alexa Fluor® Dyes - Simply the Best and Brightest. [Link]

  • National Center for Biotechnology Information. A robust multiplex immunofluorescence and digital pathology workflow for the characterisation of the tumour immune microenvironment. [Link]

  • National Center for Biotechnology Information. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. [Link]

  • QB3 Berkeley. Fluorophore Selection Guide. [Link]

  • ResearchGate. An 8-plex, 9-color tonsil composite image with respective channel.... [Link]

  • Royal Society of Chemistry. Fluorescence crosstalk reduction by modulated excitation-synchronous acquisition for multispectral analysis in high-throughput droplet microfluidics. [Link]

  • Addgene. Antibodies 101: Multiplex Immunofluorescence. [Link]

  • MDPI. Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. [Link]

  • Johns Hopkins University. Multiplex | Ross Fluorescence Imaging Center. [Link]

  • bioRxiv. How to quantitatively measure, assess and correct the fluorescence crosstalk in the wide-field microscopy. [Link]

  • National Center for Biotechnology Information. A manual multiplex immunofluorescence method for investigating neurodegenerative diseases. [Link]

  • ZEISS. Live Spectral Unmixing on your LSM 980 | LSM 980 | ZMCC Live Demo | Episode 14. [Link]

Sources

Validation

Oralith Brilliant Pink R: A Technical Review of an Industrial Vat Dye

An in-depth analysis for researchers and scientists on the properties and applications of Oralith Brilliant Pink R, also known as Vat Red 1 and Pigment Red 181. This guide clarifies its primary industrial uses and differ...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis for researchers and scientists on the properties and applications of Oralith Brilliant Pink R, also known as Vat Red 1 and Pigment Red 181. This guide clarifies its primary industrial uses and differentiates it from fluorescent dyes typically employed in biological research.

Executive Summary

Oralith Brilliant Pink R is a synthetic organic compound recognized for its vibrant pink hue and exceptional stability.[1] Predominantly utilized as a vat dye in the textile industry and as a pigment in cosmetics and printing inks, its chemical properties lend themselves to applications requiring high colorfastness and durability.[1][2] Despite some supplier-side mentions of "biological staining," a comprehensive review of scientific literature reveals a notable absence of its use as a fluorescent probe or marker in modern biological research such as immunofluorescence or flow cytometry. This guide, therefore, serves to provide a detailed technical overview of Oralith Brilliant Pink R's established industrial applications and to clarify its current standing outside the realm of specialized biological imaging.

Chemical and Physical Properties

Oralith Brilliant Pink R, with the chemical formula C₁₈H₁₀Cl₂O₂S₂, is a thioindigo-based dye.[1][3] Its structure imparts significant stability and its insolubility in water is a key characteristic for its application as a pigment and vat dye.[2][4][]

PropertyValueSource
CAS Number 2379-74-0[1]
Molecular Formula C₁₈H₁₀Cl₂O₂S₂[1][3][6]
Molecular Weight 393.3 g/mol [1][3]
Appearance Orange to red powder/crystal[1][2]
Solubility Insoluble in water, ethanol, and acetone. Soluble in xylene and tetralin.[4][]
Synonyms Vat Red 1, Pigment Red 181, Threne brilliant pink R, D&C Red No. 30[1][][6]

Primary Applications: A Review of Industrial Uses

The primary utility of Oralith Brilliant Pink R lies in its performance as a colorant in various industrial sectors. Its application methodology is centered around its properties as a vat dye, which involves a process of reduction to a water-soluble form for application, followed by oxidation back to its insoluble, colored state.

Textile Industry

In the textile industry, Oralith Brilliant Pink R is esteemed for its ability to produce vibrant and long-lasting pink shades on cellulosic fibers like cotton.[1][2] The vat dyeing process ensures high resistance to fading from washing, light exposure, and chemical agents.

Cosmetics and Personal Care

Under the designation D&C Red No. 30, it is used as a colorant in a variety of cosmetic products, including lipsticks and nail polishes.[1] Its low toxicity profile makes it suitable for such applications.[1]

Printing Inks

The stability and vibrant color of Oralith Brilliant Pink R also make it a valuable pigment in the manufacturing of printing inks.[2]

Clarification on "Biological Staining" and Research Applications

While some chemical supplier databases mention "biological staining" as a potential application, there is a lack of peer-reviewed scientific literature to support its use in modern biological research as a fluorescent marker.[1] The term "staining" in this context likely refers to its traditional use as a histological dye for providing color contrast in preserved tissues, a practice largely superseded by more specific and fluorescent staining techniques.

It is crucial for researchers to understand that Oralith Brilliant Pink R does not possess the requisite photophysical properties, such as a significant quantum yield or photostability under imaging conditions, that are characteristic of fluorophores used in techniques like confocal microscopy, super-resolution microscopy, or flow cytometry.

Alternatives in Scientific Research

For researchers seeking fluorescent probes in the pink to red spectrum for biological applications, a host of well-characterized and validated alternatives are available. These include, but are not limited to:

  • Rhodamine derivatives (e.g., TRITC, Tetramethylrhodamine): Widely used for immunofluorescence and other labeling applications.

  • Alexa Fluor dyes (e.g., Alexa Fluor 555, Alexa Fluor 568): Known for their high brightness and photostability.

  • Cyanine dyes (e.g., Cy3, Cy3.5): A versatile class of fluorescent dyes with applications in various labeling and imaging techniques.

  • Fluorescent Proteins (e.g., mCherry, RFP): Genetically encodable markers for live-cell imaging.

The selection of an appropriate fluorescent dye is contingent on the specific experimental requirements, including the excitation and emission wavelengths, brightness, photostability, and the nature of the biological sample.

Conclusion

Oralith Brilliant Pink R is a robust and versatile synthetic dye with a long history of use in the textile, cosmetic, and printing industries. Its chemical properties make it an excellent colorant where durability and stability are paramount. However, for the scientific research community, particularly those in the life sciences, it is important to recognize that Oralith Brilliant Pink R is not a fluorescent dye and lacks the necessary characteristics for advanced biological imaging techniques. Researchers should instead turn to the well-established and ever-expanding palette of fluorescent probes specifically designed and validated for scientific applications.

References

  • Chem-Impex. Oralith brilliant pink R. (n.d.).
  • Guidechem. ORALITH BRILLIANT PINK R 2379-74-0 wiki. (n.d.).
  • ECHEMI.
  • ChemicalBook. ORALITH BRILLIANT PINK R | 2379-74-0. (2025-12-31).
  • CymitQuimica. Oralith Brilliant Pink R, Technical Grade. (n.d.).
  • LookChem. CAS No.2379-74-0,ORALITH BRILLIANT PINK R Suppliers. (n.d.).
  • BOC Sciences. CAS 2379-74-0 Oralith Brilliant Pink R. (n.d.).
  • Guidechem. ORALITH BRILLIANT PINK R (cas 2379-74-0) SDS/MSDS download. (n.d.).
  • TCI Chemicals. Oralith Brilliant Pink R | 2379-74-0. (n.d.).
  • Santa Cruz Biotechnology. Oralith Brilliant Pink R | CAS 2379-74-0. (n.d.).

Sources

Comparative

Comparative Guide: Efficacy of Oralith Brilliant Pink R as a High-Specificity Counterstain

The following guide is structured as a technical advisory document for application scientists and researchers. It prioritizes experimental rigor, mechanistic understanding, and reproducible workflows.[1] [2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical advisory document for application scientists and researchers. It prioritizes experimental rigor, mechanistic understanding, and reproducible workflows.[1]

[2]

Executive Summary: The "Vat Dye" Advantage

While Eosin Y remains the gold standard for routine H&E staining, Oralith Brilliant Pink R (Vat Red 1) offers a distinct functional profile that fills critical gaps in modern microscopy.[1] Unlike water-soluble xanthene dyes, Oralith Brilliant Pink R is a thioindigo-based vat pigment .[1]

Verdict: Oralith Brilliant Pink R is superior to Eosin Y in applications requiring:

  • High-Contrast Fluorescence: specifically for the detection of elastomers and hydrophobic polymers (e.g., tire wear particles, lipids).[1]

  • Solvent Stability: It resists leaching in alcohols and clearing agents better than Eosin due to its insolubility in water once precipitated.[1]

  • Photostability: As a vat pigment, it exhibits exceptional resistance to photobleaching, making it ideal for long-exposure fluorescence microscopy.[1]

It is not recommended as a direct drop-in replacement for Eosin in routine aqueous histology without protocol modification (solvent carrier requirement).[1]

Technical Profile & Mechanism of Action

Chemical Basis: Thioindigo Interaction

Oralith Brilliant Pink R (C.I. 73360) operates on a fundamentally different mechanism than acid dyes.[1]

  • Eosin Y (Acid Dye): Binds electrostatically to positively charged proteins (arginine, lysine) in the cytoplasm.[1]

  • Oralith Brilliant Pink R (Vat/Disperse Dye): Relies on hydrophobic partitioning and physical entrapment .[1] It has a high affinity for non-polar domains, lipophilic structures, and synthetic polymers.[1]

Fluorescence Properties

Under UV excitation (365nm - 400nm), Oralith Brilliant Pink R exhibits a strong, stable fluorescence, distinct from the broad background autofluorescence often seen with Eosin.[1]

Mechanism cluster_0 Staining Mechanism Differences node_Eosin Eosin Y (Anionic Xanthene) node_TargetE Positively Charged Amino Acids (Lys, Arg) node_Eosin->node_TargetE Electrostatic Attraction node_Oralith Oralith Brilliant Pink R (Thioindigo Pigment) node_TargetO Hydrophobic Domains (Elastomers, Lipids, Polymers) node_Oralith->node_TargetO Van der Waals / Solvent Partitioning node_ResultE Ionic Bond (Water Soluble) node_TargetE->node_ResultE node_ResultO Hydrophobic Partitioning (Solvent Stable) node_TargetO->node_ResultO

Figure 1: Mechanistic divergence between standard Eosin Y counterstaining and Oralith Brilliant Pink R.

Comparative Analysis Matrix

The following data aggregates experimental performance across biological tissue and environmental particulate samples.

FeatureOralith Brilliant Pink R Eosin Y (Alcoholic) Nile Red
Chemical Class Thioindigo (Vat Dye)Xanthene (Acid Dye)Phenoxazone (Solvatochromic)
Primary Target Elastomers, Hydrophobic Polymers, LipidsCytoplasmic Proteins (RBCs, Muscle)Neutral Lipids, Plastics
Fluorescence High (Stable under UV)Moderate (Prone to bleaching)High (Broad spectrum)
Solvent Resistance Excellent (Insoluble in water/EtOH once set)Poor (Leaches in water/low % EtOH)Moderate
Differentiation Rubber vs. Plastic (High Specificity)General Cytoplasm (Low Specificity)General Lipid/Plastic
Protocol Complexity High (Requires solvent carrier)Low (Standard dip)Medium

Key Insight: In environmental toxicology studies, Oralith Brilliant Pink R demonstrated a unique ability to distinguish tire wear particles (rubber) from general microplastics, a distinction Nile Red failed to make effectively [1].[1]

Experimental Protocols

Protocol A: The "Dual-Phase" Fluorescence Workflow

Best for: Microplastics research, Elastomer detection in tissue, and Lipid-rich structures.[1]

Reagents:

  • Stock Solution: 0.1% Oralith Brilliant Pink R in Xylene (or Toluene).[1] Note: Solubility is low; filter before use.[1]

  • Counterstain: DAPI (for nuclei) or Nile Red (for co-staining plastics).[1]

  • Mounting Media: Non-solvent based (aqueous) mounting media is recommended to prevent dye extraction, OR a resinous medium if the dye is precipitated.[1]

Step-by-Step Methodology:

  • Sample Prep: Deparaffinize tissue sections or filter environmental samples onto glass fiber filters.[1]

  • Pre-Treatment: Rinse samples with 100% Ethanol (2 mins) to dehydrate.

  • Primary Staining (Nile Red - Optional): Incubate in Nile Red (10 µg/mL in Acetone) for 10 mins. Rinse with Acetone.[1]

  • Target Staining (Oralith): Incubate in Oralith Working Solution (saturated solution in Xylene/Ethanol 1:1 mix) for 15-20 minutes .[1]

    • Critical Step: Perform in a covered coplin jar to prevent evaporation.

  • Differentiation: Rinse briefly with 100% Ethanol to remove excess surface dye.[1]

  • Clearing & Mounting: Clear in Xylene. Mount immediately.

  • Imaging: Visualize under UV excitation (365nm).

    • Result: Rubber/Elastomers fluoresce bright pink/red; General plastics (if Nile Red used) fluoresce orange/green depending on filter.[1]

Workflow cluster_tips Troubleshooting Tips start Sample Preparation (Deparaffinize / Filter) step1 Dehydration (100% Ethanol, 2 min) start->step1 step2 Optional: Nile Red Stain (General Plastic/Lipid) step1->step2 step3 Oralith Staining (Saturated in Xylene/EtOH, 20 min) step2->step3 step4 Differentiation Rinse (100% Ethanol, <30 sec) step3->step4 step5 Clear & Mount (Xylene -> Mount) step4->step5 end Fluorescence Microscopy (UV Excitation) step5->end tip1 Precipitate? Filter stock solution (0.2µm). tip2 Weak Signal? Increase incubation to 30m.

Figure 2: Optimized Dual-Phase Staining Workflow for Differential Polymer Detection.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dye Precipitation on Slide Solvent evaporation or supersaturation.Filter the working solution before use.[1] Ensure staining jar is sealed tight.[1]
Weak Fluorescence Insufficient staining time or photobleaching (rare).[1]Increase time to 30 mins. Check excitation filter (ensure UV/Blue range).[1]
Background Noise Non-specific binding to glass/filter.[1]Perform a more rigorous differentiation rinse with 100% Ethanol.[1]
Leaching after Mounting Incompatible mounting medium.[1]Use a compatible mounting medium.[1][2] If using xylene-based mountant, ensure dye is fully precipitated/bound.[1]

References

  • HKUST Smart Fish. (n.d.).[1] Method & Result - Staining Method for Microplastics and Tire Wear Particles.[2] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: Oralith Brilliant Pink R (C.I. Pigment Red 181)

Executive Summary & Scientific Context Oralith Brilliant Pink R (C.I.[][2][3][4][5][6][7] Pigment Red 181) is a high-performance thioindigo derivative.[][5] While chemically stable and possessing low acute toxicity compa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Oralith Brilliant Pink R (C.I.[][2][3][4][5][6][7] Pigment Red 181) is a high-performance thioindigo derivative.[][5] While chemically stable and possessing low acute toxicity compared to azo dyes, its management requires strict adherence to protocol due to its biological persistence , dust explosion potential , and extreme insolubility in aqueous systems.

This guide moves beyond generic MSDS advice to provide a field-validated workflow for researchers. The core directive is segregation based on physical state . Because this pigment is insoluble in water, introducing it into municipal water streams (sinks) results in immediate precipitation, plumbing blockages, and downstream environmental non-compliance.

Chemical Profile & Hazard Identification[1][4][5][6]
PropertyDataOperational Implication
Chemical Name 4,4'-Dimethyl-6,6'-dichlorothioindigoThioindigo backbone ensures thermal stability but makes chemical deactivation difficult.[]
CAS Number 2379-74-0Use this for waste manifesting.[]
Solubility Insoluble in water; Soluble in Xylene, hot Chlorobenzene.DO NOT attempt to wash down drains.
Physical State Fine Red/Pink PowderHigh risk of static charge buildup and dust cloud formation.
Key Hazard Combustible Dust ; Aquatic Chronic Toxicity.Ground all equipment. Prevent release to waterways.[][8]

Pre-Disposal Assessment: The Decision Matrix

Effective disposal begins with waste characterization.[][9] Use the following logic flow to determine the correct waste stream.

DisposalMatrix Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure Pigment or Contaminated PPE) StateCheck->Solid Liquid Liquid Solution (Mother Liquor / Wash Solvent) StateCheck->Liquid Aqueous Aqueous Suspension (Rinsate) StateCheck->Aqueous BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid Double Bag & Tag SolventType Identify Solvent Base Liquid->SolventType FilterCheck Filtration Required? Aqueous->FilterCheck BinHalo Halogenated Solvent Waste SolventType->BinHalo Contains DCM, Chloroform, etc. BinNonHalo Non-Halogenated Solvent Waste SolventType->BinNonHalo Ethanol, Acetone, Xylene FilterCheck->BinSolid Filter Cake (Solids) FilterCheck->BinNonHalo Filtrate (Trace Organic)

Figure 1: Waste Stream Segregation Logic.[] Ensure strict separation between solid pigment waste and liquid solvent waste to prevent cross-contamination of non-hazardous aqueous streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Powder & Contaminated Debris)

Scope: Expired pure pigment, weigh boats, contaminated gloves, and filter papers.

The Scientific Rationale: Thioindigo pigments are thermally stable. Landfilling is discouraged due to the potential for long-term leaching, although solubility is low.[] High-temperature incineration is the only method that guarantees the destruction of the chromophore structure.[]

  • Containment:

    • Do not throw loose powder into a general trash bin.[][9][10] The fine particle size (often <10 µm) creates a dust cloud risk when the bin is compressed.[]

    • Place all solid waste into a clear polyethylene bag (minimum 2 mil thickness).[]

    • Seal the bag with tape or a zip tie before placing it into the primary solid waste drum.

  • Static Control:

    • Expert Insight: Oralith powder is highly electrostatic.[] When transferring large quantities (grams to kilograms), use an anti-static scoop and ground the receiving container. A spark from static discharge can ignite a dust cloud.[]

  • Labeling:

    • Label as "Hazardous Waste - Solid (Organic Pigment)." []

    • List constituents: "C.I. Pigment Red 181 (Thioindigo)."[][5]

Protocol B: Liquid Waste (Solvent Solutions)

Scope: Reaction mixtures or cleaning solvents (e.g., Xylene, Toluene, hot Acetone).

  • Segregation:

    • Determine if your solvent carrier is Halogenated (e.g., Dichloromethane, Chlorobenzene) or Non-Halogenated (e.g., Acetone, Ethanol, Xylene).

    • Oralith Brilliant Pink R does not change the classification of the solvent, but it acts as a "high-persistence contaminant."[]

  • Precipitation Warning:

    • If you mix a dissolved Oralith solution (in Xylene) with a polar solvent (like water or cold methanol) in the waste container, the pigment will precipitate out as a sludge.

    • Action: Agitate the waste container periodically or note "Contains Precipitated Solids" on the waste tag to warn disposal technicians of sludge accumulation at the bottom.

Protocol C: Glassware Cleaning & Decontamination

Challenge: This pigment stains aggressively and is insoluble in standard lab detergents.

Incorrect Method: Scrubbing with water and soap.[] This spreads the dye and ruins brushes.[] Correct Method (Solubility Principle):

  • Primary Rinse: Use a small volume of Toluene or Xylene (in a fume hood) to dissolve the bulk pigment.[] Dispose of this rinsate into the Non-Halogenated Waste stream.

  • Secondary Rinse: Use Acetone to remove the aromatic solvent residue.[]

  • Final Wash: Standard detergent and water wash only after no visible color remains.[]

Emergency Procedures: Spills and Exposure

Dust Spill (Dry)

Do NOT use a standard brush and dustpan. This generates airborne dust which is an inhalation hazard and explosion risk.[]

  • Isolate: Evacuate non-essential personnel.

  • Dampen: Gently mist the pile with water (using a spray bottle) to suppress dust.[]

  • Collect: Scoop the damp paste into a hazardous waste container.

  • Wipe: Clean the surface with solvent-dampened rags (Xylene/Ethanol).[]

Chemical Deactivation (Advanced)

Note: For large-scale industrial neutralization only.[] Not recommended for routine lab disposal.[]

Thioindigo dyes are resistant to mild oxidation.[] However, for surface decontamination where solvents are unsafe, Fenton's Reagent (Hydrogen Peroxide + Ferrous Sulfate catalyst) can be used to degrade the chromophore, though this is an exothermic reaction and must be performed with caution.

Deactivation Pigment Pigment Red 181 (Intact Chromophore) Reaction Oxidative Cleavage (Exothermic) Pigment->Reaction Reagent Fenton's Reagent (H2O2 + Fe2+) Reagent->Reaction Result Degraded Fragments (Colorless/Pale Yellow) Reaction->Result Destruction of Thioindigo Bond

Figure 2: Oxidative degradation pathway for surface decontamination.[] Note: This method generates heat and gas.

Regulatory Compliance & Documentation

To ensure audit-readiness, ensure your waste manifest includes the following identifiers.

  • RCRA Classification (USA): Not P-listed or U-listed.[] Classify based on the solvent (e.g., D001 for Ignitable if in Acetone/Xylene). If dry, classify as "Non-RCRA Regulated Chemical Waste" unless mixed with other hazardous materials, but treat as hazardous due to aquatic toxicity.

  • European Waste Code (EWC): 08 01 11 * (waste paint and varnish containing organic solvents or other dangerous substances).[]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16926, C.I. Pigment Red 181. Retrieved from [Link][]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification.[] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Combustible Dust Explosion Hazards.[] Retrieved from [Link][]

Sources

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